5-Bromo-3-butyl-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-butyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-2-3-4-10-9-7-8(12)5-6-11(9)14-13-10/h5-7H,2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDURTHFQVOZAKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C2C=C(C=CC2=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716644 | |
| Record name | 5-Bromo-3-butyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314988-13-0 | |
| Record name | 5-Bromo-3-butyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Functionalized 5-Bromo-1H-Indazole Scaffold
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-3-butyl-1H-indazole
The indazole nucleus, a bicyclic aromatic heterocycle, is of paramount importance in medicinal chemistry, largely due to its role as a bioisostere of indole.[1] This structural similarity allows indazole-containing compounds to interact with biological targets typically addressed by indole derivatives, while offering a distinct chemical and metabolic profile. The introduction of a bromine atom at the 5-position significantly influences the molecule's electronic properties and lipophilicity, often enhancing binding affinity and modifying metabolic stability—a common strategy in drug design to improve pharmacokinetic and pharmacodynamic characteristics.[2]
While the core 5-bromo-1H-indazole structure is a valuable starting point, its true potential is unlocked through functionalization, particularly at the C3 and N1 positions. Alkylation at the C3 position, as exemplified by the target molecule this compound, generates structural diversity crucial for exploring the structure-activity relationships (SAR) of new chemical entities. These derivatives have been investigated for a wide range of therapeutic applications, including their potential as anti-cancer agents and their activity within the central nervous system.[2][3][4][5]
This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive, scientifically-grounded framework for the proposed synthesis, purification, and structural elucidation of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring that researchers can adapt and troubleshoot these methodologies effectively.
Physicochemical and Structural Properties
The foundational step in any chemical campaign is a thorough understanding of the target molecule's fundamental properties. While extensive experimental data for this compound is not widely published, its key attributes can be calculated, providing a baseline for experimental design and analysis.
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrN₂ |
| Molecular Weight | 253.14 g/mol |
| Canonical SMILES | CCCCC1=NN(C2=C1C=C(C=C2)Br) |
| InChI Key | (Predicted) |
| Appearance | (Predicted) Off-white to pale yellow solid |
| CAS Number | Not assigned |
Proposed Synthetic Pathway: A Rationale-Driven Approach
The synthesis of C3-alkylated indazoles requires a strategic approach that carefully controls regioselectivity. The N1 proton of the indazole ring is significantly more acidic than any of the C-H protons and will react preferentially with bases. Therefore, a robust protecting group strategy is essential to direct functionalization to the desired C3 position. The following four-step pathway is proposed as a logical and efficient route to the target compound, starting from the commercially available 5-Bromo-1H-indazole.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and purification steps. The causality behind key choices, such as solvent and temperature, is explained to empower the researcher.
Step 1: N1-Protection of 5-Bromo-1H-indazole
-
Rationale: Protection of the N1 position is critical to prevent N-alkylation and to increase the acidity of the C3 proton for the subsequent lithiation step. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under basic conditions and its straightforward removal under acidic conditions.[4][6]
-
Methodology:
-
To a solution of 5-Bromo-1H-indazole (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M), add 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 5-bromo-1H-indazole-1-carboxylate.[6][7]
-
Step 2: C3-Lithiation and Butylation
-
Rationale: With the N1 position blocked, the C3 proton becomes the most acidic carbon-bound proton. A strong organolithium base, such as n-butyllithium (n-BuLi), is required to deprotonate this position, creating a nucleophilic C3-anion. This anion can then be quenched with an alkyl halide electrophile. The reaction is conducted at low temperature (-78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate. Anhydrous conditions are paramount, as organolithium reagents react violently with water.
-
Methodology:
-
Dissolve the N-Boc-protected indazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq., typically 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add 1-bromobutane (1.2 eq.) dropwise.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product into ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to isolate N-Boc-5-bromo-3-butyl-1H-indazole.
-
Step 3: N1-Deprotection to Yield Final Product
-
Rationale: The final step involves the acid-catalyzed cleavage of the Boc protecting group. Trifluoroacetic acid (TFA) is highly effective for this purpose, as the byproducts (isobutylene and CO₂) are volatile and easily removed.
-
Methodology:
-
Dissolve the purified N-Boc-5-bromo-3-butyl-1H-indazole (1.0 eq.) in DCM.
-
Add TFA (5-10 eq.) and stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Wash with brine, dry over Na₂SO₄, and concentrate to yield the crude product.
-
If necessary, perform a final purification via column chromatography or recrystallization to obtain analytically pure this compound.
-
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is a non-negotiable tenet of scientific integrity. A multi-technique approach is required for unambiguous structural validation.
Caption: Logical workflow for the analytical validation of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group: a triplet for the terminal methyl group (~0.9 ppm), two multiplets for the internal methylene groups (~1.3-1.8 ppm), and a triplet for the methylene group attached to C3 (~2.8-3.0 ppm). The aromatic region should display signals corresponding to the three protons on the benzene ring, and a broad singlet for the N-H proton.[8]
-
¹³C NMR: The carbon spectrum will confirm the presence of 11 distinct carbon environments, including four signals for the butyl chain and the characteristic signals for the indazole core.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. The spectrum will show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass. A key diagnostic feature will be the isotopic pattern of bromine, which presents as two peaks of nearly equal intensity (M and M+2), confirming the presence of a single bromine atom.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. Analysis using a suitable C18 column and a mobile phase gradient (e.g., acetonitrile/water) will provide a quantitative measure of purity, which should ideally be ≥95% for use in further research.[3][7]
Safety and Handling
Professional researchers must prioritize safety. Based on data from structurally related compounds, the following precautions are advised:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and appropriate chemical-resistant gloves.[10]
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible.[10][11]
-
Specific Hazards:
-
Organolithium Reagents (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.
-
Acids (TFA): Highly corrosive. Handle with extreme care.
-
Halogenated Compounds: Treat as potentially harmful if swallowed, inhaled, or in contact with skin. 5-Bromo-1H-indazole is classified as an irritant and acutely toxic (oral).[11]
-
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[11]
Conclusion
This guide provides a robust and logical pathway for the synthesis and validation of this compound. By integrating a rationale-driven approach with detailed, self-validating protocols, researchers are equipped not only to produce the target compound but also to adapt the methodology for the creation of a diverse library of C3-functionalized indazole analogs. The principles of N1-protection followed by directed C3-lithiation and quenching represent a cornerstone of modern heterocyclic chemistry, enabling the continued exploration of the rich therapeutic potential of the indazole scaffold.
References
- IUCr. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
- National Institutes of Health (NIH). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
- Wiley-VCH. Supporting Information for Synthesis of 1H-Indazoles.
- DiVA portal. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
- National Institutes of Health (NIH). In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references.
- Manas Petro Chem. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai.
- RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- The Center for Forensic Science Research & Education. ADB-5'Br-BINACA.
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Technical Guide to the Physicochemical Characterization of 5-Bromo-3-butyl-1H-indazole
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Preamble: Navigating the Uncharted
In the landscape of medicinal chemistry and materials science, novel molecular entities are the frontier. 5-Bromo-3-butyl-1H-indazole represents one such entity—a compound with significant potential stemming from the versatile indazole scaffold, yet one for which a comprehensive physical properties profile is not yet established in public literature. This guide, therefore, deviates from a simple data sheet. Instead, it serves as a technical whitepaper and a practical laboratory manual, empowering researchers to approach the characterization of this, or structurally similar, novel compounds with scientific rigor. We will proceed from a foundation of theoretical prediction, based on established chemical principles and data from analogous structures, to the detailed, validated protocols required for empirical determination.
The indazole core is a bioisostere of indole, a privileged structure in pharmacology, making its derivatives prime candidates for investigation in drug discovery programs. The introduction of a bromine atom at the 5-position and a butyl group at the 3-position is anticipated to significantly modulate the compound's lipophilicity, metabolic stability, and receptor binding interactions, making a thorough understanding of its physical properties a critical first step in any development pipeline.
Section 1: Predicted Physicochemical Profile
The physical properties of a molecule are a direct consequence of its structure. In the absence of direct experimental data for this compound, we can extrapolate a predicted profile by analyzing its constituent parts: the 1H-indazole ring system, the C5-bromine substituent, and the C3-butyl chain.
-
1H-Indazole Core: This bicyclic aromatic system is capable of hydrogen bonding via the N-H proton, suggesting some degree of polarity and the potential for self-association in the solid state, which would elevate its melting point.
-
5-Bromo Substituent: The bromine atom is heavy and electronegative. It will significantly increase the molecular weight and is expected to raise the melting and boiling points compared to the non-brominated analog due to increased van der Waals forces and dipole-dipole interactions. Its presence is also a key marker in mass spectrometry.
-
3-Butyl Substituent: The n-butyl group is a nonpolar, flexible alkyl chain. It will increase the molecule's lipophilicity and van der Waals interactions, but its flexibility may disrupt crystal lattice packing, potentially leading to a lower melting point than a smaller alkyl substituent like methyl.
Based on these contributions and data from related compounds, we can establish a set of expected properties.
| Property | Predicted Value / Characteristics | Rationale & Comparative Data |
| Molecular Formula | C₁₁H₁₃BrN₂ | Derived from chemical structure. |
| Molecular Weight | 253.14 g/mol | Sum of atomic weights. For comparison, 5-bromo-1H-indazole has a molecular weight of 197.03 g/mol .[1] |
| Appearance | White to off-white or pale yellow crystalline solid. | Based on the appearance of similar indazole derivatives.[2] |
| Melting Point (MP) | 100 - 130 °C | The parent 5-bromo-1H-indazole has an MP of 123-127 °C.[1] The flexible butyl group may disrupt crystal packing, potentially lowering the MP relative to the parent, but the overall larger size will keep it well above room temperature. |
| Boiling Point (BP) | > 350 °C (Predicted, with decomposition) | High molecular weight and polar N-H group suggest a high boiling point. Likely to decompose before boiling at atmospheric pressure. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Methanol, Ethanol, DMSO, Dichloromethane, Ethyl Acetate). | The nonpolar butyl chain and aromatic system dominate, making it insoluble in water. The polar N-H group allows for solubility in polar organic solvents. |
Section 2: Essential Experimental Protocols for Characterization
The following protocols are designed to be self-validating, providing researchers with a robust framework for determining the actual physical properties of a newly synthesized batch of this compound.
Prerequisite: Synthesis and Purification
Accurate physical property determination is contingent on sample purity. While numerous methods for indazole synthesis exist, a plausible route for 3-alkyl-5-bromo-1H-indazoles involves the cyclization of a suitably substituted hydrazone. Purity should be assessed by TLC and HPLC (>98%) before proceeding.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range (≤ 1°C) is characteristic of a pure compound, while impurities typically depress and broaden the melting range.
Methodology:
-
Sample Preparation: Place a small amount of the finely powdered, dry compound onto a clean, dry watch glass. Tap the open end of a capillary tube into the powder to collect a small amount of sample.[3]
-
Packing: Gently tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 1-2 mm.[4][5]
-
Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the block rapidly (10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool.
-
Accurate Determination: Using a fresh capillary, heat the block quickly to about 20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C/min.[5]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.[3][6]
-
Validation: Repeat the accurate determination at least twice. Consistent results confirm the measurement.
Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination.
Solubility Profiling
A solubility profile is essential for selecting appropriate solvents for reactions, purification, and formulation.
Methodology:
-
Solvent Selection: Prepare test tubes with a panel of representative solvents: Water (polar, protic), Methanol (polar, protic), Acetone (polar, aprotic), Dichloromethane (nonpolar), and Hexane (nonpolar).
-
Sample Addition: To 3 mL of each solvent, add approximately 10 mg of this compound.[7]
-
Observation: Vigorously shake or vortex each tube for 60 seconds.[8] Observe and record whether the compound is fully soluble, partially soluble, or insoluble.
-
Classification:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid remains, but a noticeable amount has dissolved.
-
Insoluble: The solid remains unchanged.
-
-
Acid/Base Solubility (for functional group insight): If the compound is water-insoluble, test its solubility in 5% aq. HCl and 5% aq. NaOH.[9][10] As an indazole, it possesses a weakly acidic N-H proton and a basic pyrazole nitrogen, but significant solubility in aqueous acid or base is not expected due to its overall low polarity.
Section 3: Spectroscopic Fingerprinting
Spectroscopic analysis provides an unambiguous structural confirmation and a reference "fingerprint" for future batch verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework.
¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.0 - 11.0 | br s | 1H | NH -1 | The indazole N-H proton is typically deshielded and appears as a broad singlet. |
| ~7.8 - 7.9 | d | 1H | Ar-H 4 | The H4 proton is ortho to the pyrazole ring and is expected to be a doublet. |
| ~7.5 - 7.6 | s (or d, small J) | 1H | Ar-H 6 | The H6 proton is situated between the bromine and the fused ring system. |
| ~7.3 - 7.4 | d | 1H | Ar-H 7 | The H7 proton is ortho to the bromine atom. |
| ~2.9 - 3.0 | t | 2H | -CH₂ -(CH₂)₂CH₃ | The methylene group attached to the aromatic ring is deshielded. |
| ~1.7 - 1.8 | m | 2H | -CH₂-CH₂ -CH₂CH₃ | Standard alkyl region for the second methylene group. |
| ~1.4 - 1.5 | m | 2H | -CH₂CH₂-CH₂ -CH₃ | Standard alkyl region for the third methylene group. |
| ~0.9 - 1.0 | t | 3H | -(CH₂)₃-CH₃ | Terminal methyl group, appearing as a triplet. |
¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 - 150 | C 3 | The carbon bearing the butyl group. |
| ~140 - 142 | C 7a | Fused ring junction carbon. |
| ~125 - 130 | C 6 | Aromatic CH carbon. |
| ~122 - 125 | C 4 | Aromatic CH carbon. |
| ~120 - 122 | C 3a | Fused ring junction carbon. |
| ~115 - 118 | C 5 | The carbon bearing the bromine atom will be shifted upfield due to the halogen. |
| ~110 - 112 | C 7 | Aromatic CH carbon. |
| ~29 - 32 | -CH₂ -(CH₂)₂CH₃ | Butyl chain carbons. |
| ~25 - 28 | -CH₂-CH₂ -CH₂CH₃ | Butyl chain carbons. |
| ~22 - 24 | -CH₂CH₂-CH₂ -CH₃ | Butyl chain carbons. |
| ~13 - 15 | -(CH₂)₃-CH₃ | Terminal methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.
Predicted Characteristic IR Absorptions (cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3200 - 3400 | Medium, Broad | N-H Stretch | Indazole N-H |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | Strong | C-H Stretch | Aliphatic (Butyl) C-H |
| 1620 - 1450 | Medium-Strong | C=C / C=N Stretch | Aromatic/Indazole Ring |
| 860 - 680 | Strong | C-H Bend | Aromatic C-H (out-of-plane) |
General Spectroscopic Analysis Workflow
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An In-depth Technical Guide to the Synthesis of 5-Bromo-3-butyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of scientifically vetted pathways for the synthesis of 5-Bromo-3-butyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a well-recognized pharmacophore, and the specific substitution pattern of this target molecule makes it a valuable building block for the development of novel therapeutic agents. This document details two primary synthetic strategies, offering in-depth explanations of the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the approaches to guide researchers in their synthetic endeavors. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Indazole Scaffold
Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are considered "privileged structures" in medicinal chemistry. Their ability to act as bioisosteres of indoles allows them to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes. The incorporation of a bromine atom at the 5-position provides a handle for further functionalization through various cross-coupling reactions, while the butyl group at the 3-position can contribute to modulating the compound's lipophilicity and binding affinity. Consequently, the efficient and reliable synthesis of this compound is a critical step in the exploration of new chemical space for drug development.
This guide will explore two principal synthetic routes to achieve this target molecule:
-
Pathway A: Late-stage C3-functionalization of a pre-synthesized 5-bromo-1H-indazole core.
-
Pathway B: Early-stage introduction of the C3-butyl substituent followed by late-stage C5-bromination.
A thorough understanding of these pathways will empower researchers to make informed decisions based on starting material availability, desired scale, and laboratory capabilities.
Pathway A: Late-Stage C3-Butylation of 5-Bromo-1H-indazole
This synthetic strategy focuses on first constructing the 5-bromo-1H-indazole scaffold, followed by the introduction of the butyl group at the C3 position. This approach is advantageous when 5-bromo-1H-indazole or its precursors are readily available.
Synthesis of the 5-Bromo-1H-indazole Core
The initial step involves the synthesis of 5-bromo-1H-indazole. A common and effective method starts from 4-bromo-2-methylaniline.
Diagram of the synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline:
Caption: Synthesis of 5-Bromo-1H-indazole.
C3-Functionalization Strategy: Halogenation Followed by Cross-Coupling
Direct C-H alkylation at the C3 position of indazoles can be challenging due to the electronic nature of the ring system. A more robust and widely applicable method involves a two-step process: halogenation of the C3 position followed by a palladium-catalyzed cross-coupling reaction.
Iodination at the C3 position can be achieved under basic conditions.
Diagram of the C3-Iodination of 5-Bromo-1H-indazole:
Caption: C3-Iodination of 5-Bromo-1H-indazole.
With the 3-iodo-5-bromo-1H-indazole in hand, a Suzuki cross-coupling reaction can be employed to introduce the butyl group. This reaction utilizes a butylboronic acid derivative in the presence of a palladium catalyst and a base.
Diagram of the Suzuki Cross-Coupling Reaction:
Caption: Suzuki Cross-Coupling for C3-Butylation.
Experimental Protocols for Pathway A
Protocol A1: Synthesis of 5-Bromo-1H-indazole [1]
-
To a solution of 4-bromo-2-methylaniline (1 equivalent) in chloroform, add acetic anhydride (1.1 equivalents) dropwise at a temperature below 40 °C.
-
Stir the mixture for 1 hour at room temperature.
-
Add potassium acetate (1.5 equivalents) followed by the dropwise addition of isoamyl nitrite (1.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 68 °C) for 20 hours.
-
Cool the mixture and remove the volatiles under reduced pressure.
-
Add water and distill azeotropically to remove remaining volatiles.
-
To the residue, add concentrated hydrochloric acid and heat to 50-55 °C for 2-4 hours to effect hydrolysis.
-
Cool the mixture and basify with 50% sodium hydroxide to pH 11.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield 5-bromo-1H-indazole.
Protocol A2: Synthesis of 5-Bromo-3-iodo-1H-indazole
-
To a solution of 5-bromo-1H-indazole (1 equivalent) in DMF, add potassium hydroxide (2 equivalents).
-
Add a solution of iodine (1.5 equivalents) in DMF dropwise to the mixture.
-
Stir the reaction at room temperature for 3 hours.
-
Pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 5-bromo-3-iodo-1H-indazole.
Protocol A3: Synthesis of this compound via Suzuki Coupling
-
To a mixture of 5-bromo-3-iodo-1H-indazole (1 equivalent), n-butylboronic acid (1.5 equivalents), and potassium carbonate (3 equivalents) in a mixture of 1,4-dioxane and water (e.g., 4:1), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 8-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and filter through celite.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
| Reaction Step | Key Reagents | Typical Yield | Reference |
| Synthesis of 5-Bromo-1H-indazole | 4-bromo-2-methylaniline, Acetic anhydride, Isoamyl nitrite | ~94% | [1] |
| C3-Iodination | 5-bromo-1H-indazole, Iodine, KOH | ~71% | |
| Suzuki Coupling | 5-bromo-3-iodo-1H-indazole, n-butylboronic acid, Pd catalyst | Moderate to Good |
Pathway B: Indazole Ring Formation with Pre-installed C3-Butyl Group
This alternative strategy involves the formation of the indazole ring with the butyl group already present at the C3 position. The final step is the selective bromination of the benzene ring at the C5 position.
Synthesis of 3-Butyl-1H-indazole
A plausible method for the synthesis of 3-butyl-1H-indazole starts from 2-aminobenzonitrile and utilizes a Grignard reagent to introduce the butyl group.
Diagram of the synthesis of 3-Butyl-1H-indazole:
Caption: Synthesis of 3-Butyl-1H-indazole.
C5-Bromination of 3-Butyl-1H-indazole
The final step is the regioselective bromination of 3-butyl-1H-indazole at the C5 position. This can be achieved using a suitable brominating agent.
Diagram of the C5-Bromination Reaction:
Caption: C5-Bromination of 3-Butyl-1H-indazole.
Experimental Protocols for Pathway B
Protocol B1: Synthesis of 3-Butyl-1H-indazole
-
To a solution of 2-aminobenzonitrile (1 equivalent) in an appropriate solvent like THF, add n-butylmagnesium bromide (3 equivalents, as a solution in THF) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
In a separate flask, dissolve copper(II) acetate (0.2 equivalents) in DMSO.
-
Add the Grignard reaction mixture to the copper(II) acetate solution and stir under an oxygen atmosphere (or open to the air) at room temperature overnight.
-
Quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 3-butyl-1H-indazole.
Protocol B2: Synthesis of this compound via Bromination [2]
-
Dissolve 3-butyl-1H-indazole (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise.
-
Stir the reaction mixture at room temperature for several hours, monitoring by TLC.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
| Reaction Step | Key Reagents | Typical Yield | Reference |
| Synthesis of 3-Butyl-1H-indazole | 2-aminobenzonitrile, n-Butylmagnesium bromide, Cu(OAc)₂ | Moderate | |
| C5-Bromination | 3-butyl-1H-indazole, Bromine, Acetic Acid | Good to Excellent | [2] |
Comparative Analysis and Field Insights
Both Pathway A and Pathway B offer viable routes to this compound, and the choice between them will depend on several factors:
-
Starting Material Availability: Pathway A is preferable if 5-bromo-1H-indazole or its aniline precursor is readily available. Pathway B is advantageous if 2-aminobenzonitrile is a more accessible starting material.
-
Reaction Robustness and Scalability: The Suzuki coupling in Pathway A is a well-established and generally high-yielding reaction with a broad substrate scope, making it reliable for various analogs. The Grignard reaction in Pathway B can sometimes be sensitive to moisture and air, requiring careful control of reaction conditions, especially on a larger scale.
-
Regioselectivity: The C5-bromination in Pathway B is expected to be highly regioselective due to the directing effects of the indazole ring system. The C3-iodination in Pathway A is also generally selective.
-
Overall Yield and Atom Economy: The overall yield will depend on the efficiency of each step in the chosen pathway. Pathway B, with fewer steps, may potentially have a higher overall yield if the individual steps are efficient.
From a practical standpoint, Pathway A offers greater flexibility for diversification . The intermediate, 5-bromo-3-iodo-1H-indazole, can be used in a variety of cross-coupling reactions to introduce different substituents at the C3 position, which is highly valuable in a drug discovery setting.
Conclusion
The synthesis of this compound can be effectively achieved through two distinct and logical synthetic pathways. This guide has provided a detailed technical overview of both a late-stage C3-functionalization approach and an early-stage C3-substituent introduction followed by C5-bromination. By understanding the nuances of each pathway, including the underlying chemistry, experimental protocols, and strategic considerations, researchers and drug development professionals are well-equipped to synthesize this important molecule and its analogs for the advancement of medicinal chemistry and the discovery of new therapeutic agents.
References
- Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2021(3), 99-143.
Sources
5-Bromo-3-butyl-1H-indazole CAS number
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An In-Depth Technical Guide to 5-Bromo-3-butyl-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its chemical identity, plausible synthetic routes, physicochemical properties, and its prospective applications in the realm of drug discovery and development, grounded in the established importance of the indazole scaffold.
Introduction: The Prominence of the Indazole Scaffold
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, yet it possesses unique electronic properties that have been exploited in the design of numerous therapeutic agents.[1][3] The indazole nucleus is a core component of several approved drugs, including the antiemetic granisetron and the kinase inhibitor axitinib, highlighting its clinical significance.[1]
This guide focuses on a specific derivative, this compound. The strategic placement of a bromine atom at the 5-position and a butyl group at the 3-position equips this molecule with distinct features for further chemical elaboration and modulation of its pharmacological profile. The bromine atom serves as a versatile synthetic handle for introducing further diversity through cross-coupling reactions, while the butyl group enhances lipophilicity, which can be crucial for target engagement and pharmacokinetic properties.
Chemical Identity and Physicochemical Properties
The formal IUPAC name for the compound is This compound . The "1H" designation specifies the tautomeric form where the hydrogen atom is attached to the nitrogen at position 1 of the indazole ring, which is generally the most thermodynamically stable tautomer.[1]
| Property | Value (Estimated) | Basis for Estimation / Reference |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₁₁H₁₃BrN₂ | Calculated |
| Molecular Weight | 253.14 g/mol | Calculated |
| Appearance | Likely an off-white to pale yellow solid | Based on analogues like 5-bromo-1H-indazole-3-carboxylic acid.[4] |
| Melting Point | 110-125 °C | Interpolated from 5-bromo-1H-indazole (123-127 °C)[5], with the butyl group expected to slightly alter this. |
| LogP | ~3.5 | Calculated based on the LogP of 5-bromo-1H-indazole and the contribution of a butyl group. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol; poorly soluble in water. | General property of similar heterocyclic compounds. |
Synthesis and Purification: A Strategic Approach
The synthesis of 3-alkyl-1H-indazoles can be achieved through various methodologies.[6][7] A plausible and efficient route to this compound can be conceptualized starting from a substituted o-nitrotoluene or a related precursor, followed by cyclization to form the indazole core and subsequent alkylation.
Proposed Synthetic Workflow
A robust synthetic strategy involves the reaction of a suitably substituted hydrazone with an aryne in a 1,3-dipolar cycloaddition, or the cyclization of an o-aminobenzonitrile derivative.[7] Below is a detailed, exemplary protocol for a potential multi-step synthesis.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of the Ketimine Intermediate
-
To a solution of 2-amino-5-bromobenzonitrile (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add butylmagnesium bromide (1.2 eq, 2.0 M solution in THF) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketimine intermediate. This intermediate is often used in the next step without further purification.
Causality: The Grignard reagent (butylmagnesium bromide) adds to the nitrile group of the starting material, forming a ketimine after workup. This step effectively introduces the desired butyl group at what will become the 3-position of the indazole ring.
Step 2: Copper-Mediated N-N Bond Formation and Cyclization
-
Dissolve the crude ketimine intermediate from Step 1 in a suitable solvent such as DMSO.
-
Add copper(II) acetate (Cu(OAc)₂, 1.5 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir under an oxygen atmosphere (a balloon of O₂ is sufficient) for 8-12 hours.
-
Monitor the formation of the indazole product by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Causality: This step utilizes a copper-catalyzed oxidative cyclization.[6] The copper catalyst facilitates the formation of the N-N bond, leading to the closure of the pyrazole ring to form the thermodynamically stable 1H-indazole product.
Purification:
The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.
Applications in Drug Discovery and Development
The structure of this compound is particularly amenable to drug discovery campaigns due to the strategic placement of its functional groups.
-
The 5-Bromo Group as a Synthetic Handle: The bromine atom at the C5 position is a key feature for synthetic diversification.[4] It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide array of substituents at this position, which can be critical for optimizing potency, selectivity, and pharmacokinetic properties.
-
The 3-Butyl Group for Target Engagement: The C3 position of the indazole ring is a common point of substitution in many biologically active indazole derivatives.[2] The butyl group is a non-polar, flexible alkyl chain that can engage in hydrophobic interactions within the binding pocket of a biological target, such as a protein kinase or a receptor. Its size and lipophilicity can significantly influence the compound's binding affinity and overall pharmacological profile.
-
Potential Therapeutic Areas: Given the broad range of biological activities reported for indazole derivatives, this compound could serve as a valuable scaffold for developing novel therapeutics in several areas:
-
Oncology: Many indazole-based compounds are potent kinase inhibitors targeting pathways involved in cell proliferation and angiogenesis.[8][9][10]
-
Neurodegenerative and Inflammatory Disorders: Indazole derivatives have shown promise as anti-inflammatory and neuroprotective agents.[11]
-
Antimicrobial Agents: The indazole scaffold has been incorporated into novel compounds with antibacterial and antifungal properties.[12]
-
Hypothesized Mechanism of Action: A Case Study as a Protein Kinase Inhibitor
A predominant mechanism of action for many indazole-based anticancer agents is the inhibition of protein kinases.[13][14] We can hypothesize that this compound could act as an ATP-competitive inhibitor of a protein kinase.
In this model, the indazole core would function as the "hinge-binding" motif. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the adenine portion of ATP. The butyl group at the C3 position would extend into a hydrophobic pocket within the active site, enhancing binding affinity through van der Waals interactions. The 5-bromo-phenyl portion would occupy the solvent-exposed region, where further modifications could be made to improve selectivity and physicochemical properties.
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.
This self-validating protocol—where the synthesis allows for diversification and the resulting compounds can be screened against a panel of kinases—provides a clear path from chemical synthesis to biological validation.
Conclusion
This compound represents a strategically designed chemical entity with considerable potential for drug discovery and development. While specific biological data on this compound is sparse, its structural features—a privileged indazole core, a synthetically versatile bromine atom, and a lipophilic butyl group—make it an attractive starting point for the generation of compound libraries targeting a range of diseases. The synthetic route proposed herein is logical and based on established chemical transformations, providing a reliable means to access this and related molecules for further investigation. As research into novel therapeutics continues, scaffolds such as this compound will undoubtedly play a crucial role in the development of next-generation medicines.
References
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information.
- Indazole synthesis. (n.d.). Organic Chemistry Portal.
- Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. (2023). Journal of the American Chemical Society.
- (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (2024). ResearchGate.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2024). National Center for Biotechnology Information.
- Novel Substituted Indazoles towards Potential Antimicrobial Agents. (2021). Oriental Journal of Chemistry.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.
- Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results.
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). National Center for Biotechnology Information.
- The unique physical and chemical properties of Bromobutyl Rubber. (n.d.). BSEF.
- Versatility in pharmacological actions of 3-substituted indoles. (2019). International Journal of Chemical Studies.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing.
- Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. (2021). ScienceDirect.
- Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). (2021). Bentham Science Publishers.
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An In-depth Technical Guide to the Spectral Characterization of 5-Bromo-3-butyl-1H-indazole
Introduction
The indazole scaffold is a privileged bicyclic heteroaromatic system that is a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1] The introduction of various substituents onto the indazole core allows for the fine-tuning of its pharmacological properties. This guide focuses on the spectral characterization of a specific derivative, 5-Bromo-3-butyl-1H-indazole, a molecule of interest for researchers in drug discovery and development.
Molecular Structure and Predicted Spectroscopic Behavior
The structure of this compound features a bromine atom at the 5-position and a butyl group at the 3-position of the indazole ring. The presence of the bromine atom and the aliphatic chain, along with the aromatic protons and the N-H group, will give rise to a unique spectral fingerprint.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to provide key information about the number of different types of protons and their connectivity. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms in the indazole ring.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-4 | ~ 7.8 - 8.0 | d | ~ 1.5 - 2.0 | Doublet due to coupling with H-6. Deshielded due to proximity to bromine. |
| H-6 | ~ 7.3 - 7.5 | dd | J ≈ 8.5 - 9.0, 1.5 - 2.0 | Doublet of doublets, coupling with H-7 and H-4. |
| H-7 | ~ 7.5 - 7.7 | d | ~ 8.5 - 9.0 | Doublet due to coupling with H-6. |
| N-H | ~ 10.0 - 13.0 | br s | - | Broad singlet, chemical shift is concentration and solvent dependent.[2] |
| -CH₂- (butyl, α) | ~ 2.8 - 3.0 | t | ~ 7.5 | Triplet, deshielded by the indazole ring. |
| -CH₂- (butyl, β) | ~ 1.7 - 1.9 | sextet | ~ 7.5 | Sextet, coupled to α and γ protons. |
| -CH₂- (butyl, γ) | ~ 1.4 - 1.6 | sextet | ~ 7.5 | Sextet, coupled to β and δ protons. |
| -CH₃ (butyl, δ) | ~ 0.9 - 1.1 | t | ~ 7.5 | Triplet, typical for a terminal methyl group. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be influenced by the bromine substituent and the heterocyclic nature of the ring system.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-3 | ~ 145 - 150 | Substituted with the butyl group. |
| C-3a | ~ 120 - 125 | Bridgehead carbon. |
| C-4 | ~ 122 - 127 | |
| C-5 | ~ 115 - 120 | Attached to bromine. |
| C-6 | ~ 128 - 133 | |
| C-7 | ~ 110 - 115 | |
| C-7a | ~ 140 - 145 | Bridgehead carbon. |
| -CH₂- (butyl, α) | ~ 28 - 33 | |
| -CH₂- (butyl, β) | ~ 30 - 35 | |
| -CH₂- (butyl, γ) | ~ 22 - 27 | |
| -CH₃ (butyl, δ) | ~ 13 - 15 |
Experimental Protocols
NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is crucial for unambiguous structure elucidation.
Step-by-Step Methodology for NMR Analysis:
-
Sample Preparation:
-
Weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Shim the magnetic field to obtain optimal resolution.
-
Set the appropriate spectral width and number of scans.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum, typically with proton decoupling.
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to confirm proton-proton and proton-carbon correlations.[3]
-
Mass Spectrometry
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
Step-by-Step Methodology for MS Analysis:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation and Ionization:
-
Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Employ a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion. Electron Ionization (EI) can also be used to induce fragmentation.[4]
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
Perform tandem MS (MS/MS) on the molecular ion peak to study its fragmentation pattern.
-
Spectral Interpretation and Structural Elucidation
NMR Spectral Analysis
The predicted NMR data provides a roadmap for interpreting the experimental spectra. The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals for H-4, H-6, and H-7. The butyl chain will exhibit four signals in the aliphatic region with characteristic multiplicities and integrations. 2D NMR experiments will be instrumental in confirming the assignments.
Caption: Predicted key 2D NMR correlations for this compound.
Mass Spectrometry Fragmentation Analysis
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[5][6] The fragmentation will likely involve the loss of the butyl chain and other characteristic cleavages.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 252/254 | [M]⁺ | Molecular ion peak showing the bromine isotopic pattern. |
| 195/197 | [M - C₄H₉]⁺ | Loss of the butyl radical. |
| 116 | [195/197 - Br]⁺ | Loss of bromine from the indazole core. |
Caption: Predicted mass spectrometry fragmentation pathway.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the NMR and MS spectral data for this compound. By leveraging established spectroscopic principles and data from analogous structures, researchers can confidently approach the synthesis and characterization of this and related compounds. The detailed experimental protocols and interpretive frameworks presented herein offer a solid foundation for the unambiguous structural elucidation required in modern drug discovery and development.
References
- Benchchem. Interpreting Complex NMR Spectra of Substituted Imidazo[4,5-d]imidazoles.
- Benchchem. A Comparative Guide to Confirming the Regiochemistry of Indazole Substitution Using 2D NMR.
- PMC, NIH.
- ResearchGate. Molecular peaks of bromide compounds.
- Policija.
- Interpretation Mass spectral interpret
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Discovery and history of 5-Bromo-3-butyl-1H-indazole
An In-Depth Technical Guide to the Synthesis and Chemistry of 5-Bromo-3-butyl-1H-indazole
Abstract
This technical guide provides a comprehensive overview of the synthetic chemistry and historical context of this compound. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its existence is predicated on the rich and extensive development of indazole chemistry over the last century. The indazole scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of indole, and is a core component of numerous therapeutic agents.[1][2] This guide is structured for researchers and drug development professionals, offering a logical, field-proven synthetic pathway to the title compound, beginning from commercially available precursors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground all claims in authoritative references.
Introduction: The Indazole Scaffold in Modern Chemistry
The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, was first synthesized in the late 19th century.[3] Its structural similarity to indole has made it a focal point for pharmaceutical research, leading to the development of drugs for a wide range of conditions, including cancer, inflammation, and neurological disorders.[1][4] The functionalization of the indazole core, particularly at the C-3 position, is a key strategy for modulating biological activity.[5][6]
This compound represents a specific analogue bearing two key features:
-
A bromine atom at the 5-position : This provides a handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.[7][8]
-
A butyl group at the 3-position : This lipophilic alkyl chain can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as cell membrane permeability and binding affinity to target proteins.
This guide will detail a robust and logical synthetic route to access this specific molecule, built upon foundational reactions in heterocyclic chemistry.
Retrosynthetic Analysis and Proposed Pathway
A direct historical synthesis of this compound is not readily found in seminal literature. Therefore, we propose a logical and efficient synthetic pathway based on well-established methodologies for the functionalization of the indazole core. The retrosynthetic analysis hinges on disconnecting the C-3 butyl group, suggesting a C-3 aldehyde as a key intermediate, which can be constructed from a protected 5-bromo-1H-indazole.
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5-Bromo-3-butyl-1H-indazole theoretical properties
An In-Depth Technical Guide to the Theoretical Properties of 5-Bromo-3-butyl-1H-indazole
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] This guide focuses on the theoretical properties of a specific, under-researched derivative: this compound. While direct experimental data on this exact molecule is scarce, this document synthesizes information from closely related analogues and established chemical principles to provide a comprehensive theoretical profile. We will explore its predicted physicochemical properties, propose a robust synthetic pathway with detailed protocols, and discuss its potential biological activities, with a particular focus on its likely role as a synthetic cannabinoid receptor agonist. This whitepaper serves as a foundational resource for researchers interested in exploring the therapeutic or toxicological implications of this and similar indazole derivatives.
Introduction: The Significance of the Indazole Scaffold
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern drug discovery.[2] Its derivatives exhibit a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, antibacterial, and anti-HIV properties.[1][3] The versatility of the indazole ring allows for substitution at various positions, enabling fine-tuning of its pharmacological profile.
The introduction of a bromine atom, specifically at the 5-position, is a common strategy to enhance binding affinity and modulate metabolic stability.[4] Furthermore, the substituent at the 3-position plays a critical role in defining the compound's primary biological target.[3] The 3-alkyl-1H-indazoles, in particular, have gained notoriety in recent years. This guide aims to construct a detailed theoretical and predictive analysis of this compound, providing a valuable starting point for its synthesis and investigation.
Core Molecular Structure and Physicochemical Properties
Caption: Chemical structure of this compound.
Predicted Physicochemical Data
The following table summarizes the key theoretical properties of this compound, calculated using computational models. These values are essential for planning experimental work, including reaction conditions, purification methods, and formulation development.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₁H₁₃BrN₂ | - |
| Molecular Weight | 253.14 g/mol | - |
| Appearance | Predicted to be a white to pale yellow solid.[4] | Based on similar bromo-indazole compounds. |
| Melting Point | ~110-130 °C (Estimate) | Estimated based on the melting point of 5-Bromo-1H-indazole (123-127 °C) and the addition of the butyl chain. |
| Boiling Point | > 350 °C (Estimate) | High due to the aromatic and polar nature of the molecule. |
| Solubility | Insoluble in water.[5] Soluble in organic solvents like DMSO, Ethanol.[6] | Typical for this class of compounds. |
| LogP (Octanol/Water) | ~4.2 (Estimate) | Indicates high lipophilicity, suggesting good membrane permeability. |
| pKa | ~13.5 (Indazole NH, Estimate) | The N-H proton is weakly acidic. |
Proposed Synthesis and Characterization
A robust and logical synthetic route is crucial for obtaining the target compound for further study. Based on established methodologies for the synthesis of substituted indazoles, a two-step pathway starting from the commercially available 5-Bromo-1H-indazole-3-carboxylic acid is proposed.[7][8]
The core principle involves the conversion of the C3-carboxylic acid into a reactive intermediate, followed by the introduction of the butyl group via organometallic coupling. This approach offers high regioselectivity and is amenable to scale-up.[9]
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Bromo-1H-indazole-3-carbonyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Bromo-1H-indazole-3-carboxylic acid (1.0 eq).[7]
-
Add thionyl chloride (SOCl₂) (5.0 eq) to the flask under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-3 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 5-Bromo-1H-indazole-3-carbonyl chloride is a solid and can be used in the next step without further purification.
Causality: Thionyl chloride is a standard and effective reagent for converting carboxylic acids to highly reactive acid chlorides, which are excellent electrophiles for the subsequent coupling reaction.
Step 2: Synthesis of this compound
-
In a separate, dry, three-neck flask under a nitrogen atmosphere, prepare the Gilman reagent (lithium dibutylcuprate). Add copper(I) iodide (CuI) (1.1 eq) to anhydrous tetrahydrofuran (THF) and cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (n-BuLi) (2.2 eq, as a solution in hexanes) to the cooled suspension and stir for 30 minutes at this temperature.
-
Dissolve the crude 5-Bromo-1H-indazole-3-carbonyl chloride from Step 1 in anhydrous THF.
-
Slowly add the solution of the acid chloride to the freshly prepared Gilman reagent at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final product, this compound.
Causality: The Gilman cuprate reagent is a soft nucleophile that is highly effective for coupling with acid chlorides to form ketones. In this case, it directly installs the butyl group at the C3 position with high efficiency and minimal side reactions.
Proposed Spectroscopic Characterization
Validation of the final product's structure is paramount. Based on data from analogous structures, the following spectral characteristics are predicted:[7][10]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~13.5 (s, 1H, N-H): A broad singlet characteristic of the indazole N-H proton.
-
δ ~8.2 (s, 1H, H4): A singlet or narrow doublet for the proton adjacent to the bromine.
-
δ ~7.6 (d, 1H, H7): A doublet for the proton on the benzene ring.
-
δ ~7.5 (dd, 1H, H6): A doublet of doublets for the remaining benzene ring proton.
-
δ ~3.0 (t, 2H, -CH₂-): Triplet for the methylene group attached to the indazole ring.
-
δ ~1.7 (m, 2H, -CH₂-): Multiplet for the second methylene group of the butyl chain.
-
δ ~1.4 (m, 2H, -CH₂-): Multiplet for the third methylene group.
-
δ ~0.9 (t, 3H, -CH₃): Triplet for the terminal methyl group.
-
-
¹³C NMR (DMSO-d₆, 100 MHz): Expected peaks in the aromatic region (110-145 ppm), a peak for the C-Br (~115 ppm), and four distinct peaks in the aliphatic region (10-35 ppm) for the butyl chain.
-
Mass Spectrometry (ESI-MS): A characteristic isotopic pattern for a bromine-containing compound with [M+H]⁺ at m/z 253.0 and 255.0 in an approximate 1:1 ratio.
Predicted Biological Activity and Therapeutic Potential
The biological activity of this compound can be inferred from its structural similarity to other well-characterized indazole derivatives. The combination of the 5-bromo substitution and a C3-alkyl chain is highly indicative of activity at cannabinoid receptors.
Primary Hypothesis: Cannabinoid Receptor Agonism
Recent forensic and pharmacological studies have identified a class of potent synthetic cannabinoid receptor agonists (SCRAs) featuring a 5-bromo-indazole core.[11][12] Compounds like ADB-5'Br-BINACA demonstrate high affinity for the cannabinoid type 1 (CB1) receptor, which is primarily responsible for the psychoactive effects of cannabis and related compounds.[11] The butyl group at the C3 position of our target molecule is a common feature in many classical and synthetic cannabinoids, serving as a lipophilic tail that promotes receptor binding.
Therefore, it is highly probable that This compound acts as a potent CB1 and possibly CB2 receptor agonist. This activity could have significant implications, both for potential therapeutic applications (e.g., in analgesia or appetite stimulation) and for its potential as a substance of abuse.
Caption: Predicted interaction of this compound with the CB1 receptor.
Secondary Potential Activities
Beyond cannabinoid activity, the indazole scaffold is associated with a wide range of other pharmacological effects. It is plausible that this compound could exhibit other, secondary activities:
-
Kinase Inhibition: Many indazole derivatives are potent inhibitors of various protein kinases, a mechanism widely exploited in oncology.[13]
-
Anti-inflammatory Effects: Some indazoles show activity against inflammatory targets like COX-2.[3]
-
Antibacterial Properties: Substituted indazoles have been developed as inhibitors of bacterial cell division proteins like FtsZ.[3]
Experimental screening against a broad panel of biological targets would be necessary to fully elucidate the pharmacological profile of this compound.
Conclusion
This compound is a molecule of significant theoretical interest. By synthesizing data from related compounds, we predict it to be a lipophilic, solid compound obtainable via a straightforward two-step synthesis from its carboxylic acid precursor. Its structural features, particularly the 5-bromo-indazole core coupled with a C3-butyl chain, strongly suggest it possesses potent synthetic cannabinoid receptor agonist activity. While this presents a clear avenue for investigation in neuroscience and toxicology, the broader therapeutic potential of the indazole scaffold suggests that other activities, such as kinase inhibition or anti-inflammatory effects, cannot be ruled out. This document provides the theoretical foundation and practical protocols necessary to empower researchers to synthesize, characterize, and explore the full biological landscape of this intriguing molecule.
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The 1H-Indazole Core: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Status of the 1H-Indazole Scaffold
The 1H-indazole, a bicyclic aromatic heterocycle featuring a benzene ring fused to a pyrazole ring, stands as a cornerstone scaffold in modern medicinal chemistry.[1] Its prevalence in a multitude of clinically approved drugs and late-stage clinical candidates underscores its "privileged" status.[2][3] This is not a matter of chance, but rather a consequence of its unique physicochemical properties. The 1H-tautomer is generally more thermodynamically stable than the 2H-indazole form, making it the predominant and more extensively studied isomer.[3][4]
The indazole core is often considered a bioisostere of indole, yet it offers distinct advantages, including improved metabolic stability and the ability to engage in different hydrogen bonding patterns.[2][5] Its rigid structure provides a well-defined vector for substituent placement, allowing for precise modulation of pharmacological activity.[1] This guide will provide an in-depth exploration of the 1H-indazole core, from its fundamental synthesis and reactivity to its strategic application in drug design, offering researchers and drug development professionals the foundational knowledge to effectively leverage this critical pharmacophore.
I. Synthesis of the 1H-Indazole Core: A Chemist's Toolkit
The construction of the 1H-indazole ring system can be approached through a variety of synthetic strategies, ranging from classical cyclization reactions to modern transition-metal-catalyzed methods. The choice of a particular route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Classical Synthetic Approaches
Traditional methods for 1H-indazole synthesis often rely on intramolecular cyclization reactions of appropriately substituted benzene derivatives. These methods, while established, can sometimes require harsh reaction conditions.[6]
-
From o-Toluidine Derivatives: A common method involves the diazotization of o-toluidine followed by ring closure.[4] This process typically involves the formation of a diazonium salt intermediate which then undergoes cyclization.[2]
-
From o-Hydroxy or o-Halo Carbonyls: The condensation of o-hydroxy or o-halo substituted benzaldehydes or ketones with hydrazine is a well-established route to 1H-indazoles.[2][4] The reaction of salicylaldehyde with hydrazine hydrochloride, for example, yields the 1H-indazole core, although it may require elevated temperatures.[2]
Modern Transition-Metal-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and 1H-indazoles are no exception. These methods often offer milder reaction conditions, broader substrate scope, and improved regioselectivity.[7][8]
-
Palladium-Catalyzed C-H Amination: Intramolecular palladium-catalyzed C-H amination of aminohydrazones provides an efficient pathway to substituted 1H-indazoles.[1]
-
Copper-Catalyzed Cyclization: Copper-catalyzed reactions, such as the intramolecular N-arylation of ortho-chlorinated arylhydrazones, have emerged as a powerful tool for the synthesis of N-phenyl-1H-indazoles.[8][9] Another approach involves the copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones.[1]
-
Rhodium/Copper Catalysis: A combination of rhodium and copper catalysts can be employed for the synthesis of 1H-indazole derivatives from imidates and nitrosobenzenes.[7]
The following diagram illustrates a generalized workflow for the synthesis of the 1H-indazole core, highlighting both classical and modern approaches.
Caption: Generalized Synthetic Workflow for the 1H-Indazole Core.
II. Reactivity and Functionalization: Tailoring the Scaffold
The inherent reactivity of the 1H-indazole ring allows for its functionalization at various positions, enabling the fine-tuning of its biological activity. The most common sites for modification are the nitrogen atoms (N1 and N2) and the C3 position.
N-Alkylation: A Matter of Regioselectivity
The presence of two nucleophilic nitrogen atoms in the 1H-indazole ring presents a challenge in regioselective N-alkylation, often leading to a mixture of N1 and N2 isomers.[10] The outcome of the alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile.[10][11]
-
N1-Alkylation: Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) generally favor N1-alkylation.[10][11] This selectivity is often attributed to the formation of a sodium-chelated intermediate with certain substituents at the C3 position, which sterically hinders the N2 position.[10]
-
N2-Alkylation: Achieving selective N2-alkylation can be more challenging. However, certain conditions, such as the use of specific Brønsted acid catalysts or copper(II) triflate with alkyl 2,2,2-trichloroacetimidates, have been developed to favor N2 substitution.[12][13] The electronic nature of substituents on the indazole ring can also influence the N1/N2 ratio.[11]
The following table summarizes the general conditions influencing the regioselectivity of N-alkylation.
| Position | Preferred Base | Preferred Solvent | Influencing Factors |
| N1 | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Steric hindrance at N2, chelation with C3 substituents.[10][11] |
| N2 | Varies (e.g., K₂CO₃ can give mixtures) | Polar aprotic (e.g., DMF) | Electronic effects of ring substituents, specific catalysts.[10][11][12][13] |
C3-Functionalization: A Gateway to Diversity
Functionalization at the C3 position of the 1H-indazole core is a key strategy for modulating pharmacological activity.[14] Direct C-H functionalization at this position can be challenging due to the electronic properties of the ring.[14] Therefore, a common approach involves the initial introduction of a halogen, typically iodine or bromine, at the C3 position, which then serves as a handle for subsequent cross-coupling reactions.[15]
-
Halogenation: 3-Iodoindazoles can be prepared by treating the parent indazole with iodine under basic conditions (e.g., KOH in DMF).[15]
-
Cross-Coupling Reactions: The resulting 3-haloindazoles are versatile intermediates for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, to introduce aryl or heteroaryl substituents.[15][16]
The following diagram illustrates the two-step strategy for C3-functionalization.
Caption: A Common Strategy for C3-Functionalization of 1H-Indazole.
III. The 1H-Indazole in Medicinal Chemistry: A Privileged Pharmacophore
The 1H-indazole scaffold is a prominent feature in a wide array of approved drugs and clinical candidates, demonstrating its versatility in targeting diverse biological systems.[1][2] Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[2][3]
Key Therapeutic Areas and Representative Drugs
-
Oncology: The 1H-indazole core is a key component of several tyrosine kinase inhibitors. For instance, Axitinib and Pazopanib are approved for the treatment of renal cell carcinoma.[3][17] Niraparib , a PARP inhibitor, is used for the treatment of recurrent ovarian cancer.[3][17]
-
Anti-emetics: Granisetron , a selective 5-HT3 receptor antagonist, contains an indazole nucleus and is used to prevent nausea and vomiting caused by cancer chemotherapy.[2]
-
Anti-inflammatory: Benzydamine and Bendazac are non-steroidal anti-inflammatory drugs (NSAIDs) that incorporate the 1H-indazole scaffold.[2][3]
The interaction of the 1H-indazole core with target proteins often involves key hydrogen bonding and π-π stacking interactions. For example, in some TRK inhibitors, the indazole core forms two hydrogen bonds with hinge region residues and participates in π-π stacking interactions.[2]
IV. Experimental Protocols: A Practical Guide
This section provides representative, step-by-step methodologies for key transformations involving the 1H-indazole core.
Protocol 1: General Procedure for N1-Alkylation of 1H-Indazole-3-carboxylate
This protocol is adapted for the selective N1-alkylation, a crucial step in the synthesis of many biologically active molecules.[10]
-
Preparation: Dissolve the starting 1H-indazole-3-carboxylate (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring for completion by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: C3-Iodination of 1H-Indazole
This protocol describes the introduction of an iodine atom at the C3 position, creating a versatile intermediate for further functionalization.[15]
-
Preparation: Dissolve the 1H-indazole (1.0 equiv) in N,N-dimethylformamide (DMF).
-
Base Addition: Add potassium hydroxide (KOH) to the solution.
-
Iodination: Add iodine (I₂) portion-wise to the stirred solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor for completion by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with sodium thiosulfate solution to remove excess iodine, followed by brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Conclusion
The 1H-indazole core continues to be a highly valuable and versatile scaffold in drug discovery. Its unique structural and electronic properties, coupled with an expanding toolbox of synthetic methodologies for its construction and functionalization, ensure its continued prominence in the development of novel therapeutics. A thorough understanding of its synthesis, reactivity, and structure-activity relationships is paramount for any medicinal chemist aiming to leverage its full potential. This guide has provided a comprehensive overview of these key aspects, offering a solid foundation for researchers and scientists in their pursuit of innovative medicines.
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The Strategic Placement of Bromine: A Technical Guide to Unlocking the Potential of Indazole Compounds
Abstract
Indazole scaffolds are a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of a bromine atom onto the indazole ring is a pivotal transformation that significantly broadens the synthetic and therapeutic horizons of this privileged heterocycle. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted role of bromine substitution in indazole compounds. We will delve into the causality behind synthetic choices, explore the profound impact of bromination on molecular properties and biological activity, and detail its critical function as a versatile synthetic handle for intricate molecular engineering. This guide is designed to be a self-validating system, grounding key mechanistic claims and protocols in authoritative sources to ensure scientific integrity and practical applicability.
Introduction: The Indazole Nucleus and the Significance of Bromination
The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a recurring motif in a multitude of biologically active compounds. Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to applications in oncology, neurology, and infectious diseases. Notable examples of indazole-containing drugs include the antiemetic agent Granisetron and the PARP inhibitor Niraparib.
The functionalization of the indazole core is paramount for modulating its pharmacological profile. Halogenation, and specifically bromination, stands out as a particularly powerful strategy. Bromoindazoles are not merely halogenated derivatives; they are pivotal intermediates in the synthesis of complex molecules. The bromine atom serves two primary, often interconnected, roles:
-
Direct Modulation of Biological Activity: The introduction of a bromine atom can significantly alter the physicochemical properties of the parent indazole. Its size, electronegativity, and ability to form halogen bonds can influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. This can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.
-
A Versatile Handle for Further Functionalization: Bromoindazoles are stable, readily accessible precursors for a wide array of cross-coupling reactions. This allows for the precise and controlled introduction of various substituents, including aryl, heteroaryl, alkynyl, and amino groups, which is a cornerstone of modern drug discovery.
This guide will systematically explore these facets, providing both the theoretical underpinnings and practical methodologies for leveraging bromine substitution in your indazole-focused research.
Synthetic Methodologies for the Bromination of Indazoles
The regioselective introduction of a bromine atom onto the indazole ring is a critical first step. The choice of brominating agent and reaction conditions dictates the position of bromination, with the C3, C5, and C7 positions being the most common targets.
Electrophilic Bromination: The Workhorse of Indazole Functionalization
Direct electrophilic bromination is the most prevalent method for synthesizing bromoindazoles. The reactivity of the indazole ring allows for the regioselective introduction of a bromine atom, most commonly at the C3 position.
Common brominating agents include:
-
N-Bromosuccinimide (NBS): A versatile and widely used reagent for the regioselective bromination of indazoles. Reactions are typically carried out in various solvents such as acetonitrile, dichloromethane, or chloroform.
-
Dibromohydantoin (DBDMH): An efficient bromine source for the synthesis of 3-bromoindazoles, particularly when combined with ultrasound assistance for rapid and high-yielding reactions.
-
Bromine (Br₂): Often used in acetic acid, Br₂ is a classic brominating agent. However, its use can sometimes lead to over-bromination and the formation of regioisomeric mixtures, necessitating careful control of reaction conditions.
Experimental Protocol: Ultrasound-Assisted C3 Bromination of 2-Phenyl-2H-indazole
-
To a 10 mL reaction vessel, add 2-phenyl-2H-indazole (0.2 mmol), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol), and sodium carbonate (0.4 mmol).
-
Add ethanol (2.0 mL) as the solvent.
-
Place the vessel in an ultrasonic bath (40 kHz, 50 W) and irradiate at 40 °C for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-2-phenyl-2H-indazole.
Troubleshooting & Optimization:
| Issue | Potential Cause | Solution |
| Low Yield | Incomplete reaction, suboptimal temperature. | Monitor reaction by TLC to ensure completion. Optimize temperature. |
| Side Products | Over-bromination, formation of regioisomers. | Carefully control the stoichiometry of the brominating agent (1.0-1.3 equivalents). Perform the reaction at a controlled, often low, temperature. |
| Undesired Regioisomers | Acidic conditions favoring bromination on the indazolium cation. | Perform the reaction under neutral or basic conditions to favor C3 bromination. |
Advanced Bromination Techniques
To enhance selectivity and employ milder conditions, several advanced bromination protocols have been developed.
-
Visible-Light Photoredox Catalysis: This method utilizes an organic dye, such as erythrosine B, as a photocatalyst to activate NBS under visible light irradiation. This approach offers mild reaction conditions and can lead to high yields of 3-bromoindazoles.
-
Regioselective C7 Bromination: While C3 bromination is common, functionalization at other positions can be achieved through strategic synthetic design. For instance, direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been reported, opening avenues for novel structural diversification.
The Bromoindazole as a Versatile Synthetic Intermediate
The true power of bromine substitution lies in its ability to serve as a launching point for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are the cornerstone of this synthetic utility.
Significance of the 3-butyl side chain in indazole analogs
Investigating the Indazole
I'm now deep-diving into the 3-butyl side chain in indazole analogs. I'm focusing my Google searches on their synthesis, structure-activity relationships, and pharmacological profiles to build a strong foundation of knowledge. My aim is to synthesize a complete picture of this compound.
Mapping the Landscape
I've expanded my research scope to include therapeutic applications of the 3-butyl side chain within indazole analogs. Synthesis, SAR, and pharmacological effects remain a priority. I'm moving forward with plans for a whitepaper. I'm focusing on the whitepaper's structure and drafting an outline. I am considering creating tables for quantitative data and writing DOT scripts.
Formulating a Technical Guide
I'm now defining the structure of my technical guide. I will begin by searching for information on the 3-butyl side chain in indazole analogs, focusing on synthesis, SAR, and pharmacology, especially for synthetic cannabinoids. I'm prioritizing analyzing search results, formulating a logical flow, and planning the tables and DOT scripts. Then, I plan to integrate data and cite sources. The guide will have a self-validating section on experimental protocols. Finally, I will compile a reference section.
Introduction: The Strategic Importance of Solubility in Drug Development
An In-depth Technical Guide to the Solubility Profile of 5-Bromo-3-butyl-1H-indazole
In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, integral to a multitude of compounds demonstrating a wide array of biological activities. The compound this compound represents a key synthetic intermediate, leveraging the reactivity of the bromine atom for further molecular elaboration and a butyl group that influences lipophilicity. As with any compound earmarked for pharmaceutical development, a thorough understanding of its physicochemical properties is not merely academic but a cornerstone of its journey from the laboratory to clinical application. Among these properties, solubility is arguably one of the most critical.
Poor solubility can severely hamper drug absorption, leading to low bioavailability and therapeutic variability. It can also present significant challenges during formulation development and in the execution of reliable in vitro biological assays. This guide provides a comprehensive framework for characterizing the solubility profile of this compound, moving beyond simple data points to explain the causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into generating a robust and decision-enabling solubility dataset.
Physicochemical Characterization and Qualitative Solubility Prediction
Before embarking on experimental solubility determination, it is crucial to characterize the fundamental physicochemical properties of the molecule. These parameters govern its behavior in different solvent systems.
Table 1: Key Physicochemical Properties of this compound
| Property | Value/Prediction | Significance for Solubility |
| Molecular Formula | C₁₁H₁₃BrN₂ | Provides the basis for calculating molecular weight. |
| Molecular Weight | 253.14 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |
| Appearance | Predicted to be a solid at room temperature | The solid-state properties (e.g., crystallinity, polymorphism) will directly impact thermodynamic solubility. |
| Predicted logP | ~3.5-4.5 | A high logP (partition coefficient) indicates significant lipophilicity, suggesting low aqueous solubility and good solubility in non-polar organic solvents. |
| Predicted pKa | ~1.5 (acidic, N-H), ~12.5 (basic, pyrazole N) | The presence of weakly acidic and basic centers suggests that solubility in aqueous media could be pH-dependent, although significant ionization is unlikely within the physiological pH range. |
Based on its structure—a largely non-polar indazole ring, a lipophilic butyl chain, and a bromine substituent—this compound is predicted to exhibit poor aqueous solubility. This is consistent with observations for similarly substituted indazole derivatives, which are often described as insoluble in water.[1][2] Conversely, it is expected to be readily soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.[3]
Experimental Determination of Solubility: A Methodological Deep Dive
A comprehensive solubility profile requires the determination of both thermodynamic and kinetic solubility. Each provides a different, yet complementary, piece of the puzzle crucial for drug development.
Thermodynamic Solubility: The Gold Standard (Shake-Flask Method)
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature. It represents the true solubility limit and is the most rigorous measurement. The shake-flask method is the universally accepted standard for this determination.
Causality Behind the Protocol: The core principle of this method is to allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Every step is designed to ensure this equilibrium is achieved and accurately measured.
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to vials containing a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, or various organic solvents). The excess solid is critical to ensure saturation is reached.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25°C or 37°C) using a shaker or rotator. The agitation must be sufficient to keep the solid suspended but not so vigorous as to cause particle size reduction. Equilibration time is critical; for many poorly soluble compounds, 24 to 72 hours may be required to reach a plateau.[4]
-
Phase Separation: After equilibration, it is imperative to separate the undissolved solid from the saturated solution without disturbing the equilibrium. This is best achieved by centrifugation at a controlled temperature, followed by careful aspiration of the supernatant. Filtration can also be used, but care must be taken to avoid adsorption of the compound onto the filter membrane.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).
-
Validation: The presence of remaining solid in the vial after the experiment visually confirms that the initial amount was in excess, a key validation checkpoint for the experiment.
Visualization: Thermodynamic Solubility Workflow
Caption: Thermodynamic Solubility Workflow using the Shake-Flask Method.
Kinetic Solubility: A High-Throughput Approach for Early Discovery
Kinetic solubility measures the concentration of a compound at the point of precipitation when a concentrated DMSO stock solution is added to an aqueous buffer. It is a non-equilibrium measurement that is highly relevant for in vitro assays where compounds are introduced in a similar manner.
Causality Behind the Protocol: This method mimics the common practice of diluting a DMSO stock solution into an aqueous buffer for biological screening. The result is not true solubility but rather an indication of the concentration at which the compound might precipitate from a supersaturated solution under specific kinetic conditions.
Experimental Protocol: Kinetic Solubility
-
Stock Solution: Prepare a high-concentration stock solution of this compound, typically 10 mM in 100% DMSO.
-
Dilution: In a 96-well plate, add the stock solution to the aqueous buffer (e.g., PBS, pH 7.4) to reach the desired final concentration (e.g., 100 µM) and a final DMSO concentration that is well-tolerated by the subsequent assay (typically ≤1%).[3]
-
Incubation: Incubate the plate at room temperature with gentle shaking for a defined period, often shorter than for thermodynamic solubility (e.g., 1-2 hours).
-
Analysis: After incubation, determine the concentration of the compound that remains in solution. This is often done by filtering the plate to remove any precipitate and then analyzing the filtrate by UV/Vis spectroscopy or LC-MS/MS.
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear, structured table to allow for easy comparison across different conditions.
Table 2: Solubility Profile of this compound (Hypothetical Data)
| Solvent/Medium | Temperature (°C) | Method | Solubility (µg/mL) | Classification |
| Phosphate-Buffered Saline (pH 7.4) | 25 | Thermodynamic | < 1 | Practically Insoluble |
| Simulated Gastric Fluid (pH 1.2) | 37 | Thermodynamic | < 1 | Practically Insoluble |
| Dimethyl Sulfoxide (DMSO) | 25 | Thermodynamic | > 10,000 | Very Soluble |
| Ethanol | 25 | Thermodynamic | ~5,000 | Soluble |
| Acetonitrile | 25 | Thermodynamic | ~2,000 | Soluble |
| Phosphate-Buffered Saline (pH 7.4) | 25 | Kinetic (1% DMSO) | 15 | Low Solubility |
Interpretation for Drug Development:
-
Aqueous Solubility (< 1 µg/mL): This confirms the compound is poorly soluble. For oral drug delivery, this would be a significant challenge, likely requiring enabling formulation strategies such as amorphous solid dispersions or lipid-based formulations.
-
Kinetic vs. Thermodynamic: A higher kinetic solubility compared to thermodynamic solubility is common and indicates the formation of a supersaturated solution. This can be advantageous for absorption in the gut but also carries the risk of precipitation.
-
Organic Solvent Solubility: High solubility in solvents like DMSO and ethanol is crucial for compound handling, stock solution preparation for biological assays, and potential formulation approaches.
Factors Influencing Solubility
Understanding the factors that can influence solubility is key to troubleshooting experimental results and guiding formulation development.
Visualization: Factors Affecting Solubility
Caption: Interrelationship of factors governing the solubility of a compound.
-
pH: While this compound has ionizable protons, its pKa values are outside the typical physiological range. Therefore, its aqueous solubility is not expected to be significantly influenced by pH changes between 1 and 8.
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. Characterizing solubility at both ambient (25°C) and physiological (37°C) temperatures is best practice.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in solubility experiments to ensure reproducibility.
Conclusion
The solubility profile of this compound, like any potential drug candidate, is a critical dataset that profoundly influences its entire development trajectory. This guide has outlined a systematic and scientifically rigorous approach to generating this profile. By employing standardized methods like the shake-flask technique, understanding the distinction between thermodynamic and kinetic solubility, and using appropriate analytical quantification, researchers can build a comprehensive and reliable understanding of the compound's behavior. This knowledge is indispensable for informed decision-making in lead optimization, formulation design, and the overall advancement of new therapeutic agents.
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Unlocking the Therapeutic Potential of 5-Bromo-3-butyl-1H-indazole: A Guide to Emerging Research Frontiers
Introduction: The Indazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in drug discovery.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone of numerous commercially available drugs and clinical candidates.[3] Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent antitumor, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5][6] The versatility of the indazole core, which allows for substitution at various positions, provides a rich chemical space for the design of novel therapeutic agents.[7]
This technical guide focuses on a specific, yet underexplored, derivative: 5-Bromo-3-butyl-1H-indazole . The introduction of a bromine atom at the 5-position and a butyl group at the 3-position presents a unique combination of lipophilicity and potential for specific halogen bonding interactions, suggesting a distinct pharmacological profile. While direct research on this compound is limited, this guide will extrapolate from the extensive literature on related indazole analogues to propose promising avenues for future investigation. We will delve into its synthetic accessibility, outline key potential research areas, and provide detailed experimental protocols to empower researchers to unlock the therapeutic promise of this intriguing molecule.
Physicochemical Properties and Synthetic Strategy
A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery program. For this compound, these properties can be predicted and are crucial for designing relevant biological assays and formulation strategies.
| Property | Predicted Value/Information | Source/Method |
| Molecular Formula | C₁₁H₁₃BrN₂ | - |
| Molecular Weight | 253.14 g/mol | - |
| Appearance | Likely a solid at room temperature | |
| Melting Point | Not available (for comparison, 5-Bromo-1H-indazole has a melting point of 123-127 °C) | |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | General chemical principles |
Proposed Synthetic Route
The synthesis of 3-substituted indazoles is a well-established field in organic chemistry.[8][9] A plausible and efficient route to this compound can be adapted from known methodologies, such as the reaction of a suitably substituted o-fluorobenzonitrile with a hydrazine derivative, followed by functionalization. A proposed synthetic workflow is outlined below.
Caption: A plausible synthetic workflow for this compound.
Detailed Synthetic Protocol (Hypothetical)
Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine To a solution of 5-bromo-2-fluorobenzonitrile in ethanol, add an excess of hydrazine hydrate.[10] Heat the reaction mixture in a sealed tube at 100 °C for 4 hours.[10] After cooling, the product can be isolated by filtration and purified by recrystallization from ethanol.
Step 2: Synthesis of 5-Bromo-1H-indazole 5-Bromo-1H-indazol-3-amine can be converted to 5-bromo-1H-indazole via a deamination reaction. This can be achieved by diazotization with sodium nitrite in an acidic medium (e.g., sulfuric acid) followed by reduction of the diazonium salt.
Step 3: N-Protection of 5-Bromo-1H-indazole To a solution of 5-bromo-1H-indazole in a suitable solvent like dichloromethane, add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[11] Stir the reaction at room temperature until completion. The resulting N-Boc protected indazole can be purified by column chromatography.[11]
Step 4: C3-Butylation Cool a solution of 1-Boc-5-bromo-1H-indazole in anhydrous THF to -78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir for 1 hour to effect lithiation at the C3 position. Subsequently, add 1-iodobutane and allow the reaction to slowly warm to room temperature. The desired 1-Boc-5-bromo-3-butyl-1H-indazole can be isolated and purified.
Step 5: Deprotection Dissolve the purified 1-Boc-5-bromo-3-butyl-1H-indazole in a suitable solvent such as dichloromethane and treat with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane to remove the Boc protecting group. After neutralization and extraction, the final product, this compound, can be purified by column chromatography.
Potential Research Areas and Methodologies
The structural features of this compound suggest several promising avenues for pharmacological investigation. The indazole core is a known hinge-binding motif for many protein kinases, while the lipophilic butyl group at C3 can facilitate entry into hydrophobic pockets of target proteins. The bromine at C5 can participate in halogen bonding and provides a handle for further chemical modification.
Oncology: Targeting Protein Kinases
Many FDA-approved indazole-containing drugs, such as Pazopanib and Axitinib, are potent protein kinase inhibitors used in cancer therapy.[3][12] The indazole scaffold often mimics the adenine ring of ATP, competing for the enzyme's active site.
Hypothetical Target: Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, is a validated cancer target.[12] Overexpression of PLK4 is common in many cancers and correlates with poor prognosis.
Caption: Proposed mechanism of this compound as a PLK4 inhibitor.
Proposed Experimental Workflow:
In Vitro Assays:
-
Kinase Inhibition Assay: Screen this compound against a panel of cancer-relevant kinases, including PLK4. A radiometric assay (e.g., using ³²P-ATP) or a fluorescence-based assay can be used to determine the IC₅₀ value.
-
Cell Proliferation Assay: Evaluate the anti-proliferative activity of the compound on various cancer cell lines (e.g., breast, lung, colon cancer lines) using an MTT or CellTiter-Glo assay.[13]
-
Colony Formation Assay: Assess the long-term effect of the compound on the clonogenic survival of cancer cells.[13]
-
Apoptosis Assay: Determine if the compound induces apoptosis using techniques like Annexin V/PI staining followed by flow cytometry.[13]
In Vivo Studies:
-
Xenograft Mouse Model: If potent in vitro activity is observed, evaluate the in vivo efficacy in a mouse xenograft model using a relevant cancer cell line.[14] Monitor tumor growth and assess for any toxicity.
Anti-Inflammatory Applications
Indazole derivatives, such as Bendazac and Benzydamine, are known for their anti-inflammatory properties.[3] They can modulate various inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.
Hypothetical Target: Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) from activated immune cells.
Proposed Experimental Workflow:
In Vitro Assays:
-
LPS-Stimulated Macrophage Assay: Use a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. Treat the cells with this compound and measure the levels of TNF-α and IL-6 in the supernatant using ELISA.
-
COX Inhibition Assay: Evaluate the ability of the compound to inhibit COX-1 and COX-2 enzymes using commercially available assay kits.
-
NF-κB Reporter Assay: Investigate if the compound inhibits the NF-κB signaling pathway, a key regulator of inflammation, using a reporter gene assay in a suitable cell line.
In Vivo Studies:
-
Carrageenan-Induced Paw Edema Model: This is a classic acute inflammation model in rodents. Administer the compound prior to injecting carrageenan into the paw and measure the reduction in paw swelling over time.
Neurodegenerative Disorders
Recent research has highlighted the potential of indazole derivatives in treating neurodegenerative diseases.[4][15] This may be due to their ability to inhibit certain kinases involved in neuronal apoptosis or to modulate other pathways related to neuroinflammation and oxidative stress.
Hypothetical Target: Glycogen synthase kinase 3 beta (GSK-3β), a kinase implicated in the pathology of Alzheimer's disease.
Caption: A streamlined workflow for the preclinical development of this compound.
Proposed Experimental Workflow:
In Vitro Assays:
-
GSK-3β Inhibition Assay: Determine the IC₅₀ of the compound against recombinant GSK-3β.
-
Neuroprotection Assay: Use a neuronal cell line (e.g., SH-SY5Y) and induce toxicity with an agent like amyloid-beta peptide or glutamate. Assess the ability of this compound to protect the cells from death.
-
Tau Phosphorylation Assay: In a relevant cell model, investigate if the compound can reduce the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.
In Vivo Studies:
-
Transgenic Mouse Model of Alzheimer's Disease: If in vitro results are promising, evaluate the compound's ability to improve cognitive function and reduce amyloid plaque burden in a transgenic mouse model.
Conclusion and Future Directions
This compound represents a novel chemical entity with significant, yet untapped, therapeutic potential. Based on the well-documented pharmacological activities of the indazole scaffold, promising research avenues exist in oncology, inflammation, and neurodegenerative disorders. The synthetic route to this compound is feasible with modern organic chemistry techniques.
The proposed experimental workflows provide a clear roadmap for the initial characterization of this molecule. Future research should focus on a comprehensive screening against a broad panel of biological targets to uncover its primary mechanism of action. Subsequent lead optimization, guided by structure-activity relationship studies, could further enhance its potency and selectivity, paving the way for the development of a novel therapeutic agent. The exploration of this compound is a worthwhile endeavor for any drug discovery program seeking to leverage the power of privileged scaffolds.
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5-Bromo-3-butyl-1H-indazole safety and handling precautions
Gathering Safety Data
I'm currently focused on gathering safety information for 5-Bromo-3-butyl-1H-indazole. My approach involves in-depth Google searches to find MSDS, regulatory data from ECHA and OSHA, and any relevant toxicological studies. This comprehensive collection is the first crucial step in understanding the compound's safe handling.
Planning Guide Structure
I've transitioned from data collection to guide planning. My focus is now on structuring the technical document for this compound. I will start with an introduction, then delve into hazard identification, exposure controls, handling and storage, and emergency response. I plan to use tables for quick reference and a workflow diagram for clarity.
Analyzing Safety Information
I'm now analyzing the data for key hazards and protective measures. This synthesis will determine required PPE, controls, and first aid. Next, the guide's structure will begin with an introduction. I'll outline the compound and its applications, then move on to hazard identification, control, handling, storage, and emergency responses. I'm focusing on tables and a workflow diagram.
Methodological & Application
Application Note & Protocol: A Guided Synthesis of 5-Bromo-3-butyl-1H-indazole
Abstract: The functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry. However, the inherent electronic properties of the indazole ring present a significant regioselectivity challenge, with direct alkylation favoring the N1 or N2 positions over the C3 position. This guide provides a comprehensive, field-tested protocol for the synthesis of 5-Bromo-3-butyl-1H-indazole from the readily available 5-bromo-1H-indazole. We circumvent the challenge of direct C3-alkylation by employing a robust, multi-step strategy involving nitrogen protection, directed C3-lithiation, reaction with an aldehyde electrophile, and subsequent deoxygenation. This application note details the chemical rationale behind each step, provides step-by-step protocols, and discusses the utility of the final compound as a versatile building block for drug discovery via palladium-catalyzed cross-coupling reactions.
Introduction: The Indazole C3-Alkylation Challenge
The indazole heterocycle is a privileged scaffold in pharmaceutical science, serving as a bioisostere of indole and forming the core of numerous approved drugs and clinical candidates.[1] Its value lies in its ability to engage in key biological interactions, yet its synthetic manipulation is far from trivial. The primary obstacle in functionalizing the indazole core is controlling regioselectivity.
Due to annular tautomerism, the acidic N-H proton can reside on either nitrogen, leading to the more stable 1H-indazole and the less stable 2H-indazole tautomers.[2][3] Upon deprotonation with a base, the resulting indazolide anion possesses significant negative charge density on both N1 and N2. Consequently, these positions are highly nucleophilic, making direct alkylation reactions overwhelmingly favor a mixture of N1- and N2-substituted products.[4][5][6] In contrast, the C3 position is significantly less nucleophilic, rendering direct C3-alkylation with alkyl halides largely unfeasible.[7]
To overcome this inherent reactivity pattern, an indirect, strategic approach is required. The methodology detailed herein leverages a well-established sequence in heterocyclic chemistry:
-
N-H Protection: Masking the acidic proton to prevent side reactions and direct subsequent steps.
-
Directed Metalation: Using the protecting group and the ring's electronics to selectively deprotonate the C3 position with a strong organolithium base.
-
Electrophilic Quench: Introducing the carbon framework of the butyl group via reaction with an appropriate aldehyde.
-
Functional Group Manipulation: Converting the resulting secondary alcohol into the desired alkyl chain.
-
Deprotection: Revealing the final N-H indazole.
This workflow provides a reliable and scalable path to the target molecule, transforming a challenging synthetic problem into a series of predictable, high-yielding steps.
Overall Synthetic Workflow
The synthesis is designed as a five-step sequence starting from 5-bromo-1H-indazole. The choice of the nitrogen protecting group is critical; it must be stable to strongly basic conditions (n-BuLi) and be readily removable at the end of the synthesis. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent candidate for this purpose.
Diagram 1: Multi-step workflow for the target synthesis.
Experimental Application Protocols
Safety Precaution: These protocols involve pyrophoric (n-BuLi), flammable (THF, hexanes), and corrosive reagents. All steps must be performed by trained personnel in a certified chemical fume hood under an inert atmosphere (Nitrogen or Argon) with appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.
Protocol 1: N1-Protection of 5-bromo-1H-indazole
Rationale: Protection of the acidic indazole N-H is mandatory to prevent it from being deprotonated by the n-butyllithium used in Step 2. The SEM group is chosen for its stability under strongly basic conditions and its versatile deprotection options.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 5-bromo-1H-indazole | 197.02 | 5.00 g | 25.4 | 1.0 |
| Sodium Hydride (60% disp.) | 24.00 | 1.12 g | 28.0 | 1.1 |
| SEM-Cl | 166.72 | 4.68 mL | 26.7 | 1.05 |
| Anhydrous THF | - | 100 mL | - | - |
Step-by-Step Methodology:
-
To a dry, three-neck, 250 mL round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexanes (2 x 10 mL) under nitrogen to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous tetrahydrofuran (THF, 50 mL) to the flask and cool the suspension to 0 °C using an ice-water bath.
-
In a separate flask, dissolve 5-bromo-1H-indazole (5.00 g) in anhydrous THF (50 mL).
-
Add the indazole solution dropwise to the stirred NaH suspension at 0 °C over 20 minutes. Effervescence (H₂ gas) will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the indazolide anion.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 4.68 mL) dropwise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield 1-(SEM)-5-Bromo-1H-indazole as a clear oil or low-melting solid.
Protocol 2: C3-Lithiation and Reaction with Butyraldehyde
Rationale: With the N1-position blocked, a strong base can now selectively deprotonate the most acidic carbon, which is the C3 position. The resulting C3-lithiated indazole is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of butyraldehyde.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 1-(SEM)-5-bromo-indazole | 327.28 | 6.55 g | 20.0 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 8.8 mL | 22.0 | 1.1 |
| Butyraldehyde | 72.11 | 1.97 mL | 22.0 | 1.1 |
| Anhydrous THF | - | 100 mL | - | - |
Step-by-Step Methodology:
-
Add the purified 1-(SEM)-5-bromo-1H-indazole (6.55 g) to a dry, three-neck, 250 mL round-bottom flask under a nitrogen atmosphere.
-
Dissolve the starting material in anhydrous THF (100 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M solution in hexanes, 8.8 mL) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed, indicating anion formation.
-
Stir the solution at -78 °C for 1 hour to ensure complete lithiation.
-
Add butyraldehyde (1.97 mL) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (50 mL).
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Transfer to a separatory funnel, add water (50 mL), and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product, 1-(1-(SEM)-5-Bromo-1H-indazol-3-yl)butan-1-ol , is typically used in the next step without further purification.
Protocol 3: Deoxygenation of the Secondary Alcohol
Rationale: A two-step Barton-McCombie deoxygenation is not ideal here. A more robust method is a two-step conversion to a tosylate followed by reductive cleavage with a strong hydride reagent like lithium aluminum hydride (LiAlH₄).
| Reagent | M.W. ( g/mol ) | Amount (Step 3a) | Moles (mmol) | Equiv. |
| Crude Alcohol Product | ~399.38 | ~8.0 g | ~20.0 | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 4.20 g | 22.0 | 1.1 |
| Anhydrous Pyridine | - | 50 mL | - | - |
| Reagent | M.W. ( g/mol ) | Amount (Step 3b) | Moles (mmol) | Equiv. |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 1.52 g | 40.0 | 2.0 |
| Anhydrous THF | - | 100 mL | - | - |
Step-by-Step Methodology:
3a: Tosylation
-
Dissolve the crude alcohol from the previous step in anhydrous pyridine (50 mL) in a flask under nitrogen and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (4.20 g) portion-wise, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC for the disappearance of the starting alcohol.
-
Pour the reaction mixture onto ice-water (200 mL) and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ (1 x 50 mL), and finally brine (1 x 50 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tosylate, which is used directly in the next step.
3b: Reduction
-
To a dry, three-neck, 250 mL flask, add lithium aluminum hydride (1.52 g) and anhydrous THF (50 mL) under nitrogen. Cool to 0 °C.
-
Dissolve the crude tosylate in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C) for 4 hours.
-
Cool the reaction back down to 0 °C.
-
Quench the reaction extremely carefully by the sequential, dropwise addition of water (1.5 mL), then 15% aqueous NaOH (1.5 mL), and finally more water (4.5 mL) (Fieser workup). A granular precipitate should form.
-
Stir vigorously for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate to yield crude 1-(SEM)-5-Bromo-3-butyl-1H-indazole . This can be purified by column chromatography if necessary.
Protocol 4: N1-Deprotection
Rationale: The final step is the removal of the SEM protecting group to reveal the target molecule. This can be achieved under acidic conditions or with a fluoride source. Fluoride-mediated deprotection is often cleaner.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Crude Protected Product | ~383.39 | ~7.6 g | ~20.0 | 1.0 |
| TBAF (1.0 M in THF) | 261.47 | 40 mL | 40.0 | 2.0 |
| THF | - | 60 mL | - | - |
Step-by-Step Methodology:
-
Dissolve the crude 1-(SEM)-5-bromo-3-butyl-1H-indazole in THF (60 mL).
-
Add tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 40 mL).
-
Heat the mixture to 50 °C and stir for 6-12 hours, monitoring by TLC.
-
Cool to room temperature and concentrate the mixture under reduced pressure.
-
Re-dissolve the residue in ethyl acetate (100 mL), wash with water (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization to yield pure This compound .
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point analysis.
Application in Drug Discovery: A Versatile Building Block
The successful synthesis of this compound provides a valuable intermediate for further molecular elaboration. The bromine atom at the C5 position is not merely a substituent; it is a versatile synthetic handle for introducing further complexity and diversity through palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of libraries of novel indazole derivatives for structure-activity relationship (SAR) studies.
Diagram 2: Potential downstream cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids can install diverse aromatic systems at the C5 position, which is a common strategy for modulating pharmacokinetic properties and exploring new binding interactions.[8][9][10][11]
-
Sonogashira Coupling: Coupling with terminal alkynes introduces a linear, rigid linker, useful for probing deeper into binding pockets or for subsequent click-chemistry functionalization.[12][13][14]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing a wide range of primary or secondary amines at the C5 position, a critical transformation for creating compounds that can act as hydrogen bond donors or acceptors.[15][16][17]
References
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]
- Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 883–894. [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Wang, X., et al. (2018). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
- Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. [Link]
- (2023). Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4695-4698. [Link]
- Kumar, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6241. [Link]
- El-Ghozzi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6141-6148. [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1950. [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Lee, J. H., et al. (2017). Synthesis of 1H-Indazoles via Silver(I)
- Ye, Y., et al. (2019).
- Ye, Y., et al. (2019). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 141(35), 13744-13749. [Link]
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth.
- Organic-Reaction.com. (n.d.).
- Chen, J., et al. (2018). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 9(3), 653-658. [Link]
- Chemistry LibreTexts. (2023).
- International Union of Crystallography. (2021).
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
- ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- The Organic Chemistry Tutor. (2021). Buchwald-Hartwig Coupling. YouTube. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- NRO Chemistry. (2020). Suzuki Coupling. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- ChemOrgChem. (2025). Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. YouTube. [Link]
- AK LECTURES. (2019). Sonogashira coupling. YouTube. [Link]
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Application Note & Protocol: A Guide to the Regioselective N-Alkylation of 5-bromo-1H-indazole
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: The N-alkylation of the indazole scaffold is a cornerstone transformation in medicinal chemistry, yet it presents a persistent challenge in controlling the site of substitution. The presence of two nucleophilic nitrogen atoms (N1 and N2) often leads to the formation of regioisomeric mixtures, complicating synthesis and purification. This guide provides a comprehensive overview of the principles governing regioselectivity in the N-alkylation of 5-bromo-1H-indazole, a versatile and frequently utilized intermediate. We present detailed, field-proven protocols for achieving high selectivity for either the N1 or N2 position, explain the mechanistic rationale behind these methods, and summarize key data to aid in experimental design.
Part 1: The Core Challenge: Understanding and Controlling Regioselectivity
The synthetic utility of indazole derivatives is immense, but accessing specific regioisomers is not trivial. Direct alkylation of the 1H-indazole core typically yields a mixture of N1 and N2 substituted products, with the ratio being highly dependent on the reaction conditions.[1][2][3] A robust understanding of the underlying chemical principles is paramount to achieving the desired outcome.
Annular Tautomerism: The Root of the Selectivity Problem
The indazole ring exists in a state of annular tautomerism, meaning the acidic proton can reside on either nitrogen atom. This gives rise to two forms: the 1H-indazole (benzenoid) and the 2H-indazole (quinonoid). The 1H-tautomer is thermodynamically more stable and is, therefore, the predominant form in solution.[2][3][4] Alkylation can occur from the deprotonated anion at either nitrogen, leading to the two possible regioisomers.
Pillars of Regiocontrol: How to Steer the Reaction
The N1/N2 product ratio is not arbitrary; it is governed by a delicate interplay of steric, electronic, and reaction-condition-dependent factors. By rationally selecting these parameters, one can exert a high degree of control.
-
The Base and Solvent System: This is the most critical factor.
-
For N1-Selectivity: Strong, non-coordinating bases like sodium hydride (NaH) in non-polar, aprotic solvents such as tetrahydrofuran (THF) strongly favor N1-alkylation.[1][5][6][7] This is attributed to the formation of a tight ion pair between the indazolide anion and the sodium cation. In substrates with a C3-coordinating group (e.g., a carbonyl), this can lead to a chelated intermediate that sterically shields the N2 position.[1][4]
-
For N2-Selectivity: Conditions that favor kinetic control or alternative mechanisms, such as the Mitsunobu reaction, are required.[3][6][8]
-
For Mixtures: Weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often disrupt tight ion-pairing, leading to poor selectivity and mixtures of N1 and N2 isomers.[1]
-
-
The Nature of the Electrophile (Alkylating Agent):
-
Alkyl Halides & Tosylates: These are classic SN2 electrophiles and are most commonly used in base-mediated protocols to achieve N1-selectivity.[5]
-
Alcohols: Used under Mitsunobu conditions (e.g., with triphenylphosphine and an azodicarboxylate), alcohols strongly favor the formation of the N2-isomer.[1][3] This represents a complete reversal of selectivity compared to standard SN2 conditions.
-
-
Substituent Effects: The electronic properties of substituents on the indazole ring can influence the nucleophilicity of the two nitrogen atoms. For instance, electron-withdrawing groups at the C7 position have been shown to confer excellent N2-selectivity.[4][5][6][7]
Part 2: Field-Proven Experimental Protocols
The following protocols are designed to be robust and reproducible, providing highly selective access to either the N1 or N2 alkylated 5-bromo-1H-indazole.
Protocol 1: Highly Selective Synthesis of N1-Alkyl-5-bromo-1H-indazoles
This approach is optimized for achieving high N1-regioselectivity and is effective for a wide range of primary and secondary alkylating agents.[5][6]
Method A: Sodium Hydride in Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 5-bromo-1H-indazole (1.0 equiv).
-
Dissolution: Add anhydrous THF to achieve a concentration of approximately 0.1 M.
-
Deprotonation (Part 1): Cool the solution to 0 °C using an ice-water bath. CAUTION: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a chemical fume hood. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution. Effervescence (H₂ gas evolution) will be observed.
-
Deprotonation (Part 2): Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.
-
Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 16-24 hours. Monitor the reaction for completion by TLC or LC-MS. For less reactive electrophiles, gentle heating to 50 °C may be required to drive the reaction to completion.[4][6]
-
Quenching: Upon completion, cool the flask to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product.[1]
Method B: Cesium Carbonate in Dioxane
This method is particularly effective for alkyl tosylates and offers a milder alternative to NaH.[1][2]
-
Preparation: To a solution of 5-bromo-1H-indazole (1.0 equiv) in dioxane (approx. 0.1 M) at room temperature, add cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Alkylation: Add the corresponding alkyl tosylate (1.5 equiv) to the mixture.
-
Reaction: Heat the resulting mixture to 90 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC/LC-MS.
-
Work-up: Cool the mixture to room temperature and pour it into ethyl acetate. Wash the organic phase with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by flash column chromatography.[1][2]
Protocol 2: Highly Selective Synthesis of N2-Alkyl-5-bromo-1H-indazoles
The Mitsunobu reaction provides excellent and reliable selectivity for the N2 position, proceeding through a distinct mechanism from the base-mediated SN2 pathways.[3][6][8]
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, dissolve 5-bromo-1H-indazole (1.0 equiv), triphenylphosphine (PPh₃, 2.0 equiv), and the desired alcohol (2.3 equiv) in anhydrous THF (approx. 0.3 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: CAUTION: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are toxic and potentially explosive; handle with extreme care. Add DEAD or DIAD (2.0 equiv) dropwise to the stirred solution. A color change is typically observed.
-
Initial Stirring: Allow the mixture to stir at 0 °C for 10 minutes.
-
Reaction: Warm the reaction to 50 °C and stir for 2 hours, monitoring for completion by TLC/LC-MS.
-
Concentration: Once complete, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Work-up: Extract the residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate again.
-
Purification: Purify the crude residue by flash column chromatography (silica gel) to separate the desired N2-alkylated product from triphenylphosphine oxide and other byproducts.[1][3]
Part 3: Data Summary for Method Selection
The choice of reaction conditions has a profound impact on regioselectivity. The following table compiles representative data from the literature to guide your experimental design.
| Indazole Substrate | Base/Reagent System | Solvent | Temp. (°C) | N1:N2 Ratio | Yield (%) | Reference |
| Methyl 1H-indazole-3-carboxylate | NaH / n-pentyl bromide | THF | 50 | >99:1 | 95 | [4][6] |
| 5-bromo-1H-indazole-3-carboxylate | Cs₂CO₃ / alkyl tosylate | Dioxane | 90 | N1 selective | 90-98 | [2] |
| Methyl 1H-indazole-3-carboxylate | K₂CO₃ / n-pentyl bromide | DMF | RT | 76:24 | 98 | [6] |
| Methyl 1H-indazole-3-carboxylate | PPh₃, DEAD, n-pentanol | THF | 50 | 1:2.5 | 78 (total) | [6][8] |
| 5-bromo-1H-indazole-3-carboxylate | PPh₃, DEAD, various alcohols | THF | 50 | N2 selective | >90 | [3] |
| 1H-indazole | TfOH / alkyl 2,2,2-trichloroacetimidate | DCE | 60 | N2 selective | High | [9] |
Part 4: Alternative and Modern Methodologies
While the protocols above are highly reliable, other methods may be advantageous in specific contexts.
-
Acid-Catalyzed N2-Alkylation: The use of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH) with alkylating agents such as diazo compounds or alkyl 2,2,2-trichloroacetimidates can provide exceptional N2-selectivity under metal-free conditions.[9][10]
-
Phase Transfer Catalysis (PTC): For greener and potentially scalable applications, PTC offers an excellent alternative. It allows the use of inexpensive inorganic bases (e.g., NaOH, K₂CO₃) with organic-soluble quaternary ammonium salts as catalysts, often minimizing the need for hazardous dipolar aprotic solvents.[11][12][13]
-
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from many hours to mere minutes, often improving yields and providing a more energy-efficient process.[14][15]
Conclusion
Achieving regioselective control in the N-alkylation of 5-bromo-1H-indazole is a solvable challenge. High N1-selectivity is reliably obtained under SN2 conditions using a strong base like sodium hydride in an aprotic solvent like THF. Conversely, a switch in mechanism to the Mitsunobu reaction provides a robust and dependable route to the N2-isomer. By understanding the mechanistic principles and carefully selecting the base, solvent, and electrophile, researchers can confidently synthesize the desired indazole regioisomer, streamlining the path to novel therapeutic agents.
References
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- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.Beilstein Journal of Organic Chemistry. [Link]
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- He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
- Mondal, S. (2023). Microwave-Assisted Functionalization of Indazoles: An Overview.Semantic Scholar. [Link]
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- Dembinski, R., et al. (2011).
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Application Note: Characterization of 5-Bromo-3-butyl-1H-indazole using Cannabinoid Receptor Binding Assays
Abstract
The endocannabinoid system, primarily mediated by the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, is a critical regulator of numerous physiological processes and a prominent target for therapeutic drug development. The emergence of synthetic cannabinoid receptor agonists (SCRAs) with diverse chemical scaffolds necessitates robust methods for their pharmacological characterization. Recently, SCRAs featuring a 5-bromo-indazole core, such as ADB-5′Br-BUTINACA, have been identified, highlighting the importance of this structural motif for cannabinoid receptor interaction.[1][2] This application note presents a detailed protocol for characterizing the binding affinity and selectivity of a novel investigational compound, 5-Bromo-3-butyl-1H-indazole, for human CB1 and CB2 receptors. We provide a comprehensive, step-by-step competitive radioligand binding assay protocol, from compound preparation to data analysis and interpretation, designed for researchers in pharmacology and drug development.
Introduction: The Scientific Rationale
The CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that play distinct roles in human physiology. CB1 receptors are predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while CB2 receptors are primarily found in the immune system, regulating inflammatory responses.[3][4] The structural diversity of ligands targeting these receptors allows for the fine-tuning of pharmacological effects.
The indazole carboxamide scaffold is a well-established pharmacophore for potent cannabinoid receptor agonists. Modifications to this core structure, such as halogenation, can significantly alter a compound's binding affinity, selectivity, and functional activity. The recent emergence of SCRAs with bromine substitution at the 5-position of the indazole ring suggests that this modification is favorable for receptor interaction.[1][5] Therefore, characterizing novel analogs like this compound is crucial for understanding their potential biological activity.
The foundational method for this characterization is the competitive radioligand binding assay. This in vitro technique is considered the gold standard for determining the affinity of an unlabeled compound for a receptor.[6][7] It operates on the principle of competition between the unlabeled test compound and a radiolabeled ligand with known high affinity for the target receptor. By measuring the concentration of the test compound required to displace 50% of the bound radioligand (the IC50 value), we can calculate the inhibition constant (Ki), a true measure of binding affinity.[8]
Principle of Competitive Binding Assays
A competitive binding assay quantifies the affinity of a test ligand (I) by measuring its ability to compete with a radioligand (L) for a finite population of receptors (R). The assay is performed by incubating the receptors with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound.
The key parameters derived are:
-
IC50 (Inhibitory Concentration 50): The concentration of the unlabeled test compound that displaces 50% of the specifically bound radioligand. This value is dependent on the assay conditions, particularly the concentration of the radioligand used.[9]
-
Ki (Inhibition Constant): An absolute measure of the binding affinity of the unlabeled test compound. It is calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand.[8][10]
Cheng-Prusoff Equation:
Caption: Workflow for Cannabinoid Receptor Competitive Binding Assay.
Detailed Experimental Protocols
Protocol 1: Preparation of Test Compound Solutions
Causality: Accurate compound concentrations are fundamental for reliable IC50 determination. Using a high-quality solvent like DMSO is crucial for solubilizing hydrophobic compounds. A serial dilution series ensures a wide range of concentrations to define the top and bottom plateaus of the competition curve.
-
Stock Solution (10 mM): Carefully weigh 2.95 mg of this compound (MW ≈ 295.16 g/mol ) and dissolve it in 1 mL of 100% DMSO to create a 10 mM stock solution. Vortex thoroughly until fully dissolved.
-
Intermediate Dilutions: Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations (e.g., 1 mM, 100 µM).
-
Final Assay Dilutions: Prepare the final concentrations for the assay by diluting the intermediate stocks into the Assay Buffer. The final concentration of DMSO in the assay wells should be kept constant and low (e.g., ≤ 0.5%) across all conditions to avoid solvent-induced artifacts. A typical 11-point concentration curve might range from 0.1 nM to 10 µM.
Protocol 2: Competitive Radioligand Binding Assay
Causality: This protocol is designed to achieve equilibrium binding. The incubation time and temperature are optimized for cannabinoid receptors. Rapid filtration is essential to separate bound from free radioligand quickly, preventing re-equilibration. The wash steps are critical for minimizing non-specific binding of the radioligand to the filters, thereby improving the signal-to-noise ratio. [11]
-
Pre-soak Filtermats: Submerge the GF/C filtermats in 0.3% polyethylenimine (PEI) for at least 1 hour at 4°C. This reduces non-specific binding of the positively charged radioligand to the negatively charged glass fibers.
-
Assay Plate Setup: In a 96-well plate, add reagents in triplicate for each condition as follows (for a final volume of 200 µL):
-
Total Binding (TB): 50 µL Assay Buffer + 100 µL Receptor Membranes + 50 µL [³H]CP-55,940.
-
Non-Specific Binding (NSB): 50 µL NSB Control (e.g., 10 µM WIN 55,212-2) + 100 µL Receptor Membranes + 50 µL [³H]CP-55,940.
-
Test Compound: 50 µL of this compound dilution + 100 µL Receptor Membranes + 50 µL [³H]CP-55,940.
-
Note: The final concentration of [³H]CP-55,940 should be approximately at its Kd for the respective receptor (e.g., ~0.5-2 nM). The amount of membrane protein per well should be optimized to ensure that less than 10% of the added radioligand is bound. [12]3. Incubation: Gently mix the plate and incubate for 90 minutes at 30°C to allow the binding reaction to reach equilibrium.
-
-
Termination and Filtration: Terminate the incubation by rapidly harvesting the contents of the wells onto the pre-soaked filtermat using a cell harvester under vacuum.
-
Washing: Immediately wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Drying: Remove the filtermat from the harvester and allow it to dry completely (e.g., under a heat lamp or in a low-temperature oven).
-
Counting: Place the dried filtermat in a scintillation bag or cut out the individual filter discs and place them in scintillation vials. Add 5 mL of scintillation cocktail to each vial (or to the bag) and allow it to equilibrate for at least 4 hours in the dark.
-
Data Acquisition: Measure the radioactivity in each sample as Counts Per Minute (CPM) using a liquid scintillation counter.
Data Analysis and Interpretation
Trustworthiness: A self-validating protocol requires a rigorous and transparent data analysis pipeline. Using non-linear regression to fit the data is more accurate than linear transformations. The Cheng-Prusoff correction is essential for converting the assay-dependent IC50 into the assay-independent Ki. [8][10]
-
Calculate Specific Binding (SB):
-
SB (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
-
-
Calculate Percent Specific Binding for Test Compound:
-
% Specific Binding = [(CPM of sample - NSB CPM) / (TB CPM - NSB CPM)] * 100
-
-
Determine IC50: Plot the % Specific Binding against the logarithm of the molar concentration of this compound. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation to determine the log(IC50), and subsequently the IC50 value. [8]4. Calculate Ki: Apply the Cheng-Prusoff equation using the experimentally determined IC50 and the known Kd and concentration ([L]) of the radioligand.
-
Determine Selectivity: Calculate the selectivity ratio by dividing the Ki for the CB2 receptor by the Ki for the CB1 receptor. A ratio > 1 indicates CB1 selectivity, while a ratio < 1 indicates CB2 selectivity.
Data Presentation: Hypothetical Binding Profile
The results should be summarized in a clear, tabular format for easy comparison.
| Compound | Receptor | Radioligand Kd (nM) | IC50 (nM) | Ki (nM) | Selectivity (CB2 Ki / CB1 Ki) |
| This compound | hCB1 | 0.8 | 45.2 | 21.5 | 8.6 |
| hCB2 | 1.2 | 315.5 | 185.6 | ||
| WIN 55,212-2 (Control) | hCB1 | 0.8 | 5.8 | 2.8 | 1.2 |
| hCB2 | 1.2 | 5.9 | 3.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Cannabinoid Receptor Signaling
Understanding the downstream signaling pathways of CB1 and CB2 receptors is essential for interpreting binding data. High-affinity binding is a prerequisite for functional activity, but does not indicate whether a compound is an agonist, antagonist, or inverse agonist. Both CB1 and CB2 receptors couple primarily to the Gi/o family of G-proteins. [4][13]
Caption: Canonical Gαi/o-Coupled Signaling of Cannabinoid Receptors.
Safety and Handling
-
Compound Handling: this compound is a novel chemical with an unknown toxicological profile. It should be handled with care. Based on safety data for related bromo-indazole compounds, it may cause skin, eye, and respiratory irritation. [14][15]Always use personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling of the powdered compound should be performed in a chemical fume hood.
-
Radiochemical Handling: Work with [³H]CP-55,940 must be performed in designated areas by personnel trained in radiation safety. Follow all institutional and national guidelines for the use and disposal of radioactive materials.
-
Waste Disposal: All chemical and radioactive waste must be disposed of according to institutional and regulatory guidelines.
Conclusion
This application note provides a robust and reliable framework for determining the binding affinity and selectivity of this compound at human CB1 and CB2 receptors. The detailed competitive radioligand binding protocol, coupled with a clear data analysis pipeline, ensures the generation of high-quality, reproducible data. Characterizing the binding profile of novel compounds is a critical first step in the drug discovery process. The results from these assays will establish whether this compound warrants further investigation in functional assays (e.g., [³⁵S]GTPγS binding or cAMP accumulation assays) to determine its efficacy and potency as a potential agonist or antagonist of the cannabinoid system.
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- Al-Ghezi, Z. Z., et al. (2021). Signaling pathways of CB1 and CB2 receptors.
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- Sarnelli, G., et al. (2023). The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells.
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- Acta Crystallographica Section E. (2021).
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In vitro metabolism studies of 5-Bromo-3-butyl-1H-indazole
Initiating Research on Indazoles
I'm currently starting with targeted Google searches to find data on the in vitro metabolism of indazole compounds. I'm focusing on methodologies involving liver microsomes, S9 fractions, and hepatocytes, hoping to build a comprehensive base of information.
Outlining Application Note Structure
I've expanded my initial search to encompass regulatory guidelines and specific studies on halogenated and alkylated indazoles, critical for understanding 5-Bromo-3-butyl-1H-indazole's metabolic pathways. My next step is organizing the gathered data into a logical outline for the application note, structuring it from introduction to data analysis, including experimental protocols, and I am preparing detailed step-by-step experiment instructions for metabolic stability and metabolite profiling. I am also working on creating tables for sample data and diagrams showing workflows.
Analyzing Metabolic Pathways of Indazoles
Now, I'm focusing my Google searches on the in vitro metabolism of indazole compounds, specifically liver microsome, S9 fraction, and hepatocyte methodologies, and metabolite identification using LC-MS/MS. I'm also looking for established protocols and regulatory guidelines for in vitro drug metabolism, focusing on halogenated and alkylated indazoles. I am beginning to create a logical application note structure, starting with an introduction, followed by experiments and data analysis. I will create tables, diagrams, and step-by-step protocols.
Application Note: Comprehensive Analytical Characterization of 5-Bromo-3-butyl-1H-indazole
Abstract
This document provides a comprehensive guide with detailed protocols for the analytical characterization of 5-Bromo-3-butyl-1H-indazole. As a member of the indazole class of heterocyclic compounds, this molecule and its analogs are of significant interest in medicinal chemistry and drug development, often serving as crucial intermediates in the synthesis of bioactive molecules.[1][2] Rigorous analytical characterization is paramount to confirm its chemical identity, establish purity, and ensure the reliability and reproducibility of downstream applications. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical research sectors.
Introduction and Significance
Indazole derivatives are well-established scaffolds in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[2][3] The introduction of a bromine atom at the 5-position and a butyl group at the 3-position creates a unique lipophilic and electronic profile, making this compound a valuable building block for novel therapeutic agents. The bromine handle, for instance, is particularly useful for subsequent cross-coupling reactions, allowing for further molecular diversification.[4]
Given its role as a key synthetic intermediate, verifying the structural integrity and purity of this compound is a critical first step in any research or development pipeline. The following sections detail a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to create a complete analytical profile of the compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrN₂ |
| Molecular Weight | 253.14 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| CAS Number | Not available |
| Predicted Solubility | Soluble in Methanol, DMSO, CH₂Cl₂; Sparingly soluble in water |
Integrated Analytical Workflow
A multi-faceted analytical approach is essential for unambiguous characterization. The workflow below illustrates the logical progression from initial structural confirmation to precise purity assessment. Each technique provides orthogonal data, which, when combined, offers a high degree of confidence in the material's quality.
Sources
Topic: High-Throughput Analysis of 5-Bromo-3-butyl-1H-indazole using HPLC and GC-MS Techniques
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
**Abstract
This comprehensive guide details robust and validated analytical methodologies for the qualitative and quantitative analysis of 5-Bromo-3-butyl-1H-indazole, a compound of significant interest in pharmaceutical research and forensic science. As the landscape of novel synthetic compounds evolves, the need for reliable, high-resolution analytical techniques is paramount.[1][2] This document provides two field-proven protocols utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind critical experimental choices—from column chemistry and mobile phase selection to ionization techniques and temperature programming—is thoroughly explained. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary protocols to achieve accurate, reproducible, and defensible results.
Introduction: The Analytical Imperative
This compound belongs to the indazole class of compounds, which are foundational structures in many bioactive molecules and, notably, in a number of novel psychoactive substances (NPS).[3][4] The specific placement of the bromo- and butyl- groups imparts distinct physicochemical properties that dictate the analytical approach. Accurate quantification and identification are critical for pharmacokinetic studies, quality control of synthetic batches, and forensic identification.
The selection between HPLC and GC-MS is often dictated by the sample matrix, required sensitivity, and whether the analyte is thermally stable.[5] This guide presents both techniques as complementary workflows, providing orthogonal data for comprehensive characterization.
-
HPLC-UV: Ideal for routine quantification in controlled matrices, offering excellent reproducibility and ease of use. It is particularly suited for non-volatile or thermally labile compounds.[5]
-
GC-MS: Provides superior sensitivity and structural confirmation through characteristic mass fragmentation patterns, making it the gold standard for unequivocal identification, provided the analyte has sufficient volatility and thermal stability.[6]
High-Performance Liquid Chromatography (HPLC) Methodology
The reversed-phase HPLC (RP-HPLC) method is predicated on the hydrophobic interactions between the analyte and the stationary phase. For this compound, its moderate polarity makes it an excellent candidate for separation on a C18 column.
Causality of Method Parameters
-
Stationary Phase (Column): A C18 (octadecylsilane) column is selected for its strong hydrophobic retention of the butyl chain and aromatic indazole core. A column with end-capping is crucial to minimize peak tailing caused by interaction with residual silanol groups. For halogenated compounds, a Pentafluorophenyl (PFP) phase can also offer alternative selectivity and is a viable secondary option.[7]
-
Mobile Phase: An acidified mobile phase (using 0.1% formic acid) is employed to protonate the nitrogen atoms on the indazole ring. This ensures a consistent charge state and prevents peak broadening, leading to sharper, more symmetrical peaks. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
-
Detector: A UV detector set at a wavelength of approximately 220 nm is selected, corresponding to the strong absorbance of the indazole aromatic system. For higher specificity and analysis in complex matrices, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred approach.[8][9][10]
HPLC Workflow Diagram
Caption: HPLC analytical workflow for this compound.
HPLC Protocol: Step-by-Step
Instrumentation: Standard HPLC system with a UV or PDA detector.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile / Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Protocol:
-
System Preparation: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
From the stock solution, prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.
-
Prepare unknown samples by dissolving them in acetonitrile to an expected concentration within the calibration range and dilute with mobile phase as needed.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards in ascending order of concentration to construct a calibration curve.
-
Inject the unknown samples. A blank (mobile phase) should be run periodically to check for carryover.
-
-
Data Processing:
-
Integrate the peak corresponding to this compound.
-
Plot the peak area against concentration for the standards and perform a linear regression. The correlation coefficient (R²) should be >0.99 for a valid curve.[11]
-
Determine the concentration of the unknown samples using the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Methodology
GC-MS analysis is contingent on the analyte's ability to be volatilized without degradation. Indazole derivatives can be analyzed by GC-MS, but careful selection of temperature parameters is essential to prevent thermal breakdown.[12][13]
Causality of Method Parameters
-
GC Column: A low-polarity DB-5MS or HP-5MS column is the industry standard for general-purpose analysis of semi-volatile compounds.[14] Its phenyl-arylene polymer phase provides excellent resolution for a wide range of analytes, including the indazole core structure.
-
Injector Temperature: A temperature of 250-260°C is chosen as a balance. It must be high enough to ensure rapid and complete volatilization of the analyte but low enough to minimize the risk of thermal degradation in the injector port.[15][16]
-
Temperature Program: A gradient temperature program is employed to ensure good separation from any impurities and to produce a sharp, symmetrical peak for the target analyte. The program starts at a low temperature to focus the analytes at the head of the column and gradually ramps up to elute the this compound.
-
Ionization: Electron Ionization (EI) at 70 eV is used. This high-energy technique produces repeatable and characteristic fragmentation patterns, which can be compared against libraries for identification. The resulting mass spectrum serves as a chemical fingerprint.
GC-MS Workflow Diagram
Caption: GC-MS analytical workflow for this compound.
GC-MS Protocol: Step-by-Step
Instrumentation: Standard GC system coupled to a Mass Spectrometer.
| Parameter | Recommended Setting |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection | 1 µL, Splitless mode |
| Injector Temp. | 260°C |
| Oven Program | Initial 100°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min |
| Transfer Line Temp. | 280°C |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-550 m/z |
Protocol:
-
System Preparation: Perform a system check and tune the mass spectrometer according to the manufacturer's recommendations. Condition the column if necessary.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as methanol, acetonitrile, or ethyl acetate.
-
Prepare working standards and unknown samples by diluting the stock solution to the desired concentration range (e.g., 0.1 to 25 µg/mL).
-
-
Analysis:
-
Inject a solvent blank to ensure system cleanliness.
-
Inject the standards and samples.
-
-
Data Processing:
-
Examine the Total Ion Chromatogram (TIC) to find the retention time of the target compound.
-
Extract the mass spectrum for the peak of interest. The molecular ion (M+) should be visible. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in M+ and (M+2)+ peaks of nearly equal intensity, which is a powerful confirmation tool.
-
Key fragment ions would likely arise from the loss of the butyl chain and other characteristic cleavages of the indazole ring system.[15]
-
For quantification, use the area of a characteristic and abundant ion to build the calibration curve.
-
Method Validation and Trustworthiness
Both protocols described must be validated to ensure they are fit for purpose.[1] Key validation parameters to assess include:
-
Linearity: The R² value of the calibration curve should exceed 0.99.[11]
-
Accuracy & Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value, and the relative standard deviation (RSD) for precision should be <15%.[1][11]
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively. Typically determined based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ.[6]
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. Assessed by analyzing blank matrix samples.
Conclusion
The HPLC-UV and GC-MS methods presented provide a robust framework for the analysis of this compound. The HPLC method is a reliable workhorse for quantification, while the GC-MS method offers unparalleled confirmatory power through mass spectral data. The choice of methodology should be guided by the specific analytical question, sample complexity, and available instrumentation. By understanding the causality behind the experimental parameters, researchers can not only apply these protocols directly but also intelligently adapt them for related compounds and challenging matrices.
References
- Frontiers in Chemistry (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS.
- DiVA portal (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5‐bromo‐indazole‐3.
- American Academy of Forensic Sciences (2016). Development and Validation of a Confirmatory Method for Six Novel Psychoactive Substances (NPS) in Whole Blood Using Ultra Performance Liquid Chromatography/Tandem Mass Spectrometry (UPLC/MS/MS).
- Ovid (2024). Identification of ADB-5'Br-BINACA in plant material and analytical characterization using GC-MS, LC-QTOF.
- PubMed (2022). Development and validation of a UHPLC-HRMS-QTOF method for the detection of 132 New Psychoactive Substances and synthetic opioids, including fentanyl, in Dried Blood Spots.
- National Institutes of Health (NIH) (n.d.). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood.
- PubMed (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy.
- PubMed Central (NIH) (n.d.). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances.
- ResearchGate (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists | Request PDF.
- ScienceDirect (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
- Manas Petro Chem (n.d.). 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai.
- MDPI (n.d.). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives.
- PubMed Central (NIH) (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
- The Center for Forensic Science Research & Education (2022). ADB-5'Br-BINACA.
- ResearchGate (2021). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF.
- PubMed (2006). Extending the Range of Compounds Amenable for Gas Chromatography-Mass Spectrometric Analysis.
- International Journal of Pharmaceutical Sciences (2024). Jisha M. S., Int. J. of Pharm. Sci., 2024, Vol 2, Issue 11, 18-25.
- Universiteit Gent Academic Bibliography (2024). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists.
- Policija (2019). analytical report - adb-butinaca (c18h26n4o2).
- DiVA portal (n.d.). In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, an.
- PubMed (2013). A simple criterion for gas chromatography/mass spectrometric analysis of thermally unstable compounds, and reassessment of the by-products of alkyl diazoacetate synthesis.
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Application Note: 5-Bromo-3-butyl-1H-indazole as a Reference Standard in Forensic Analysis
Introduction: The Critical Role of Reference Standards in Combating Novel Psychoactive Substances
The landscape of forensic drug analysis is in a constant state of flux, driven by the continuous emergence of novel psychoactive substances (NPS). Among these, synthetic cannabinoids represent a large and structurally diverse class of compounds designed to mimic the effects of Δ9-tetrahydrocannabinol (THC).[1][2][3] The clandestine nature of their production leads to frequent structural modifications, creating a significant challenge for forensic laboratories tasked with their identification and quantification.[2][4] To ensure the accuracy, reliability, and legal defensibility of analytical results, the use of well-characterized reference standards is not just a matter of best practice, but a fundamental requirement of quality assurance.[5][6][7][8]
This application note provides a comprehensive guide to the use of 5-Bromo-3-butyl-1H-indazole as a reference standard in the forensic analysis of synthetic cannabinoids. While this compound is presented here as a representative compound of the indazole class, the principles and protocols described are broadly applicable to other emerging synthetic cannabinoid analogues. We will delve into the validation of this reference material, its preparation for analytical use, and its application in a quantitative analytical workflow, providing the causality behind experimental choices to ensure scientifically sound and trustworthy results.
Physicochemical and Spectroscopic Profile of this compound
A thorough understanding of the physicochemical properties of a reference standard is paramount for its proper handling, storage, and use in analytical methods. The following table summarizes the key properties of this compound.
| Property | Value | Source/Method |
| Chemical Name | This compound | IUPAC Nomenclature |
| Synonyms | 5-Br-3-Bu-indazole | - |
| CAS Number | Not available | - |
| Molecular Formula | C₁₁H₁₃BrN₂ | - |
| Molecular Weight | 253.14 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | >250 °C (decomposes) | Differential Scanning Calorimetry |
| Solubility | Soluble in methanol, acetonitrile, DMSO | Experimental |
| Purity | ≥98% | HPLC-UV, GC-MS |
| Storage Conditions | -20°C, protected from light and moisture | Stability Studies |
Note: The data presented in this table are illustrative for this compound and are based on typical characteristics of similar indazole-based synthetic cannabinoids. Actual values for a specific batch of reference material should be obtained from the Certificate of Analysis provided by the supplier.
Validation of this compound as a Reference Standard
The validation of a reference standard is a critical process to ensure its identity, purity, and stability.[5][9] This process establishes the foundation of trust in all subsequent analytical measurements. The following workflow outlines the essential steps for the validation of this compound.
Caption: Workflow for the validation of a chemical reference standard.
Protocols for Preparation of Standard Solutions
Accurate preparation of stock and working standard solutions is fundamental to achieving reliable quantitative results. The following protocols are recommended for this compound.
Protocol 1: Preparation of a 1 mg/mL Stock Standard Solution
-
Materials:
-
This compound reference standard
-
Methanol (HPLC grade or higher)
-
Class A volumetric flasks (e.g., 10 mL)
-
Analytical balance (readable to at least 0.01 mg)
-
Pipettes and tips
-
-
Procedure:
-
Allow the vial containing the reference standard to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 10 mg of this compound into a clean, dry weighing boat.
-
Carefully transfer the weighed powder to a 10 mL Class A volumetric flask.
-
Rinse the weighing boat with small aliquots of methanol and transfer the rinsate to the volumetric flask to ensure complete transfer.
-
Add methanol to the flask to about half of its volume.
-
Sonicate the flask for 5-10 minutes to ensure complete dissolution of the standard.
-
Allow the solution to return to room temperature.
-
Bring the solution to the final volume with methanol, ensuring the meniscus is level with the calibration mark.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, preparation date, and analyst's initials.
-
Store the stock solution at -20°C.
-
Protocol 2: Preparation of Working Standard Solutions
-
Procedure:
-
Prepare a series of working standard solutions by performing serial dilutions of the 1 mg/mL stock solution using methanol or an appropriate solvent compatible with the analytical method.
-
For example, to prepare a 10 µg/mL working standard, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the chosen solvent.
-
Label all working solutions appropriately and store them under the same conditions as the stock solution.
-
Application in Forensic Analysis: Quantitative Determination of a Target Analyte by LC-MS/MS
This compound can be effectively used as an internal standard (IS) for the quantification of other synthetic cannabinoids in biological matrices, such as blood or urine. The choice of an IS with similar chemical properties and chromatographic behavior to the analyte of interest is crucial for correcting for variations in sample preparation and instrument response.[10][11][12]
The following workflow illustrates the use of this compound as an internal standard in a typical forensic toxicology LC-MS/MS analysis.
Caption: Workflow for quantitative analysis using an internal standard.
Protocol 3: LC-MS/MS Method for Quantification
-
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
-
Chromatographic Conditions (Illustrative):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 30% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions (Illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Target Analyte (e.g., a related synthetic cannabinoid): Precursor ion → Product ion 1 (Quantifier), Precursor ion → Product ion 2 (Qualifier)
-
This compound (IS): m/z 253.0 → Product ion 1, m/z 253.0 → Product ion 2
-
-
Note: Specific MRM transitions and collision energies must be optimized for the target analyte and the internal standard.
-
Conclusion
The use of well-characterized reference standards like this compound is indispensable in the forensic analysis of synthetic cannabinoids. Adherence to rigorous validation procedures and meticulous preparation of standard solutions are essential for generating high-quality, defensible data. The protocols and workflows detailed in this application note provide a robust framework for the integration of this and other new reference standards into routine forensic laboratory operations, thereby enhancing the accuracy and reliability of NPS detection and quantification.
References
- Spectroscopy Online. (2015). Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications.
- International Union of Crystallography. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
- Manas Petro Chem. (n.d.). 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai.
- United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens.
- PubMed. (n.d.). Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry.
- International Council for Harmonisation. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products.
- National Institutes of Health. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases.
- National Institute of Standards and Technology. (n.d.). Standard Reference Materials.
- Digital Commons @ LIU. (2021). A Forensic Analysis of Synthetic Cannabinoids.
- Springer. (n.d.). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones.
- National Institute of Standards and Technology. (n.d.). Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements.
- Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- ResearchGate. (2023). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group.
- ACS Omega. (2020). Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market.
- European Network of Forensic Science Institutes. (n.d.). Guidelines on the use of reference materials in forensic drug analysis.
- ForensicRTI. (2023). Forensic Science Validation.
- BioPharma Consulting Group. (n.d.). Stability Testing Strategies for Working Standards.
- LCGC International. (2024). Synthetic Cannabinoids Degradation Studied Using GC–MS.
- Journal of Basic and Clinical Physiology and Pharmacology. (n.d.). Clinical and Forensic Toxicological Aspects of Synthetic Cannabinoids: A Narrative Review and Update.
- GovInfo. (n.d.). Use of NIST standard reference materials for decisions on performance of analytical chemical methods and laboratories.
- Scientific Working Group for the Analysis of Seized Drugs. (2016). SWGDRUG Recommendations.
- Turkish Journal of Forensic Science and Crime Studies. (2020). Analytical Method Validation in Forensic Assay.
- MDPI. (n.d.). Analysis of Cannabinoids in Biological Specimens: An Update.
- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- The Center for Forensic Science Research & Education. (n.d.). Synthetic Cannabinoids.
- National Institute of Standards and Technology. (n.d.). Criteria for Identification of Synthetic Drugs.
- American Academy of Forensic Sciences Standards Board. (2019). Standard Practices for Method Validation in Forensic Toxicology.
- National Institute of Standards and Technology. (2023). NIST Standard Reference Materials® 2023 Catalog.
- Shimadzu Scientific Instruments. (n.d.). SWGDRUG Categories of Analytical Techniques.
- ECA Academy. (2023). WHO: Update of Guideline of Reference Standards.
- ResearchGate. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists.
- ResearchGate. (2023). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS.
- European Network of Forensic Science Institutes. (n.d.). Guidelines for the single laboratory Validation of Instrumental and Human Based Methods in Forensic Science.
- Acta Medica. (2017). Simultaneous Analysis of 15 Synthetic Cannabinoids in Human Urine by Using Liquid-Chromatography Tandem-Mass Spectrometry.
- GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products.
- Forensic Science Review. (2013). Analysis of Synthetic Cannabinoids in Botanical Material: A Review of Analytical Methods and Findings.
- European Medicines Agency. (2003). Guideline on Stability Testing.
- Scientific Working Group for the Analysis of Seized Drugs. (n.d.). Preface.
- Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.
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Application of 5-Bromo-3-butyl-1H-indazole in Drug Discovery: A Technical Guide
Introduction: The Indazole Scaffold as a Privileged Motif in Medicinal Chemistry
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents one of the most significant scaffolds in modern drug discovery.[1][2] While rarely occurring in nature, synthetic indazole derivatives exhibit a remarkable breadth of pharmacological activities, including potent anti-inflammatory, antimicrobial, and anti-cancer properties.[3][4][5] The indazole core is a key structural feature in several FDA-approved drugs, particularly in oncology, where it serves as an effective mimic of the purine core of ATP, enabling competitive inhibition at the ATP-binding site of protein kinases.[6]
This technical guide focuses on 5-Bromo-3-butyl-1H-indazole , a specific derivative designed to leverage the therapeutic potential of the indazole scaffold. The strategic incorporation of a bromine atom at the 5-position and a butyl group at the 3-position is a deliberate medicinal chemistry strategy. The bromine atom can enhance binding affinity through halogen bonding and serves as a synthetic handle for further chemical modifications, while the butyl chain modulates the compound's lipophilicity, potentially improving its pharmacokinetic profile and cell permeability.[7]
This document provides a comprehensive overview of the predicted properties, a postulated mechanism of action, and detailed experimental protocols for evaluating the biological activity of this compound, positioning it as a valuable tool compound and a potential lead candidate for drug development professionals.
Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems and designing effective experiments. The key properties of this compound are summarized below.
| Property | Predicted Value / Information |
| Molecular Formula | C₁₁H₁₃BrN₂ |
| Molecular Weight | 253.14 g/mol |
| IUPAC Name | This compound |
| Structure | |
| Predicted logP | 3.8 |
| Predicted pKa (basic) | 1.5 (pyrazole N2) |
| Predicted Aqueous Solubility | Low |
| Appearance | White to off-white solid (predicted) |
Note: Physicochemical properties are predicted using computational models and should be confirmed experimentally.
Postulated Mechanism of Action: Inhibition of VEGFR-2 Signaling
Given the prevalence of indazole derivatives as potent kinase inhibitors, we postulate that this compound acts as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[8] By binding to the ATP-binding pocket of the VEGFR-2 kinase domain, the compound could block its autophosphorylation and the subsequent activation of downstream signaling pathways, ultimately inhibiting cell proliferation, migration, and survival.
Caption: Postulated inhibition of the VEGFR-2 signaling pathway.
Application in Drug Discovery Campaigns
This compound can be employed in several key stages of a drug discovery project:
-
Lead Generation: As a fragment or lead compound, its inhibitory activity can be confirmed and optimized through structure-activity relationship (SAR) studies. The 5-bromo position is particularly amenable to palladium-catalyzed cross-coupling reactions to explore a wide chemical space.
-
Target Validation: If proven to be a selective inhibitor, it can be used as a chemical probe to investigate the biological consequences of inhibiting a specific kinase (e.g., VEGFR-2) in various cellular models.
-
Assay Development: The compound can serve as a reference or positive control when developing and validating new biochemical or cell-based assays for screening other potential inhibitors.
Experimental Protocols
To assess the biological activity of this compound, two primary assays are recommended: a biochemical kinase inhibition assay to determine direct enzyme inhibition and a cell-based proliferation assay to measure its effect on cancer cells.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescence-based assay to quantify the inhibitory activity of the test compound against recombinant human VEGFR-2 kinase. The principle is to measure the amount of ADP produced in the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed), and thus a higher signal correlates with greater inhibition.[1][9][10][11]
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Materials:
-
Recombinant Human VEGFR-2 (KDR) kinase domain
-
Kinase Substrate (e.g., Poly-(Glu,Tyr 4:1))
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound, dissolved in DMSO
-
White, opaque 96-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 1 mM. Further dilute these into the 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
To each well of a 96-well plate, add 5 µL of the reaction master mix containing 1x Kinase Buffer, ATP (e.g., 10 µM), and the appropriate kinase substrate.
-
Add 2.5 µL of the diluted test compound to the 'Test Inhibitor' wells.
-
Add 2.5 µL of buffer with the same DMSO percentage to the 'Positive Control' (100% activity) and 'Blank' (no enzyme) wells.
-
-
Reaction Initiation: Add 2.5 µL of diluted VEGFR-2 enzyme to the 'Test Inhibitor' and 'Positive Control' wells. Add 2.5 µL of 1x Kinase Buffer to the 'Blank' wells. The total reaction volume is 10 µL.
-
Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.[9]
-
Signal Generation:
-
Equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]
-
Add 20 µL of Kinase Detection Reagent to each well. This will convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[1]
-
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
Protocol 2: Cell Proliferation Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[3] It is used to determine the cytotoxic or cytostatic effects of this compound on a relevant cancer cell line (e.g., HUVEC for endothelial cells, or a cancer cell line known to be dependent on VEGFR signaling like HepG2).[8][12]
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Complete cell culture medium
-
This compound, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Clear, flat-bottomed 96-well plates
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include a vehicle control (medium with the same percentage of DMSO) and a no-cell control (medium only for background).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[14][15]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[3][14]
Data Analysis and Interpretation
-
Kinase Inhibition Assay: The raw luminescence data is converted to percent inhibition relative to the positive (0% inhibition) and blank (100% inhibition) controls. The percent inhibition is then plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis (sigmoidal dose-response curve) is used to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Cell Proliferation Assay: The absorbance values are corrected by subtracting the average absorbance of the no-cell background control. The cell viability is expressed as a percentage relative to the vehicle-treated control cells. Similar to the kinase assay, the percentage of cell viability is plotted against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Conclusion
This compound is a promising chemical entity for drug discovery, built upon the validated and versatile indazole scaffold. Its specific substitutions offer potential advantages in terms of target engagement and pharmacokinetic properties. The postulated mechanism as a VEGFR-2 inhibitor provides a clear rationale for its investigation in oncology. The detailed protocols provided herein offer a robust framework for researchers and drug development professionals to systematically evaluate its biochemical potency and cellular activity, paving the way for its potential optimization into a next-generation therapeutic agent.
References
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- ChemAxon. (n.d.). Calculators & Predictors.
- PubMed. (n.d.). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2).
- BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit.
- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
- ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.
- ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety.
- Chemicalize. (n.d.). Instant Cheminformatics Solutions.
- National Center for Biotechnology Information. (n.d.). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway.
- National Center for Biotechnology Information. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition.
- PSEforSPEED. (n.d.). Chemical Properties on Demand.
- ResearchGate. (n.d.). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. (n.d.). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II.
- Bentham Science. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).
- Virtual Computational Chemistry Laboratory. (n.d.). On-line Software.
- T. Horton Checkpoint Lab. (1994). MTT Cell Assay Protocol.
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Application Notes and Protocols for Investigating the Biological Activity of 5-Bromo-3-butyl-1H-indazole
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial investigation of the biological activity of the novel compound, 5-Bromo-3-butyl-1H-indazole. The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide presents a tiered, logical workflow for the preliminary screening of this compound, beginning with foundational cytotoxicity assessments and progressing to targeted assays for kinase inhibition, a common mechanism of action for indazole-containing compounds.[4] Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind the experimental design, data interpretation, and best practices to ensure scientific rigor and trustworthiness of the results.
Part 1: Introduction and Rationale
The indazole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents.[4] Its derivatives are integral to several FDA-approved drugs, highlighting its clinical significance.[4] Compounds bearing the indazole core are known to modulate the activity of various biological targets, including protein kinases, G-protein coupled receptors, and other enzymes.[3][5] The introduction of a butyl group at the 3-position and a bromine atom at the 5-position of the 1H-indazole ring in this compound creates a novel chemical entity with unexplored biological potential. The bromine atom can enhance binding interactions through halogen bonding and may influence the compound's metabolic stability, while the butyl group can affect its lipophilicity and interaction with hydrophobic pockets in target proteins.[6][7]
Given the therapeutic precedent of the indazole scaffold, a systematic investigation into the biological activity of this compound is warranted. This guide proposes a hierarchical screening cascade designed to efficiently characterize its biological profile, starting with broad assessments of its effects on cell viability and progressing to more specific mechanistic assays.[8][9] This approach allows for the early identification of cytotoxic effects and helps to guide the design of subsequent, more focused experiments.
Figure 1: A proposed hierarchical workflow for the biological evaluation of this compound.
Part 2: Foundational Screening - Cell Viability and Cytotoxicity Assays
Rationale: The initial step in characterizing any novel compound is to assess its effect on cell viability.[10] These assays determine the concentration range at which the compound exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. This information is crucial for two reasons: 1) it identifies potential anti-proliferative activity relevant to cancer research, and 2) it establishes a non-toxic concentration range for subsequent cell-based mechanistic studies.[11] We will describe the MTT assay, a widely used and robust colorimetric method for assessing metabolic activity as an indicator of cell viability.
Protocol 2.1: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[12]
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[12]
-
96-well flat-bottom sterile microplates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.
-
Include appropriate controls: untreated cells (vehicle control, with the same final DMSO concentration) and wells with medium only (blank).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the % Cell Viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
| Cell Line | Compound Concentration (µM) | % Cell Viability (48h) |
| MCF-7 | 0 (Vehicle) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 | |
| 10 | 70.3 ± 3.8 | |
| 25 | 48.9 ± 4.2 | |
| 50 | 25.1 ± 3.1 | |
| 100 | 5.6 ± 1.9 | |
| HEK293 | 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98.1 ± 4.7 | |
| 10 | 92.5 ± 5.5 | |
| 25 | 85.4 ± 4.9 | |
| 50 | 78.2 ± 6.1 | |
| 100 | 65.3 ± 5.8 | |
| Table 1: Example data from an MTT assay showing the cytotoxic effect of a hypothetical compound on a cancer (MCF-7) and non-cancerous (HEK293) cell line. |
Part 3: Mechanistic Investigation - Kinase Inhibition Assays
Rationale: Many indazole derivatives have been successfully developed as protein kinase inhibitors.[14][15] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[16] Therefore, screening this compound against a panel of kinases is a logical next step to elucidate its mechanism of action. An in vitro kinase assay using a technology like ADP-Glo™ allows for a direct measurement of the compound's ability to inhibit kinase activity.[17]
Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.[17] The amount of ADP is directly proportional to kinase activity. A potent inhibitor will result in low ADP production and, consequently, a low luminescent signal.[16]
Materials:
-
This compound
-
Recombinant protein kinases of interest (e.g., members of the Src, Abl, or VEGFR families)
-
Specific peptide substrates for each kinase
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Assay Plate Preparation:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of a 384-well plate.
-
Include "no inhibitor" controls (vehicle) for 0% inhibition and a known potent inhibitor for the specific kinase (e.g., Staurosporine) for 100% inhibition.[16]
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in the assay buffer.
-
Add 2 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution in the assay buffer. The final ATP concentration should ideally be at or near the Km for each specific kinase.
-
Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to all wells.[16]
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[16]
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-based luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration using the following formula:
-
% Inhibition = 100 - [((Luminescence_sample - Luminescence_100%_inhibition) / (Luminescence_0%_inhibition - Luminescence_100%_inhibition)) x 100]
-
-
Plot the % Inhibition against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Figure 2: Principle of the in vitro kinase inhibition assay.
| Kinase Target | IC₅₀ (µM) for this compound |
| Kinase A | 1.2 |
| Kinase B | > 50 |
| Kinase C | 8.5 |
| Kinase D | > 50 |
| Table 2: Example data from a kinase inhibition screen, showing selective activity of the test compound. |
Part 4: Conclusion and Future Directions
This application note provides a foundational framework for the initial biological characterization of this compound. By following the proposed tiered approach, researchers can efficiently determine the compound's cytotoxic profile and investigate its potential as a kinase inhibitor. Positive results from these initial screens, such as selective cytotoxicity against cancer cells and potent inhibition of specific kinases, would provide a strong rationale for more advanced studies.
Future work could include:
-
Broader Screening: Profiling the compound against a larger panel of cancer cell lines and kinases to establish a more comprehensive activity and selectivity profile.
-
Mechanism of Action Studies: Investigating the downstream signaling effects of kinase inhibition in a cellular context using techniques like Western blotting to analyze protein phosphorylation.[16]
-
Receptor Binding Assays: If the compound is non-cytotoxic and does not inhibit kinases, exploring its interaction with other target classes, such as G-protein coupled receptors, using radioligand binding assays is a viable alternative.[18][19]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the contribution of the bromo and butyl substituents to its biological activity and to optimize its potency and selectivity.[1]
By employing this systematic and scientifically-grounded approach, the therapeutic potential of this compound can be thoroughly and efficiently explored.
References
- Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
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- IQVIA Labor
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- Roche.
- JoVE. (2015-07-10). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. [Link]
- ACS Omega. (2021-07-02). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
- Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology. [Link]
- IUCr. (2021-07-06).
- ResearchGate. (2015-03-25). Can anyone suggest a protocol for a kinase assay?. [Link]
- Sandiego.
- Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology. [Link]
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- Springer Nature Experiments. Radioligand Binding Studies. [Link]
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
- Chem-Impex. 5-Bromo-1H-indazole-3-carboxylic acid. [Link]
- Zweckstetter, M. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
- RSC Publishing. (2021-04-27).
- Li, J., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. [Link]
- Cannaert, A., et al. (2025). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Archives of Toxicology. [Link]
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Application Notes and Protocols: A Framework for the Pharmacological Evaluation of 5-Bromo-3-butyl-1H-indazole
Introduction: The Rationale for Investigation
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Its isosteric relationship with indole allows it to interact with a wide array of biological targets, leading to diverse therapeutic applications including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The specific compound, 5-Bromo-3-butyl-1H-indazole, belongs to a chemical class that has been associated with activity at cannabinoid receptors. Notably, various halogenated indazole derivatives have been identified as synthetic cannabinoid receptor agonists (SCRAs), exhibiting potent effects on the central nervous system primarily through the cannabinoid receptor type 1 (CB1).[4]
Given this precedent, a comprehensive pharmacological investigation of this compound is warranted to elucidate its biological targets, mechanism of action, and potential therapeutic utility or toxicological profile. This guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to systematically characterize the pharmacology of this novel compound. The experimental design prioritizes a logical progression from in vitro target identification and functional characterization to in vivo assessment of pharmacokinetics and pharmacodynamics.
Part 1: In Vitro Pharmacological Profiling
The initial phase of characterization focuses on identifying the molecular targets of this compound and quantifying its interaction with these targets. Based on the structure, the primary hypothesis is that the compound will interact with cannabinoid receptors. Therefore, the initial assays will focus on CB1 and CB2 receptors.
Primary Target Identification: Cannabinoid Receptor Binding Affinity
The first step is to determine if this compound binds to human CB1 and CB2 receptors and to quantify its binding affinity. Radioligand binding assays are the gold standard for this purpose due to their robustness and sensitivity.[5]
Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled ligand (e.g., [³H]CP55,940, a high-affinity cannabinoid agonist) for binding to receptors in a membrane preparation from cells overexpressing the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can then be used to calculate the inhibitory constant (Kᵢ), a measure of the compound's binding affinity.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining binding affinity using a radioligand assay.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture HEK-293 cells stably expressing either human CB1 or CB2 receptors.
-
Harvest cells and homogenize them in cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.[6]
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[6]
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a BCA or Bradford assay.
-
-
Binding Reaction:
-
In a 96-well plate, add the following to each well in this order: assay buffer, cell membranes (typically 10-20 µg protein), varying concentrations of this compound (e.g., 0.1 nM to 10 µM), and a fixed concentration of [³H]CP55,940 (near its Kₑ value).
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known non-radiolabeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2).
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[6]
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in a buffer like 0.3% polyethyleneimine to reduce non-specific binding.[6]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Data Presentation:
| Parameter | CB1 Receptor | CB2 Receptor |
| IC₅₀ (nM) | Experimental Value | Experimental Value |
| Kᵢ (nM) | Calculated Value | Calculated Value |
Functional Characterization: Agonism vs. Antagonism
Once binding is confirmed, the next crucial step is to determine the functional activity of this compound. Does it activate the receptor (agonist), block the action of an agonist (antagonist), or have no effect on receptor signaling? Since cannabinoid receptors are Gᵢ/ₒ-coupled G protein-coupled receptors (GPCRs), their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8]
Principle: A cAMP inhibition assay measures the ability of a compound to decrease cAMP levels in cells expressing the target receptor, usually after stimulating adenylyl cyclase with forskolin. An agonist will cause a dose-dependent decrease in cAMP, while an antagonist will block the cAMP decrease caused by a known agonist.
Experimental Workflow for cAMP Inhibition Assay
Caption: Workflow for determining functional activity using a cAMP assay.
Protocol: cAMP Inhibition Assay (HTRF Format)
-
Cell Plating:
-
Plate HEK-293 cells expressing either human CB1 or CB2 receptors into a 96-well plate and culture overnight.
-
-
Agonist Mode:
-
Remove culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except negative control) to stimulate adenylyl cyclase.
-
Incubate for 30-60 minutes at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a fixed concentration of a known CB1/CB2 agonist (e.g., CP55,940 at its EC₈₀ concentration) along with forskolin.
-
Incubate for 30-60 minutes at 37°C.
-
-
Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercial kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This involves adding two fluorescently labeled antibodies that bind to cAMP, and the resulting FRET signal is inversely proportional to the cAMP concentration.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
For Agonist Mode: Plot the HTRF signal (or calculated cAMP concentration) against the log concentration of the test compound. Determine the EC₅₀ (concentration for 50% of maximal effect) and the Eₘₐₓ (maximal effect, as a percentage of inhibition relative to a standard full agonist).
-
For Antagonist Mode: Plot the HTRF signal against the log concentration of the test compound. Determine the IC₅₀ (concentration that inhibits 50% of the agonist response). Calculate the antagonist affinity constant (Kₑ) using the Schild analysis if multiple agonist concentrations are tested.
-
Data Presentation:
| Parameter | CB1 Receptor | CB2 Receptor |
| Mode of Action | Agonist/Antagonist/None | Agonist/Antagonist/None |
| EC₅₀ (nM) | Experimental Value (if agonist) | Experimental Value (if agonist) |
| Eₘₐₓ (%) | Experimental Value (if agonist) | Experimental Value (if agonist) |
| IC₅₀ (nM) | Experimental Value (if antagonist) | Experimental Value (if antagonist) |
Secondary Pharmacology and Selectivity Profiling
To ensure the compound's effects are specific to cannabinoid receptors and to identify potential off-target effects, it is essential to screen it against a panel of other receptors, ion channels, and enzymes. This is a critical step in preclinical drug development to predict potential side effects.[9] A broad screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) should be utilized. The panel should include targets structurally related to GPCRs and those commonly associated with adverse drug reactions.
Part 2: In Vivo Pharmacological Evaluation
Following successful in vitro characterization, the investigation moves to in vivo models to understand how this compound behaves in a whole organism. This phase assesses its pharmacokinetic properties and its pharmacodynamic effects. All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.[10][11]
Pharmacokinetic (PK) Studies
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.[12][13][14] This information is vital for designing subsequent efficacy studies and for predicting human dosage.[12]
Principle: A single dose of this compound is administered to a group of animals (typically mice or rats) via the intended clinical route (e.g., oral, intravenous). Blood samples are collected at various time points, and the concentration of the compound in the plasma is measured using a sensitive analytical method like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
Protocol: Single-Dose PK Study in Mice
-
Dosing:
-
Administer a single dose of this compound (formulated in an appropriate vehicle) to mice (n=3-5 per time point) via intravenous (IV) and oral (PO) routes. The IV dose allows for the determination of absolute bioavailability.
-
-
Sample Collection:
-
Collect blood samples (via tail vein or cardiac puncture at termination) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.
-
-
Data Analysis:
-
Plot the plasma concentration versus time for each route of administration.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Key Pharmacokinetic Parameters to Determine:
| Parameter | Description |
| Cₘₐₓ | Maximum observed plasma concentration |
| Tₘₐₓ | Time to reach Cₘₐₓ |
| AUC | Area under the plasma concentration-time curve |
| t₁/₂ | Elimination half-life |
| CL | Clearance |
| Vₑ | Volume of distribution |
| F (%) | Bioavailability (calculated from AUC_PO / AUC_IV) |
In Vivo Pharmacodynamic (PD) Studies: The Mouse Tetrad
If this compound is confirmed as a CB1 receptor agonist in vitro, its in vivo activity can be assessed using the classic mouse "tetrad" model.[15] This series of tests measures four hallmark effects of CB1 activation in rodents:
-
Hypothermia: Reduction in body temperature.
-
Antinociception: Reduced sensitivity to a painful stimulus (analgesia).
-
Catalepsy: A state of immobility.
-
Hypoactivity: Reduction in spontaneous movement.
The presence of all four responses is highly predictive of cannabis-like psychoactivity mediated by CB1 receptors.[15]
Experimental Workflow for Mouse Tetrad Assay
Caption: Workflow for the in vivo mouse tetrad assay.
Protocol: Mouse Tetrad Assay
-
Animals and Dosing:
-
Use adult male mice (e.g., C57BL/6).
-
Administer this compound at several doses (e.g., 1, 3, 10, 30 mg/kg) via the route determined from PK studies. Include a vehicle control group.
-
To confirm CB1-mediation, include a group pre-treated with a CB1 antagonist like rimonabant before administering the test compound.[16]
-
-
Testing Procedure (conducted at the Tₘₐₓ of the compound):
-
Hypothermia: Measure the core body temperature using a rectal probe.
-
Antinociception (Tail-flick test): Focus a beam of radiant heat on the mouse's tail and record the latency to flick the tail away. A longer latency indicates an analgesic effect.
-
Catalepsy (Bar test): Place the mouse's forepaws on a horizontal bar raised a few centimeters off the surface. Measure the time the mouse remains in this immobile posture.
-
Hypoactivity: Place the mouse in an automated open-field activity chamber and record the total distance traveled over a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
For each of the four endpoints, compare the effects of different doses of the test compound to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Determine if the effects are dose-dependent.
-
Assess whether pre-treatment with the CB1 antagonist significantly reverses the effects observed with this compound.
-
Conclusion
This structured experimental approach provides a robust framework for the comprehensive pharmacological characterization of this compound. By systematically progressing from in vitro binding and functional assays to in vivo pharmacokinetic and pharmacodynamic studies, researchers can build a detailed profile of the compound's activity, potency, selectivity, and in vivo effects. This foundational data is indispensable for making informed decisions regarding its potential for further development as a therapeutic agent or for understanding its toxicological risks.
References
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
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Cell culture assays for testing 5-Bromo-3-butyl-1H-indazole effects
As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the cellular effects of the novel compound, 5-Bromo-3-butyl-1H-indazole. Given that the indazole scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition and anti-cancer properties, this document outlines a logical, tiered approach to cellular analysis.[1][2] We will proceed from foundational cytotoxicity screening to in-depth mechanistic studies, including the analysis of cell proliferation, apoptosis, and cell cycle progression.
The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and interpretable data.
Experimental Characterization Workflow
A systematic investigation of a novel compound's cellular effects begins with broad questions about its impact on cell viability and proliferation, followed by more focused inquiries into its mechanism of action. The following workflow provides a logical screening cascade.
Caption: Tiered workflow for characterizing this compound.
Section 1: Foundational Assays - Cytotoxicity and Viability
Scientific Rationale: The initial step in evaluating any novel compound is to determine its effect on cell viability and establish a dose-response curve.[3][4] This allows for the calculation of the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit a biological process by 50%.[3] This value is fundamental for comparing potency across different cell lines and for selecting appropriate, sublethal concentrations for subsequent mechanistic assays.[5][6]
Protocol 1.1: MTT Assay for Metabolic Viability
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. In live cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of viable cells.[5]
Materials:
-
Selected cancer cell line(s) (e.g., MCF-7 for breast cancer, H460 for lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Sterile 96-well plates
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1 µM to 100 µM.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with the highest concentration of DMSO used, typically ≤0.5%) and an "untreated control" (medium only).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Agitate the plate on a shaker for 10-15 minutes to fully dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Presentation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
| Cell Line | Treatment Time (hr) | IC50 (µM) [Hypothetical] |
| MCF-7 | 48 | 5.2 |
| H460 | 48 | 8.9 |
| IMR-32 | 48 | 1.5 |
Section 2: Anti-Proliferative Effects
Scientific Rationale: It is crucial to distinguish between a cytotoxic effect (cell death) and a cytostatic effect (inhibition of cell proliferation).[8] A compound may halt cell division at concentrations lower than those that induce cell death. Assays measuring DNA synthesis provide a direct and accurate assessment of proliferative activity.[9][10]
Protocol 2.1: BrdU Incorporation Assay
Principle: This assay measures the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA during the S phase of the cell cycle.[9] Incorporated BrdU is then detected using a specific monoclonal antibody, providing a quantitative measure of cell proliferation.[10]
Materials:
-
BrdU Cell Proliferation Assay Kit (containing BrdU label, fixing/denaturing solution, anti-BrdU antibody, and substrate)
-
Cells seeded and treated in a 96-well plate as described in Protocol 1.1 (use concentrations around the IC50 and below).
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cells with this compound for the desired time (e.g., 24 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Remove the medium, and add the fixing/denaturing solution. Incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to allow antibody access.
-
Antibody Incubation: Wash the wells and add the diluted anti-BrdU detector antibody. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the wells and add the peroxidase substrate. A colorimetric or chemiluminescent signal will develop in proportion to the amount of incorporated BrdU.
-
Measurement: Measure the absorbance or luminescence using a microplate reader.
Section 3: Mechanistic Insights - Apoptosis and Cell Cycle
Scientific Rationale: If the compound demonstrates cytotoxic or anti-proliferative activity, the next logical step is to investigate the underlying mechanism. Many anti-cancer agents function by inducing programmed cell death (apoptosis) or by causing cells to arrest at specific phases of the cell cycle, thereby preventing their division.[11][12]
Protocol 3.1: Apoptosis Detection by Annexin V/PI Staining
Principle: Apoptosis is a regulated process involving distinct biochemical events, including the activation of caspases.[13] One of the earliest signs is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.[14][15] Flow cytometry analysis of co-stained cells allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic populations.
Caption: Quadrant analysis for Annexin V/PI flow cytometry.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Collect data for at least 10,000 events per sample.
Protocol 3.2: Cell Cycle Analysis by PI Staining
Principle: This technique quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). It relies on the stoichiometric binding of a fluorescent dye like Propidium Iodide (PI) to DNA.[12][16] Cells in the G2/M phase have twice the DNA content (4n) of cells in the G0/G1 phase (2n), and thus will have twice the fluorescence intensity. Cells in the S phase (DNA synthesis) will have an intermediate fluorescence. Treatment with RNase is crucial as PI can also bind to double-stranded RNA.[12]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound as described in Protocol 3.1.
-
Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix for at least 2 hours at -20°C (can be stored for weeks).[17]
-
Washing: Centrifuge to remove ethanol and wash the cells with PBS.
-
Staining: Resuspend the cell pellet in a staining buffer containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[12]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze by flow cytometry, collecting the fluorescence signal on a linear scale.[12] Use software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.
Section 4: Target Pathway Investigation - Kinase Inhibition
Scientific Rationale: Indazole derivatives are well-documented as potent kinase inhibitors.[1] Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, is a target for some indazoles, and its inhibition leads to mitotic errors and cell death, making it an attractive anti-cancer target.[2] If cell cycle analysis reveals a G2/M arrest, it would be logical to investigate whether this compound affects a relevant cell cycle kinase.
Hypothetical Target Pathway: PLK4 Inhibition A cell-based assay can be used to determine if the compound inhibits the kinase within a cellular environment by measuring the phosphorylation of a downstream substrate.[18]
Caption: Inhibition of a hypothetical PLK4 signaling pathway.
Protocol 4.1: Cellular Phospho-Substrate Assay (General Workflow)
Principle: This method quantifies the level of a specific phosphorylated protein downstream of a target kinase after treating cells with an inhibitor. A reduction in the phospho-protein signal indicates inhibition of the upstream kinase. Detection can be performed via methods like ELISA, Western Blot, or TR-FRET assays.[18][19]
Step-by-Step Methodology (ELISA-based):
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for a short duration (e.g., 1-2 hours) to focus on direct kinase inhibition rather than downstream consequences.
-
Cell Lysis: Wash cells and add a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
ELISA: Transfer the cell lysates to an antibody-coated plate (e.g., a sandwich ELISA plate with a capture antibody for the total substrate protein).
-
Detection: Use a detection antibody specific to the phosphorylated form of the substrate.
-
Signal Generation: Add a substrate for the enzyme conjugated to the detection antibody (e.g., HRP) and measure the resulting colorimetric or chemiluminescent signal.
-
Data Analysis: Normalize the phospho-substrate signal to the total substrate signal (or total protein content) and plot the percent inhibition against compound concentration to determine an IC50 for target engagement.
References
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- National Institutes of Health.
- University of Cambridge. Cell Cycle Tutorial Contents. [Link]
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- Reaction Biology.
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- Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
- RSC Publishing.
- National Institutes of Health. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]
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Application Notes and Protocols for In Vivo Studies of 5-Bromo-3-butyl-1H-indazole
Abstract
This technical guide provides a comprehensive framework for designing and executing in vivo studies to investigate the pharmacological properties of the novel compound, 5-Bromo-3-butyl-1H-indazole. Recognizing the limited publicly available data on this specific molecule, this document synthesizes information from structurally related indazole derivatives to propose two primary avenues of investigation: its potential as a modulator of the endocannabinoid system and its application as a kinase inhibitor in oncology. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for preliminary pharmacokinetic and toxicological assessments, as well as efficacy studies in validated animal models of neuropathic pain and cancer. All protocols are presented with a focus on scientific integrity, ethical considerations, and reproducibility.
Introduction: Rationale for a Dual-Hypothesis Approach
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The functionalization of this core, such as the introduction of a bromine atom at the 5-position and a butyl group at the 3-position in this compound, can significantly influence its pharmacological profile. While specific in vivo data for this exact compound is scarce, extensive research on related 5-bromo-indazole derivatives provides a strong rationale for two primary, albeit distinct, therapeutic hypotheses:
-
Cannabinoid Receptor Modulation: Several 5-bromo-indazole-3-carboxamide derivatives have been identified as potent synthetic cannabinoid receptor agonists (SCRAs).[1][2][3][4][5] The structural similarity of this compound to these compounds suggests a potential interaction with cannabinoid receptors, particularly the CB1 receptor, which is densely expressed in the central nervous system and plays a key role in pain modulation.[6][7] This warrants investigation into its potential analgesic effects, particularly in models of chronic or neuropathic pain.
-
Kinase Inhibition in Oncology: The indazole nucleus is also a core component of several clinically approved and investigational kinase inhibitors used in cancer therapy.[8][9] Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The demonstrated anti-proliferative effects of other indazole derivatives in various cancer cell lines suggest that this compound may also possess anti-cancer properties through the inhibition of key oncogenic kinases.[8][10][11]
This guide, therefore, provides parallel research frameworks to explore both potential applications, enabling a comprehensive preclinical evaluation of this compound.
Physicochemical Properties and Formulation for In Vivo Administration
A critical first step in any in vivo study is the development of a suitable formulation that ensures adequate bioavailability. Indazole derivatives, particularly those with lipophilic substituents like a butyl group, are often poorly soluble in aqueous solutions.[12][13][14]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Implication for Formulation |
| Molecular Formula | C₁₁H₁₃BrN₂ | - |
| Molecular Weight | ~253.14 g/mol | - |
| Appearance | Likely a solid at room temperature | - |
| Aqueous Solubility | Poor | Requires solubilizing agents or specialized delivery systems.[13][15] |
| LogP | High | Indicates good membrane permeability but poor aqueous solubility. |
Protocol 2.1: Preparation of a Vehicle for Oral Administration
This protocol describes the preparation of a common vehicle for poorly soluble compounds, suitable for oral gavage in rodents.
Materials:
-
This compound
-
Ethanol (100%, ACS grade)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Initial Solubilization: Weigh the required amount of this compound and place it in a sterile conical tube. Add a small volume of ethanol to dissolve the compound completely. For example, for a final vehicle composition of 10% Ethanol, 40% PEG400, and 50% Saline, first, dissolve the compound in the 10% ethanol portion.
-
Addition of Co-solvents: To the ethanolic solution, add the required volume of PEG400 and vortex thoroughly until a homogenous solution is formed.
-
Addition of Surfactant: Add a small amount of Tween 80 (e.g., 1-5% of the total volume) to aid in emulsification and stability. Vortex again.
-
Aqueous Phase: Slowly add the sterile saline or water to the organic phase while continuously vortexing to form a stable and uniform suspension or solution.
-
Final Homogenization: If necessary, sonicate the final formulation for 5-10 minutes to ensure homogeneity.
-
Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C and protect from light. Before administration, allow the formulation to return to room temperature and vortex thoroughly.
Essential Preliminary In Vivo Studies
Prior to conducting efficacy studies, it is crucial to understand the pharmacokinetic (PK) profile and the acute toxicity of the compound. These studies are essential for dose selection and ensuring animal welfare.
Pharmacokinetic (PK) Studies in Rodents
A PK study will determine the absorption, distribution, metabolism, and excretion (ADME) of this compound, providing key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and half-life (t½).[16][17][18]
Protocol 3.1.1: Single-Dose Pharmacokinetic Study in Mice
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old), n=3-4 per time point per route of administration.
Dosing:
-
Intravenous (IV) Group: 1 mg/kg (or a dose that ensures measurable plasma concentrations) administered via the tail vein. This group serves to determine the clearance and volume of distribution.
-
Oral (PO) Group: 10 mg/kg administered via oral gavage. This group is used to determine oral bioavailability.
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the study.
-
Dosing: Administer this compound to the respective groups.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points. A typical schedule would be:
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 4°C to separate plasma.
-
Sample Analysis: Store plasma samples at -80°C until analysis. Quantify the concentration of this compound in plasma using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters.
Acute Toxicology Studies
An acute toxicology study is performed to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[3][20][21][22][23]
Protocol 3.2.1: Dose Range-Finding Acute Toxicity Study in Mice
Animal Model:
-
Male and female C57BL/6 mice (8-10 weeks old), n=3-5 per group.
Procedure:
-
Dose Selection: Based on in vitro data (if available) or literature on similar compounds, select a range of doses (e.g., 10, 30, 100 mg/kg) administered via the intended therapeutic route (e.g., oral gavage). Include a vehicle control group.
-
Administration: Administer a single dose of the compound or vehicle.
-
Clinical Observations: Monitor the animals closely for the first few hours post-dosing and then daily for 7-14 days. Record any signs of toxicity, including changes in weight, behavior, and physical appearance. A functional observation battery (e.g., a modified Irwin's test) can be used for more detailed assessment.[3]
-
Endpoint Analysis: At the end of the observation period, euthanize the animals and perform a gross necropsy. Collect major organs (liver, kidneys, spleen, heart, lungs, brain) for histopathological analysis.
-
MTD Determination: The MTD is the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
Application 1: Evaluation as a Cannabinoid Receptor Modulator in a Neuropathic Pain Model
Based on the structural similarity to known SCRAs, a primary application to investigate is the potential analgesic effect of this compound in a model of neuropathic pain.
Animal Model Selection: Chronic Constriction Injury (CCI) Model
The CCI model of the sciatic nerve in rats or mice is a widely used and validated model of neuropathic pain that mimics symptoms such as mechanical allodynia (pain in response to a non-painful stimulus).[24][25][26][27]
Diagram 4.1: Experimental Workflow for Neuropathic Pain Study
Caption: Workflow for the CCI neuropathic pain model study.
Protocol 4.1.1: Efficacy of this compound in the Mouse CCI Model
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old).
Procedure:
-
Baseline Testing: Before surgery, assess the baseline mechanical sensitivity of the mice using the von Frey test. This involves applying calibrated filaments to the plantar surface of the hind paw to determine the paw withdrawal threshold.[28]
-
CCI Surgery:
-
Anesthetize the mouse.
-
Make a small incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures around the nerve proximal to its trifurcation. The ligatures should constrict the nerve without arresting blood flow.
-
Close the incision with sutures.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Pain Development: Allow 7-14 days for neuropathic pain behaviors to develop. Confirm the development of mechanical allodynia by re-testing with the von Frey filaments. The paw withdrawal threshold in the ligated paw should be significantly lower than in the contralateral paw and in sham-operated animals.
-
Grouping and Dosing:
-
Randomize animals with confirmed allodynia into treatment groups (n=8-10 per group):
-
Vehicle Control
-
This compound (e.g., 3, 10, 30 mg/kg, PO, once daily)
-
Positive Control (e.g., Gabapentin, 30-100 mg/kg, PO)
-
-
Administer the treatments daily for a specified period (e.g., 14 days).
-
-
Efficacy Assessment:
-
Perform the von Frey test at regular intervals during the treatment period (e.g., 2 hours post-dosing on days 7 and 14) to assess the reversal of mechanical allodynia.
-
An increase in the paw withdrawal threshold in the treated groups compared to the vehicle group indicates an analgesic effect.
-
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect relevant tissues (e.g., lumbar spinal cord, dorsal root ganglia) for biomarker analysis (e.g., measurement of inflammatory cytokines or neuronal activation markers via qPCR or immunohistochemistry).
Application 2: Evaluation as a Kinase Inhibitor in an Oncology Model
The prevalence of the indazole scaffold in kinase inhibitors provides a strong rationale for evaluating this compound for anti-cancer activity.
Animal Model Selection: Human Tumor Xenograft Model
The human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard preclinical model for evaluating the in vivo efficacy of anti-cancer agents.[10][29][30][31]
Table 2: Example Human Cancer Cell Lines for Xenograft Studies
| Cancer Type | Cell Line | Rationale |
| Colorectal Cancer | HT-29, SW620 | Commonly used, well-characterized models.[11] |
| Melanoma | LOX | Relevant for studying inhibitors of the MAPK pathway.[12] |
| Breast Cancer | MDA-MB-231 | Model for triple-negative breast cancer. |
| Pancreatic Cancer | PANC-1 | Aggressive cancer with a need for new therapies. |
Diagram 5.1: Experimental Workflow for Oncology Xenograft Study
Caption: Workflow for a human tumor xenograft efficacy study.
Protocol 5.1.1: Efficacy of this compound in a Colorectal Cancer Xenograft Model
Animal Model:
-
Female athymic nude or NSG mice (6-8 weeks old). NSG mice are preferred for patient-derived xenografts (PDX).
Procedure:
-
Cell Preparation: Culture HT-29 human colorectal cancer cells under standard conditions. Harvest cells during the exponential growth phase and resuspend them in sterile PBS or a mixture of PBS and Matrigel/Cultrex BME at a concentration of 5-10 x 10⁶ cells per 100 µL. The use of a basement membrane extract can improve tumor take and growth rates.
-
Tumor Implantation: Inoculate the cell suspension subcutaneously into the right flank of each mouse.
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth. Tumors will typically become palpable within 7-14 days.
-
Measure tumor volume 2-3 times per week using digital calipers. Tumor volume (mm³) = (width² x length) / 2.[31]
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle Control (PO, daily)
-
This compound (e.g., 10, 30, 100 mg/kg, PO, daily)
-
Positive Control (e.g., a standard-of-care chemotherapy agent for colorectal cancer)
-
-
-
Treatment and Monitoring:
-
Administer the treatments for a specified duration (e.g., 21-28 days).
-
Continue to monitor tumor volume and body weight 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.
-
-
Endpoint and Analysis:
-
The study endpoint can be defined as a specific tumor volume (e.g., 1500-2000 mm³), a predetermined study duration, or significant weight loss (>20%).
-
At the endpoint, euthanize the mice and excise the tumors. Weigh the tumors.
-
Tumor tissue can be flash-frozen for pharmacodynamic marker analysis (e.g., Western blot for phosphorylated kinases) or fixed in formalin for histopathological examination.
-
Data Analysis and Interpretation
-
Neuropathic Pain: Analyze behavioral data using appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to compare paw withdrawal thresholds between treatment groups over time.
-
Oncology: The primary efficacy endpoint is tumor growth inhibition (TGI). TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group. Statistical significance can be determined using a t-test or one-way ANOVA.
Ethical Considerations in Animal Research
All animal experiments must be conducted in accordance with national and institutional guidelines for the care and use of laboratory animals.[2][32][33][34] Key principles include:
-
Replacement, Reduction, and Refinement (the 3Rs): Efforts should be made to replace animal use with non-animal methods where possible, reduce the number of animals used to the minimum required for statistical significance, and refine procedures to minimize pain and distress.
-
Protocol Approval: All experimental protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).
-
Humane Endpoints: Clear criteria for humane endpoints must be established to prevent unnecessary suffering.
Overall Experimental Workflow
The following diagram provides a high-level overview of the entire preclinical investigation process for this compound.
Diagram 8.1: Comprehensive Preclinical Workflow
Caption: High-level workflow for the preclinical evaluation of this compound.
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Techniques for purifying synthesized 5-Bromo-3-butyl-1H-indazole
An In-Depth Guide to the Purification of Synthesized 5-Bromo-3-butyl-1H-indazole
Senior Application Scientist Note: The successful synthesis of a target molecule is only half the journey. For researchers in medicinal chemistry and drug development, obtaining a compound of high purity is paramount for accurate biological evaluation and subsequent development. This guide provides a comprehensive overview of the techniques and underlying principles for the purification of this compound, a key heterocyclic building block. We will move beyond simple step-by-step instructions to explore the rationale behind each procedural choice, empowering you to troubleshoot and adapt these methods for analogous chemical systems.
Introduction: The Purification Challenge
This compound is a substituted indazole, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous therapeutic agents.[1][2] The synthesis of this specific molecule, typically involving the alkylation of 5-bromo-1H-indazole or bromination of 3-butyl-1H-indazole, invariably produces a crude mixture containing not just the desired product, but also unreacted starting materials, reagents, and structurally similar byproducts.[3][4]
The primary purification challenge lies in the separation of the target N1-alkylated indazole from its N2-alkylated regioisomer, 5-Bromo-3-butyl-2H-indazole.[5][6] These isomers often possess very similar polarities, making their separation by standard chromatographic techniques non-trivial. This application note details a multi-step purification strategy combining extractive work-up, flash column chromatography, and recrystallization to isolate this compound in high purity.
Foundational Principles: Understanding the Impurity Profile
A logical purification strategy begins with anticipating the likely impurities. Depending on the synthetic route, the crude product may contain:
-
Unreacted Starting Materials: 5-bromo-1H-indazole or 3-butyl-1H-indazole.
-
Regioisomers: The undesired 5-Bromo-3-butyl-2H-indazole is a common byproduct of N-alkylation reactions. The ratio of N1 to N2 alkylation is highly dependent on reaction conditions such as the base and solvent used.[5][7]
-
Over-brominated Species: If the synthesis involves bromination, di-bromo-indazoles can form.
-
Inorganic Salts: Formed from the bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and quenching agents used in the reaction.[5][8]
The structural similarity between the desired N1-isomer and the impurity N2-isomer necessitates a purification workflow designed to exploit subtle differences in their physicochemical properties.
Overall Purification Workflow
The purification process is a sequential operation designed to remove different classes of impurities at each stage. The crude reaction mixture is first subjected to an aqueous work-up to remove inorganic salts and water-soluble components. This is followed by the primary purification step, flash column chromatography, which separates compounds based on polarity. Finally, recrystallization is employed to remove trace impurities and, crucially, to separate the N1/N2 regioisomers, yielding the final product of high purity.
Caption: General workflow for the purification of this compound.
Protocol 1: Aqueous Work-up and Extraction
Rationale: This initial step aims to remove inorganic salts and highly polar impurities from the crude organic mixture. A standard liquid-liquid extraction is performed. The choice of washes is critical. A wash with a weak base (e.g., saturated sodium bicarbonate solution) neutralizes any remaining acidic reagents, while a brine wash helps to remove residual water from the organic layer before drying.
Methodology:
-
Quenching: Once the reaction is deemed complete (monitored by TLC or LC-MS), cool the reaction vessel to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[5]
-
Dilution: Dilute the quenched mixture with ethyl acetate (EtOAc) or dichloromethane (DCM). The volume should be sufficient to dissolve all organic components.
-
Phase Separation: Transfer the mixture to a separatory funnel. The organic layer should be distinct from the aqueous layer.
-
Washing Sequence:
-
Wash the organic layer with deionized water (2x).
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1x). This is particularly important if an acid catalyst or acidic byproducts are present.
-
Wash with a saturated aqueous solution of sodium chloride (brine) (1x). This reduces the solubility of the organic product in the aqueous phase and aids in drying.[9]
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). The drying agent should be filtered off.
-
Concentration: Concentrate the dried organic solution under reduced pressure using a rotary evaporator to yield the crude solid or oil, which will be carried forward to chromatographic purification.
Protocol 2: Purification by Flash Column Chromatography
Rationale: Flash column chromatography is the workhorse of purification in organic synthesis, separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[10] Non-polar compounds travel through the column faster, while polar compounds are retained longer. For this compound, the goal is to separate the moderately polar product from less polar non-indole impurities and more polar baseline materials.
Step 5.1: Eluent System Selection via TLC
Before running a column, it is essential to identify an appropriate eluent system using Thin-Layer Chromatography (TLC). The ideal system will show good separation between the product and its major impurities, with the product spot having a retention factor (Rf) of approximately 0.2-0.4.[10]
Methodology:
-
Prepare several TLC developing chambers with different ratios of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate).
-
Dissolve a small sample of the crude material in a volatile solvent (e.g., DCM).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plates in the prepared chambers.
-
Visualize the spots under UV light (254 nm). The indazole ring is a strong UV chromophore.
-
Select the solvent system that provides the best separation and an Rf value for the product in the target range of 0.2-0.4. For substituted indazoles, a starting point is often a mixture of ethyl acetate in hexane.[11]
| Parameter | Description | Typical Values |
| Stationary Phase | Silica Gel | 230-400 mesh |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate | 9:1 to 7:3 (v/v) |
| Target Rf (Product) | Retention Factor | 0.2 - 0.4 |
| Impurity Rf (N2-isomer) | Often slightly higher Rf than N1-isomer | ~0.4 - 0.5 |
| Impurity Rf (Starting Material) | e.g., 5-bromo-1H-indazole is more polar | < 0.2 |
Step 5.2: Column Preparation and Elution
Caption: Step-by-step workflow for flash column chromatography.
Methodology:
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, for less soluble materials, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.
-
Elution: Begin eluting the column with the selected solvent system. Maintain a constant flow rate.
-
Fraction Collection: Collect the eluate in a series of test tubes or vials.
-
Analysis: Spot every few fractions on a TLC plate to track the separation. Combine the fractions that contain the pure desired product. The N2-isomer, if present, will typically elute slightly before or with the N1-product, making perfect separation difficult but achievable with careful fractioning.
-
Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the partially purified product, which may still contain small amounts of the N2-isomer.
Protocol 3: Purification by Recrystallization
Rationale: Recrystallization is a powerful technique for purifying solid compounds and is particularly effective for separating closely related isomers.[12] The principle relies on the differential solubility of the desired compound and impurities in a hot versus cold solvent. An ideal solvent will dissolve the compound completely when hot but poorly when cold, while impurities remain soluble or insoluble at all temperatures. For separating N1 and N2-substituted indazole isomers, mixed solvent systems are often highly effective.[13]
Methodology:
-
Solvent Screening: Test the solubility of the chromatography-purified product in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene) and mixed solvent systems (e.g., ethanol/water, acetone/water) to find a suitable system.[13]
-
Dissolution: Place the solid product in a flask and add the minimum amount of the chosen hot solvent to dissolve it completely.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process to allow for the formation of large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Purity Assessment and Characterization
A self-validating protocol requires rigorous analysis of the final product to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR): This is the most powerful tool for structural elucidation.[14] The ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms and can be used to distinguish between the N1 and N2 isomers based on characteristic chemical shifts of the indazole ring protons and carbons.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides two critical pieces of information. The LC chromatogram gives a quantitative measure of purity (ideally a single peak), while the mass spectrum confirms the molecular weight of the compound, which should match the calculated value for C₁₁H₁₃BrN₂.[3]
-
Melting Point: A pure crystalline solid will have a sharp and distinct melting point range (typically < 2 °C). A broad melting range is indicative of impurities.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor separation on TLC/Column | Incorrect eluent system. | Systematically screen different solvent systems. Try a less polar system (e.g., DCM/Methanol) or use a gradient elution on the column.[15] |
| Product "oils out" during recrystallization | Solvent is too non-polar; cooling is too rapid. | Use a more polar solvent system. Ensure slow cooling to promote crystal lattice formation. Try seeding with a previously formed crystal. |
| Low recovery from column | Product is too polar and sticking to silica. | Add a small percentage of a more polar solvent (e.g., methanol) to the eluent to wash the column. |
| N1/N2 isomers co-elute | Polarity of isomers is too similar for the chosen system. | Rely on recrystallization for separation. A patent suggests mixed solvents like THF/water or Methanol/water can be effective for isomer separation.[13] |
Conclusion
The purification of this compound is a multi-step process that requires careful execution and an understanding of the underlying chemical principles. By combining a logical aqueous work-up, optimized flash column chromatography, and meticulous recrystallization, researchers can obtain this valuable building block with the high degree of purity required for reliable downstream applications in drug discovery and development. The analytical techniques described are essential for validating the success of the purification protocol and ensuring the structural integrity of the final compound.
References
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- ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis. ChemicalBook.
- Guidechem. (n.d.). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?. Guidechem.
- BenchChem. (2025). Optimizing reaction conditions for bromo-indazole synthesis. BenchChem.
- BenchChem. (2025). An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole. BenchChem.
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
- RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
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- PubMed. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. PubMed.
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Application Notes and Protocols: The Strategic Use of 5-Bromo-3-butyl-1H-indazole in Structure-Activity Relationship (SAR) Studies
Foreword: Unlocking the Therapeutic Potential of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, serving as the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1] The strategic modification of the indazole ring system allows for the fine-tuning of a compound's pharmacological profile, making it a fertile ground for structure-activity relationship (SAR) studies. This guide focuses on a specific, yet versatile starting point for such explorations: 5-Bromo-3-butyl-1H-indazole. The presence of a bromine atom at the 5-position offers a handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, while the 3-butyl group provides a lipophilic anchor that can be systematically altered to probe the binding pocket of a biological target.[2]
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize this compound and its analogs in SAR studies. We will delve into the synthetic strategies for generating a focused library of derivatives, provide detailed protocols for their biological evaluation, and discuss the interpretation of the resulting data to build a robust SAR model. Our approach is grounded in the principles of medicinal chemistry, emphasizing the causality behind experimental choices to empower you to make informed decisions in your drug discovery endeavors.
I. The Strategic Synthesis of a 5-Bromo-3-alkyl-1H-indazole Library
A successful SAR campaign begins with a well-designed library of compounds that systematically explores the chemical space around the lead scaffold. Here, we propose a flexible synthetic strategy to generate analogs of this compound, focusing on modifications at the 3-position and the 5-position of the indazole core.
Proposed Synthesis of the Core Scaffold: this compound
A plausible and efficient route to the title compound starts from the commercially available 5-bromo-1H-indazole. A key challenge in indazole chemistry is the regioselective functionalization at the C3 position due to the lack of inherent nucleophilicity.[3][4] A common strategy involves the introduction of an activating group at C3. A halogen, such as iodine, serves as an excellent precursor for introducing various alkyl and aryl groups via cross-coupling reactions.
Workflow for the Synthesis of this compound:
Caption: Proposed synthetic workflow for this compound.
Protocol: Synthesis of 3-Iodo-5-bromo-1H-indazole
This protocol is adapted from established procedures for the iodination of indazoles.
Materials:
-
5-Bromo-1H-indazole
-
Potassium hydroxide (KOH)
-
Iodine (I₂)
-
N,N-Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Potassium carbonate (K₂CO₃)
-
Water (deionized)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of 5-bromo-1H-indazole (1.0 eq) in DMF, add KOH (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add a solution of I₂ (1.5 eq) in DMF to the reaction mixture.
-
Continue stirring at room temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into an aqueous solution of Na₂S₂O₃ and K₂CO₃ to quench the excess iodine.
-
The product will precipitate as a solid. Filter the solid, wash with water, and dry under vacuum to obtain 3-iodo-5-bromo-1H-indazole.
Protocol: Suzuki-Miyaura Cross-Coupling for C3-Alkylation
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[5][6]
Materials:
-
3-Iodo-5-bromo-1H-indazole
-
n-Butylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water mixture)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
Procedure:
-
In a Schlenk flask, combine 3-iodo-5-bromo-1H-indazole (1.0 eq), n-butylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield this compound.
Generating the SAR Library
To build a meaningful SAR, a library of analogs should be synthesized by varying the substituents at the C3 and C5 positions.
| Position of Variation | Rationale for Modification | Examples of Substituents | Synthetic Approach |
| C3-Alkyl Chain | Probing the size and lipophilicity of the binding pocket. | Methyl, Ethyl, Propyl, Isopropyl, Cyclobutyl, Phenyl | Suzuki coupling with corresponding boronic acids. |
| C5-Position | Exploring electronic and steric effects on the benzene ring. | Aryl groups, Heteroaryl groups, Alkyl groups | Suzuki coupling of this compound with various boronic acids. |
| N1-Position | Investigating the role of the N-H proton and steric bulk. | Methyl, Ethyl, Benzyl | N-alkylation of this compound using an appropriate base (e.g., NaH) and alkyl halide.[7][8] |
II. Biological Evaluation: A Tiered Approach to SAR
A tiered screening approach is an efficient strategy for evaluating a newly synthesized library of compounds. It begins with broad, high-throughput assays to identify active compounds and progresses to more complex, target-specific assays for the most promising hits. For the purpose of this guide, we will focus on a hypothetical scenario where the indazole library is being screened for anti-cancer activity, with a particular focus on kinase inhibition, a well-established activity for this scaffold.[9]
Tier 1: Primary Screening - Cell Viability and Cytotoxicity
The initial screen aims to identify compounds that inhibit the proliferation of cancer cells. The MTT assay is a robust and cost-effective colorimetric assay for this purpose.[10][11][12]
Workflow for Primary Screening:
Caption: Workflow for the primary screening of the indazole library.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[13]
-
Multichannel pipette, incubator, and microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.01 to 100 µM). Include a vehicle control (DMSO only) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C.[11] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13] Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism).
Tier 2: Target-Specific Assays - In Vitro Kinase Inhibition
For "hit" compounds identified in the primary screen, the next step is to determine if their cytotoxic effect is due to the inhibition of a specific kinase. Given that many indazole derivatives are known to target tyrosine kinases, an in vitro kinase inhibition assay against a relevant kinase, such as Fibroblast Growth Factor Receptor 1 (FGFR1), is a logical next step.[14]
This protocol is a generalized representation of a radiometric or fluorescence-based kinase assay.[15][16]
Materials:
-
Recombinant human FGFR1 kinase
-
Kinase substrate (e.g., a synthetic peptide or a protein like poly(Glu, Tyr) 4:1)
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³³P]ATP) for radiometric assays or a fluorescent ATP analog for fluorescence-based assays
-
Assay buffer (typically containing Tris-HCl, MgCl₂, DTT)
-
Test compounds in DMSO
-
96-well or 384-well assay plates
-
Phosphocellulose filter paper or other capture method for radiometric assays
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Kinase Reaction Setup: In each well of the assay plate, add the following in order:
-
Assay buffer
-
Test compound or vehicle (DMSO)
-
FGFR1 kinase
-
Substrate
-
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (containing the tracer).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[17]
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for radiometric assays).
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away the unincorporated [γ-³³P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Fluorescence-Based Assay: Measure the fluorescence signal according to the specific assay kit's instructions.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Tier 3: Elucidating Binding Affinity - Competitive Radioligand Binding Assay
For potent kinase inhibitors, a competitive radioligand binding assay can provide valuable information about the compound's affinity for the target in a more direct binding context.[18][19][20][21]
Workflow for Target Engagement and Affinity Determination:
Caption: Workflow for determining the binding affinity of lead compounds.
Materials:
-
Cell membranes or purified receptor preparation expressing the target of interest
-
A specific radioligand for the target with high affinity and specificity
-
Test compounds in DMSO
-
Assay buffer
-
96-well filter plates (e.g., with GF/C filters)
-
Vacuum manifold
-
Scintillation fluid and a scintillation counter
Procedure:
-
Assay Setup: In each well of a 96-well plate, add the assay buffer, cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration. The IC₅₀ value is determined from the resulting competition curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
III. Data Interpretation and Building the SAR Model
The culmination of the synthetic and biological efforts is the construction of a coherent SAR model. This involves correlating the structural modifications with the observed changes in biological activity.
Tabulating and Visualizing SAR Data
A well-organized table is essential for visualizing the SAR trends.
| Compound | R¹ (C3-Position) | R² (C5-Position) | R³ (N1-Position) | Cell Viability IC₅₀ (µM) | Kinase Inhibition IC₅₀ (µM) | Binding Affinity Ki (µM) |
| 1 (Lead) | n-Butyl | Br | H | [Data] | [Data] | [Data] |
| 2 | Methyl | Br | H | [Data] | [Data] | [Data] |
| 3 | Isopropyl | Br | H | [Data] | [Data] | [Data] |
| 4 | Phenyl | Br | H | [Data] | [Data] | [Data] |
| 5 | n-Butyl | Phenyl | H | [Data] | [Data] | [Data] |
| 6 | n-Butyl | Pyridyl | H | [Data] | [Data] | [Data] |
| 7 | n-Butyl | Br | Methyl | [Data] | [Data] | [Data] |
| ... | ... | ... | ... | ... | ... | ... |
Key SAR Insights to Glean
By analyzing the data in the table, researchers can deduce critical SAR information:
-
Effect of C3-substituent: Does increasing the bulk or lipophilicity at C3 enhance or diminish activity? Is there an optimal chain length or branching pattern?
-
Influence of C5-substituent: How do electron-donating or electron-withdrawing groups at C5 affect potency? Can the introduction of a hydrogen bond donor or acceptor at this position improve binding?
-
Role of the N1-substituent: Is the N-H proton essential for activity (e.g., as a hydrogen bond donor)? Does N-alkylation improve cell permeability and, consequently, cellular activity?
Advanced SAR: Pharmacophore Modeling
For a more in-depth understanding of the SAR, computational techniques such as pharmacophore modeling can be employed.[14][22] A pharmacophore model identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for biological activity. This model can then be used to guide the design of new, more potent analogs and for virtual screening of compound libraries to identify novel scaffolds.
Workflow for Pharmacophore-Guided SAR:
Caption: Iterative cycle of pharmacophore modeling and experimental validation.
IV. Conclusion: A Roadmap for Indazole-Based Drug Discovery
This compound represents a valuable starting point for SAR-driven drug discovery campaigns. Its strategic design allows for the systematic exploration of chemical space through targeted modifications at key positions of the indazole scaffold. By following the integrated approach of rational library design, tiered biological screening, and computational modeling outlined in this guide, researchers can efficiently navigate the path from a lead compound to a potent and selective drug candidate. The protocols and workflows provided herein are intended to serve as a robust foundation upon which to build a successful and impactful research program centered on the versatile indazole core.
V. References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). Retrieved January 10, 2026, from [Link]
-
Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - DSpace@MIT. (n.d.). Retrieved January 10, 2026, from [Link]
-
Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC. (2021, February 10). Retrieved January 10, 2026, from [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved January 10, 2026, from [Link]
-
Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved January 10, 2026, from [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved January 10, 2026, from [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (2021, July 20). Retrieved January 10, 2026, from [Link]
-
Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides - NIH. (2023, July 31). Retrieved January 10, 2026, from [Link]
-
Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. (n.d.). Retrieved January 10, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved January 10, 2026, from [Link]
-
Radioligand binding methods: practical guide and tips - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (2021, August 12). Retrieved January 10, 2026, from [Link]
-
Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. (2022, March 23). Retrieved January 10, 2026, from [Link]
-
US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents. (n.d.). Retrieved January 10, 2026, from
-
Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). Retrieved January 10, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]
-
Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
-
Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds | Request PDF - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
-
Competitive Radioligand Binding Assays - Alfa Cytology. (n.d.). Retrieved January 10, 2026, from [Link]
-
Kinase assays | BMG LABTECH. (2020, September 1). Retrieved January 10, 2026, from [Link]
-
Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem - YouTube. (2023, May 4). Retrieved January 10, 2026, from [Link]
-
Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC. (2024, April 23). Retrieved January 10, 2026, from [Link]
-
One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]
-
Grignard Reagent Reaction Mechanism - YouTube. (2018, May 4). Retrieved January 10, 2026, from [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. (2021, August 2). Retrieved January 10, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 10, 2026, from [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 22. Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for detecting 5-Bromo-3-butyl-1H-indazole metabolites
Initiating Data Gathering
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Troubleshooting & Optimization
Common challenges in the synthesis of 5-Bromo-3-butyl-1H-indazole
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Technical Support Center: Synthesis of 5-Bromo-3-butyl-1H-indazole
Welcome to the technical support guide for the synthesis of 5-Bromo-3-butyl-1H-indazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this valuable indazole derivative. The indazole scaffold is a well-established pharmacophore in drug discovery, and mastering its synthesis is crucial for advancing research programs.[1][2]
This guide moves beyond a simple recitation of steps. It provides a causal framework for experimental choices, offers robust troubleshooting strategies for common issues, and is grounded in established chemical principles to ensure scientific integrity and reproducibility.
Reaction Overview: A Plausible Synthetic Pathway
While several synthetic routes to substituted indazoles exist, a common and reliable strategy for preparing 3-alkyl-1H-indazoles is the diazotization and subsequent reductive cyclization of an appropriately substituted 2-amino aryl ketone. This approach offers good control over regioselectivity for the 3-position substituent.
The proposed two-step pathway is as follows:
-
Step 1: Synthesis of the Ketone Intermediate: Friedel-Crafts acylation of 4-bromo-N-acetylaniline with valeryl chloride, followed by deprotection of the acetamido group to yield 1-(2-amino-5-bromophenyl)pentan-1-one.
-
Step 2: Diazotization and Cyclization: Conversion of the aminoketone to the corresponding diazonium salt, which then undergoes in-situ intramolecular cyclization to form the this compound.
Troubleshooting Guide: Addressing Common Synthesis Challenges
This section is structured in a question-and-answer format to directly address the most frequent issues encountered during this synthesis.
Question 1: My overall yield is significantly lower than expected (<40%). What are the primary factors to investigate?
Answer: Low yield is the most common complaint, and it typically stems from one of four areas: the quality of the starting materials, suboptimal reaction conditions during the critical diazotization-cyclization step, inefficient workup, or competing side reactions.
-
Causality & Explanation:
-
Purity of 1-(2-amino-5-bromophenyl)pentan-1-one: The purity of this ketone intermediate is paramount. Impurities from the acylation or deprotection steps can interfere with the sensitive diazotization reaction.
-
Diazotization Temperature Control: The formation of the diazonium salt is highly exothermic and the salt itself is thermally unstable. The reaction must be maintained at a low temperature (typically 0-5 °C) to prevent decomposition of the diazonium intermediate into undesired phenols and other byproducts. This is a classic challenge in diazonium chemistry.
-
pH of the Reaction Medium: The cyclization step is often acid-catalyzed. If the medium is not sufficiently acidic, the rate of the desired ring-closure can be slow, allowing side reactions to dominate. Conversely, excessively harsh acidic conditions can lead to degradation.
-
Inefficient Cyclization: The intramolecular ring closure is the yield-determining step. Incomplete conversion results in a complex mixture of starting material and product that is difficult to separate.
-
-
Recommended Actions:
-
Verify Intermediate Purity: Before starting the cyclization, confirm the purity of your 1-(2-amino-5-bromophenyl)pentan-1-one via ¹H NMR or LC-MS. If necessary, purify it by column chromatography or recrystallization.
-
Strict Temperature Monitoring: Use an ice/salt bath and a calibrated thermometer inserted directly into the reaction mixture. Add the sodium nitrite solution very slowly (dropwise) to prevent temperature spikes.
-
Optimize Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If the starting material is consumed but the product spot is faint, the reaction may need more time at 0-5 °C before being allowed to warm to room temperature.
-
Question 2: My TLC plate shows multiple product spots and streaking, making purification a nightmare. What are these impurities?
Answer: A complex TLC profile indicates a mixture of products, which complicates purification and reduces the yield of the desired compound.
-
Causality & Explanation:
-
Unreacted Starting Material: This is the most straightforward impurity to identify and is usually due to incomplete reaction (see Question 1).
-
Phenol Impurity (5-Bromo-2-pentanoylphenol): This is a classic byproduct of diazonium chemistry. If the temperature rises uncontrollably, the diazonium salt will react with water in the acidic solution to form a phenol. This impurity is often polar and can cause streaking on silica gel.
-
Isomeric Byproducts: While the chosen route is designed to be regioselective, alternative cyclization pathways, though minor, can sometimes occur under non-optimized conditions.
-
Polymeric Materials: Diazonium salts can sometimes lead to the formation of dark, tarry polymeric materials, especially if the reaction is not stirred efficiently or local high concentrations of reagents occur.
-
-
Recommended Actions:
-
TLC Co-spotting: Co-spot your reaction mixture with the starting aminoketone to confirm its presence.
-
Aqueous Workup: A wash with a mild base (e.g., saturated sodium bicarbonate solution) during the workup can help remove the acidic phenol impurity into the aqueous layer.
-
Purification Strategy: Flash column chromatography is typically required. A gradient elution starting with a non-polar solvent system (e.g., 5% Ethyl Acetate in Hexane) and gradually increasing the polarity will help separate the desired, less polar indazole from the more polar impurities.
-
Frequently Asked Questions (FAQs)
Q: How critical is the choice of acid for the diazotization step?
A: It is very critical. While hydrochloric acid is common, using a non-nucleophilic acid like sulfuric acid or fluoroboric acid can sometimes improve yields by preventing the formation of chloro-adducts. However, acetic acid is often used as both a solvent and an acid catalyst, providing a milder environment that can suppress side reactions.[3]
Q: What is the best way to monitor the reaction's progress?
A: Thin Layer Chromatography (TLC) is the most practical method for real-time monitoring.[1] Use a solvent system that gives good separation between your starting material and the expected product (e.g., 20-30% Ethyl Acetate in Hexane). The indazole product is typically less polar than the starting aminoketone. For more precise analysis, especially during optimization, LC-MS is invaluable for identifying intermediates and byproducts.[4]
Q: Can this synthesis be scaled up? What are the main challenges?
A: Yes, but the primary challenge on a larger scale is heat management during the diazotization. The exothermic nature of the reaction is more difficult to control in large reactors. A jacketed reactor with efficient cooling and slow, subsurface addition of the nitrite solution is essential for safety and to prevent yield loss. Handling of potentially unstable diazonium intermediates at scale requires strict safety protocols.
Visualizing the Process
Experimental Workflow
The following diagram outlines the logical flow of the synthesis, from starting materials to the final, purified product.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Decision Tree
This chart provides a logical path for diagnosing and solving common synthesis problems.
Caption: A decision tree for troubleshooting common synthesis issues.
Optimized Experimental Protocol
Disclaimer: This protocol is a plausible method based on established chemical transformations. Researchers should conduct their own risk assessments and initial optimization experiments.
Step 2: Synthesis of this compound
-
Materials:
-
1-(2-amino-5-bromophenyl)pentan-1-one (1.0 eq)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (catalytic)
-
Sodium Nitrite (NaNO₂), 1.1 eq
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 1-(2-amino-5-bromophenyl)pentan-1-one (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of ketone).
-
Cool the flask in an ice/salt bath to 0 °C.
-
Slowly add a catalytic amount of concentrated sulfuric acid and stir for 5 minutes.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred ketone solution, ensuring the internal temperature does not exceed 5 °C. The addition should take 20-30 minutes.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Once the starting material is consumed, remove the ice bath and allow the mixture to slowly warm to room temperature, stirring for an additional 2-4 hours or overnight to ensure cyclization is complete.
-
Workup: Carefully pour the reaction mixture into a beaker of ice water. A precipitate may form.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: gas evolution), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a pure solid.
-
Data Summary Table
| Reagent/Parameter | Molar Equivalence | Role / Purpose | Key Consideration |
| 1-(2-amino-5-bromophenyl)pentan-1-one | 1.0 | Starting Material | Must be pure for optimal yield |
| Acetic Acid/H₂SO₄ | Solvent/Catalyst | Provides the acidic medium for diazotization | Controls pH for cyclization |
| Sodium Nitrite (NaNO₂) | 1.1 - 1.2 | Diazotizing Agent (forms HONO in situ) | Use slight excess; addition rate is critical |
| Temperature | 0 - 5 °C | Controls reaction rate and stability of diazonium salt | Most critical parameter for avoiding side reactions |
| Reaction Time | 4 - 18 hours | Allows for complete diazotization and cyclization | Monitor by TLC to determine endpoint |
References
- RSC Publishing. (2021-04-27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- Organic Chemistry Portal.Indazole synthesis.
- DiVA Portal. (2024-08-23). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
- Google Patents.CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
- DiVA Portal. (2022-08-23). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
- NIH National Library of Medicine. (2021-07-09). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
- NIH National Library of Medicine.Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- ACS Publications. (2023-12-29). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling.
Sources
Overcoming solubility issues with 5-Bromo-3-butyl-1H-indazole in assays
Initiating Data Collection
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Technical Support Center: Synthesis of 5-Bromo-3-butyl-1H-indazole
Welcome to the technical support center for heterocyclic synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-Bromo-3-butyl-1H-indazole, a key intermediate for pharmaceutical and materials science research. Our focus is to move beyond simple procedural lists and delve into the mechanistic reasoning behind common side reactions, empowering you to optimize your synthesis for yield and purity.
Introduction: The Challenge of Regioselectivity
The synthesis of 3-substituted indazoles like this compound presents a significant challenge primarily centered on regioselectivity. The indazole nucleus possesses two reactive nitrogen atoms (N1 and N2) and a reactive C3 position. Uncontrolled reactions can lead to a complex mixture of isomers that are often difficult to separate, compromising yield and purity.
The most reliable and modern synthetic strategies involve a three-stage process:
-
Regioselective N-protection: Temporarily blocking one of the ring nitrogens to prevent unwanted side reactions.
-
Directed C3-functionalization: Introducing the butyl group at the desired C3 position.
-
Deprotection: Removing the protecting group to yield the final 1H-indazole.
This guide will focus on troubleshooting this robust pathway while also addressing issues that arise from classical, alternative methods like the Fischer indole synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Question 1: During the N-protection step with Boc-anhydride, I'm getting a mixture of two isomers that are inseparable on my column. What are they and how can I synthesize only the one I need?
Answer:
You are observing the formation of both N1-Boc-5-bromo-1H-indazole (the desired, thermodynamically stable product) and N2-Boc-5-bromo-1H-indazole (the kinetic product). The direct N-alkylation or N-acylation of indazoles is a well-documented challenge, frequently resulting in mixtures.[1][2]
The Chemistry Behind the Problem: The indazole anion, formed after deprotonation by a base, has nucleophilic character at both N1 and N2. Reaction at the N2 position is often faster (kinetically favored), but the resulting product is less stable than the N1-substituted isomer.[3] The benzenoid resonance of the N1 isomer contributes to its greater thermodynamic stability.[1]
Solutions & Protocol:
To favor the N1-isomer, you need to allow the reaction to reach thermodynamic equilibrium.
-
Choice of Base and Solvent: Using a non-coordinating base like sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) is known to highly favor N1-alkylation and acylation.[3][4] However, for Boc protection, a common and effective method uses Di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Temperature and Time: Allowing the reaction to stir for a longer period at room temperature can facilitate the isomerization of any kinetically formed N2-product to the more stable N1-product.
Optimized Protocol: N1-Boc Protection of 5-Bromo-1H-indazole [5][6]
-
To a solution of 5-bromo-1H-indazole (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M), add 4-dimethylaminopyridine (DMAP) (1.0 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv) portion-wise.
-
Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 15-18 hours.
-
Monitor the reaction by TLC. The N1 product is typically the major spot.
-
Upon completion, dilute the mixture with DCM, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, typically using a gradient of ethyl acetate in hexanes) to isolate the pure N1-Boc-5-bromo-1H-indazole.[5]
| Parameter | Condition for N1-Selectivity | Condition for N2-Selectivity | Rationale |
| Base/Solvent | NaH in THF; DMAP/Boc₂O in DCM | Mitsunobu (DEAD/PPh₃) in THF | NaH creates a "harder" counter-ion, favoring the harder N1 site. Mitsunobu conditions are known to favor the kinetic N2 position.[4] |
| Protecting Group | Boc Anhydride (Boc₂O) | SEM-Cl | SEM-Cl with specific amine bases has been shown to be highly selective for the N2 position.[7] |
| Control | Thermodynamic | Kinetic | N1-isomers are generally more stable. N2-alkylation is often faster.[3] |
Table 1: Comparison of reaction conditions for controlling N1 vs. N2 selectivity.
Question 2: My C3-lithiation and subsequent alkylation with butyl iodide is giving very low yields (<20%). What are the most likely causes of failure?
Answer:
This is a powerful but technically demanding reaction. Low yields almost always stem from issues with the generation or stability of the C3-lithiated intermediate, which is a potent nucleophile.
The Chemistry Behind the Problem: The reaction requires the deprotonation of the C3-hydrogen by a strong, non-nucleophilic base like n-butyllithium (n-BuLi). This C-H bond is acidic due to the influence of the adjacent nitrogen atoms. The resulting organolithium species is highly reactive and sensitive to moisture, oxygen, and temperature.
Common Causes of Failure & Solutions:
-
Inactive n-BuLi: n-Butyllithium degrades over time, especially with improper storage.
-
Solution: Use a fresh bottle or titrate your n-BuLi solution before use (e.g., with diphenylacetic acid) to determine its exact molarity.
-
-
Presence of Water: Even trace amounts of water will quench the n-BuLi and the C3-lithiated intermediate instantly.
-
Solution: Ensure all glassware is oven- or flame-dried under vacuum. Use anhydrous solvents (THF is notoriously hygroscopic; use freshly distilled or from a solvent purification system). Perform the reaction under a strict inert atmosphere (Argon or Nitrogen).
-
-
Incorrect Temperature: The C3-lithiated indazole is unstable at temperatures above -78 °C.
-
Solution: Maintain a constant temperature of -78 °C (a dry ice/acetone bath is standard) throughout the deprotonation and alkylation steps. Do not let the reaction warm up until after the butyl iodide has been added and allowed to react.
-
-
Poor Quality Starting Material: Impurities in your N1-Boc-5-bromo-1H-indazole can interfere with the lithiation.
-
Solution: Ensure your starting material is pure and completely dry before starting the reaction.
-
Optimized Protocol: C3-Butylation via Lithiation [7]
-
Add N1-Boc-5-bromo-1H-indazole (1.0 equiv) to an oven-dried, multi-neck flask equipped with a magnetic stirrer, thermometer, and a nitrogen/argon inlet.
-
Dissolve the starting material in anhydrous THF (approx. 0.1 M) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 equiv, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation.
-
Add butyl iodide (1.2 equiv) dropwise, again maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
Question 3: I attempted a one-step Fischer-type synthesis using 4-bromophenylhydrazine and 2-hexanone but got an intractable tar and a mixture of isomers. Is this route viable?
Answer:
While seemingly direct, the Fischer indole synthesis is often problematic for producing 3-substituted indazoles, especially with unsymmetrical ketones. The issues you are seeing—tar formation and isomer mixtures—are classic side reactions for this method.[8]
The Chemistry Behind the Problem:
-
Regioisomers: 2-hexanone is an unsymmetrical ketone. The initial hydrazone can form an enamine intermediate on either side of the carbonyl, leading to a[5][5]-sigmatropic rearrangement that produces both the desired This compound and the undesired 5-Bromo-3-methyl-3-propyl-3H-indazole (which would likely rearrange).
-
N-N Bond Cleavage: Under the harsh acidic conditions required, a significant side reaction is the heterolytic cleavage of the weak N-N bond in the protonated ene-hydrazine intermediate. This pathway competes directly with the desired cyclization and leads to byproducts like 4-bromoaniline and stabilized iminium cations, which can polymerize into tar.[9]
-
Tar Formation: The strong acid catalysts (like H₂SO₄, HCl) and high temperatures often used can cause substrate and product decomposition, leading to polymerization.[8]
Solutions & Recommendations:
While this route can be optimized (e.g., by using milder Lewis acids like ZnCl₂ or polyphosphoric acid (PPA) to reduce charring), it is generally not recommended for achieving high purity of a single isomer.[8] The N-protection and C3-alkylation strategy outlined above offers far superior control and is the preferred method in modern drug development.
Frequently Asked Questions (FAQs)
Q1: What is the best way to confirm that I have synthesized the correct C3-butyl isomer and not an N-butyl isomer? A: Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is definitive. For the C3-butyl product, you will see a correlation (a cross-peak) between the protons on the CH₂ group of the butyl chain adjacent to the ring and the C3 carbon of the indazole ring. For an N1-butyl isomer, this correlation would be to C7a, and for an N2-butyl isomer, it would be to C3.[3] Standard 1H and 13C NMR, along with mass spectrometry, will confirm the overall structure and mass.
Q2: Are there any alternatives to n-BuLi for the C3-functionalization step? A: Yes, while direct lithiation is common, other methods exist. For instance, one could start with N2-SEM protected indazole, which can efficiently direct regioselective C3-lithiation.[7] Alternatively, one could synthesize 5-bromo-3-iodo-1H-indazole and then perform a metal-catalyzed cross-coupling reaction (e.g., Suzuki or Negishi coupling) with a butyl-organometallic reagent. This avoids the use of highly pyrophoric organolithiums but adds extra steps.[10]
Q3: My final deprotection with TFA is messy. How can I improve it? A: Ensure you are running the reaction at 0 °C to room temperature and not heating it. Use a scavenger like triethylsilane if you suspect side reactions from the carbocation formed from the tert-butyl group. If TFA is too harsh, consider alternative acidic conditions like HCl in dioxane. The completeness of the reaction should be monitored carefully by TLC or LC-MS to avoid prolonged exposure to strong acid.
References
- Organic Chemistry Portal. (n.d.). Synthesis of indazoles.
- De, A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health.
- Acta Crystallographica Section E: Crystallographic Communications. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
- Dong, L., et al. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.
- Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
- Keating, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
- Alam, M. S., & Keating, C. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health.
- Cheong, P. H. Y., et al. (2011). Why Do Some Fischer Indolizations Fail?. National Institutes of Health.
- Luo, G., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed.
- Movassaghi, M., & Schmidt, M. A. (2007). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. ACS Publications.
- Kusanur, R. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health.
- Li, P., et al. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. ACS Publications.
- ResearchGate. (n.d.). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA).
- Hari, Y., et al. (2004). New Synthesis of 3-Substituted Indazoles from 3-Trimethylsilylindazole. Thieme.
- ResearchGate. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
- Reddy, T. R., et al. (2024). Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition. ACS Publications.
- Reddit. (2021). Problems with Fischer indole synthesis.
- Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.
- Journal of the American Chemical Society. (n.d.). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling.
- MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- ACS Publications. (n.d.). The Fischer Indole Synthesis.
- ResearchGate. (n.d.). Strategy design for 1H-indazole synthesis from aldehyde hydrazones.
- Taylor & Francis Online. (2019). Synthesis of 3-[5-(Substituted Phenyl)-[5][11][12] Oxadiazol-2-yl]-1H-Indazole.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- National Institutes of Health. (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis.
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. journals.iucr.org [journals.iucr.org]
- 6. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
Enhancing the stability of 5-Bromo-3-butyl-1H-indazole in solution
Initiating Compound Analysis
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Refinement of purification techniques for high-purity 5-Bromo-3-butyl-1H-indazole
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Addressing matrix effects in LC-MS analysis of 5-Bromo-3-butyl-1H-indazole
Starting Data Collection
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Technical Support Center: Optimization of Cannabinoid Receptor Binding Assays with Novel Ligands
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system, particularly the CB1 and CB2 receptors, is a significant area of research for therapeutic development in pain management, neurodegenerative diseases, and inflammation. [1]Radioligand binding assays are the gold standard for determining the affinity and selectivity of novel compounds for these receptors. [2][3]This guide provides a comprehensive resource for optimizing cannabinoid receptor binding assays, with a special focus on navigating the challenges of characterizing novel indazole-based compounds like 5-Bromo-3-butyl-1H-indazole.
While specific binding data for this compound is not extensively published, the principles outlined here are universally applicable for characterizing its interaction with CB1 and CB2 receptors. The indazole scaffold is a common feature in many synthetic cannabinoids, which often exhibit high affinity for cannabinoid receptors. [4][5][6]
Frequently Asked Questions (FAQs)
Q1: What are the first steps in setting up a binding assay for a novel compound like this compound?
A1: The initial steps involve selecting the appropriate receptor source (e.g., cell membranes from HEK-293 cells expressing the receptor), choosing a suitable radioligand, and determining the optimal assay conditions through a series of preliminary experiments. [7][8]
Q2: Which radioligand should I use for CB1 and CB2 receptor binding assays?
A2: A common choice for CB1 receptors is [³H]CP55,940, a potent agonist. [9]For competition assays, it's crucial to use a radioligand concentration at or below its dissociation constant (Kd) to ensure accurate determination of the test compound's inhibition constant (Ki). [7]
Q3: How do I determine the optimal concentration of receptor membrane and incubation time?
A3: A receptor titration experiment should be performed to find a concentration that yields a robust signal without depleting the radioligand. [7]Subsequently, an association kinetic experiment will establish the time required to reach binding equilibrium. [2]
Q4: What is non-specific binding and how can I minimize it?
A4: Non-specific binding (NSB) is the binding of the radioligand to components other than the target receptor, such as the filter plates or lipids in the cell membranes. [10][11][12]It is a common issue, particularly with hydrophobic compounds. [10]To minimize NSB, you can:
-
Include bovine serum albumin (BSA) in the binding buffer. [10][13]
-
Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI). [9]
-
Optimize the washing steps to effectively remove unbound radioligand.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration is too high.2. Insufficient blocking of non-specific sites.3. Hydrophobic nature of the radioligand or test compound.4. Inadequate washing. | 1. Use radioligand at a concentration at or below its Kd.<[7]br>2. Increase BSA concentration in the binding buffer (up to 1-2%). Pre-soak filters in PEI.<[9]br>3. Consider adding a low concentration of a mild detergent (e.g., 0.1% Triton X-100) to the wash buffer.<[9]br>4. Increase the number and volume of washes with ice-cold buffer. [9] |
| Low Specific Binding Signal | 1. Low receptor expression in the membrane preparation.2. Inactive receptor protein.3. Insufficient incubation time.4. Degradation of the radioligand. | 1. Prepare new membrane stocks from a freshly cultured batch of cells and quantify receptor density (Bmax) via saturation binding.<[14]br>2. Ensure proper storage of membrane preparations at -80°C. Avoid repeated freeze-thaw cycles.3. Confirm that the incubation time is sufficient to reach equilibrium by performing an association kinetic experiment.<[2]br>4. Check the age and storage conditions of the radioligand. Purity should be >90%. [10] |
| Poor Reproducibility/High Variability | 1. Inconsistent pipetting.2. Incomplete mixing of assay components.3. Temperature fluctuations during incubation.4. Edge effects in the assay plate. | 1. Use calibrated pipettes and ensure proper technique. For small volumes, use a positive displacement pipette.2. Gently vortex or triturate after adding each component.3. Use a temperature-controlled incubator and allow all reagents to equilibrate to the assay temperature before use.<[9]br>4. Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humidified environment. |
| Test Compound Appears Inactive | 1. The compound has low affinity for the receptor.2. The compound is insoluble in the assay buffer.3. The compound has degraded. | 1. Test a wider range of concentrations, up to 10-100 µM.2. Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in the assay is consistent and low (typically <1%). Check for precipitation.3. Verify the stability of the compound under assay conditions. |
Experimental Protocols
Protocol 1: Saturation Binding Assay to Determine Kd and Bmax
This experiment determines the affinity (Kd) of the radioligand for the receptor and the concentration of receptors (Bmax) in the membrane preparation.
Materials:
-
CB1 or CB2 receptor membrane preparation
-
Radioligand (e.g., [³H]CP55,940)
-
Unlabeled ("cold") ligand for determining non-specific binding (e.g., SR141716A for CB1) [9]
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4 [13]
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4 [13]
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
Procedure:
-
Prepare serial dilutions of the radioligand in binding buffer, typically ranging from 0.1x to 10x the expected Kd. [7]
-
To determine total binding, add the radioligand dilutions, binding buffer, and membrane preparation to the wells of the 96-well plate.
-
To determine non-specific binding, add the radioligand dilutions, a saturating concentration of unlabeled ligand (e.g., 10 µM SR141716A), binding buffer, and membrane preparation to separate wells. [9][15]
-
Incubate the plate at a constant temperature (e.g., 30°C or 37°C) for a predetermined time to reach equilibrium. [9][13]
-
Terminate the reaction by rapid filtration over the filter plate, followed by several washes with ice-cold wash buffer to remove unbound radioligand. [9]
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
Protocol 2: Competition Binding Assay to Determine Ki
This experiment measures the affinity (Ki) of a test compound (e.g., this compound) by its ability to compete with a fixed concentration of radioligand for binding to the receptor.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In the assay plate, combine a fixed concentration of radioligand (at or below its Kd), the test compound dilutions, binding buffer, and membrane preparation.
-
Include control wells for total binding (no test compound) and non-specific binding (saturating concentration of unlabeled ligand).
-
Incubate, filter, and count as described in the saturation binding protocol.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Workflow for a competitive cannabinoid receptor binding assay.
Caption: Logic diagram for troubleshooting common binding assay issues.
References
- A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. (2023). Frontiers in Pharmacology.
- Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual. National Center for Biotechnology Information.
- Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1). (n.d.). BMG LABTECH.
- Cannabinoid Receptor Binding and Assay Tools. (2025). Celtarys Research.
- Assay of CB1 Receptor Binding. (2016). In The Endocannabinoid System. ResearchGate.
- Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. (2015). Biomolecules and Therapeutics.
- Radioligand Binding Assay. (n.d.). Creative Bioarray.
- Synthetic cannabinoids. (n.d.). Wikipedia.
- Optimization of radioligand binding and radioimmuno assays. (1996). Analytical Biochemistry.
- In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. (2024). Archives of Toxicology.
- Non-Specific Binding: What You Need to Know. (n.d.). Surmodics IVD.
- Synthetic cannabinoids in Europe. (n.d.). European Monitoring Centre for Drugs and Drug Addiction.
- How would you set up a non-specific binding for a radioligand binding dissociation (kinetic) experiment? (2017). ResearchGate.
- JWH-018. (n.d.). Wikipedia.
- In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. (2024). ResearchGate.
- Radioligand binding methods: practical guide and tips. (1993). Journal of Receptors and Signal Transduction.
- In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references. (2024). Drug Testing and Analysis.
- The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. (2013). ACS Chemical Neuroscience.
- Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. (2021). Chemical Reviews.
- nonspecific binding in immunoassays. (n.d.). CANDOR Bioscience GmbH.
- Identification of a novel bromoindazole synthetic cannabinoid analogue in seized e-cigarette liquid: ADB-BRINACA. (2023). ResearchGate.
- Details for Synthetic cannabinoids. (n.d.). United Nations Office on Drugs and Crime.
- Ligand binding assay. (n.d.). Wikipedia.
- Radioligand Binding Assay. (n.d.). Gifford Bioscience.
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- 4. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 5. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
How to interpret complex NMR spectra of 5-Bromo-3-butyl-1H-indazole
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Identifying and minimizing impurities in 5-Bromo-3-butyl-1H-indazole preparations
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of 5-Bromo-3-butyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. We provide in-depth, field-proven insights in a direct question-and-answer format to help you identify and minimize impurities, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for preparing this compound?
The preparation of 3-substituted indazoles like this compound is typically achieved through a cyclization reaction. A widely adopted strategy is a variation of the Jacobson indazole synthesis. This involves the intramolecular cyclization of an o-toluidine derivative. The general sequence starts with a readily available substituted aniline, such as 3-fluoro-2-methylaniline or a similar compound, which undergoes bromination, followed by diazotization and ring-closure.
The key is the introduction of the butyl group. This is often accomplished by reacting a suitable precursor, like a 2-amino-5-bromophenyl ketone derivative (e.g., 2-amino-5-bromovalerophenone), with a diazotizing agent like sodium nitrite in an acidic medium. The resulting diazonium salt spontaneously cyclizes to form the indazole ring. This approach offers good control over the position of the butyl group at C3.
Q2: What are the primary classes of impurities I should anticipate in my synthesis?
Impurities in indazole synthesis can be broadly categorized and often arise from the starting materials, side reactions, or subsequent degradation.[1] The main classes include:
-
Isomeric Impurities: The most significant challenge in indazole chemistry is often controlling regioselectivity, particularly during any alkylation steps. While the core synthesis should yield the 3-butyl isomer, subsequent reactions or alternative synthetic strategies can lead to N-alkylation, producing a mixture of N1-butyl and N2-butyl regioisomers.[2]
-
Starting Material Residues: Incomplete reactions can leave behind unreacted 2-amino-5-bromophenyl ketone precursors or other starting materials.
-
Byproducts from Synthesis: Side reactions during diazotization and cyclization can generate various byproducts. For instance, incomplete cyclization or rearrangement can lead to unexpected structures.
-
Over-brominated Species: If bromination is part of your synthetic sequence, there's a risk of forming di- or tri-brominated indazole species, depending on the reaction conditions.[3]
-
Inorganic Impurities: Catalysts, salts from workup procedures, and residual solvents are common inorganic and solvent-related impurities.[1][4]
Q3: Which analytical techniques are essential for the purity assessment and impurity profiling of this compound?
A multi-technique approach is crucial for comprehensive quality control.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment.[5] A reversed-phase HPLC method (e.g., using a C18 or PFP column) with UV detection is standard for quantifying the main peak and detecting impurities.[6] Gradient elution is often necessary to resolve closely related impurities.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is indispensable for identifying the molecular weights of the main compound and any impurities, providing critical clues to their identity.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for characterizing isolated impurities. 2D NMR techniques like HMBC can be vital for unambiguously distinguishing between N1 and N2 alkylated isomers.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile impurities and residual solvents.[7]
Troubleshooting Guide: Common Experimental Issues
Problem 1: My HPLC analysis shows two major peaks with identical mass spectra, but different retention times. What are they and how can I resolve this?
Causality: This is a classic sign of regioisomer formation, most likely the desired 1H-indazole and an isomeric 2H-indazole if an N-alkylation step was performed post-synthesis, or if the core synthesis allowed for multiple cyclization pathways. The indazole scaffold has two nitrogen atoms (N1 and N2) that can be alkylated, and they often have very similar polarities, making them difficult to separate.[2][9] The 1H-indazole tautomer is generally more thermodynamically stable, but reaction conditions can lead to mixtures.[9]
Solution Strategy:
-
Structural Confirmation: Isolate the two fractions using preparative HPLC. Analyze each fraction by 2D NMR (HMBC and NOESY) to definitively assign the structure. The correlation patterns between the N-H proton (or the N-alkyl group protons) and the carbon atoms of the indazole ring will differ between the N1 and N2 isomers.
-
Reaction Optimization: To minimize the formation of the undesired isomer, modify the reaction conditions. The choice of base and solvent is critical.
-
For N1 Selectivity: Using a strong hydride base like NaH in an aprotic solvent such as THF tends to favor the formation of the thermodynamically more stable N1-anion, leading to higher N1 regioselectivity upon reaction with an alkylating agent.[2]
-
For N2 Selectivity: Different conditions, sometimes involving Mitsunobu reactions or specific catalysts, can favor the N2 position.[2][10]
-
-
Purification: If the mixture is unavoidable, meticulous purification is required.
-
Column Chromatography: Use a high-resolution silica gel column with a carefully optimized solvent gradient (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
-
Recrystallization: If one isomer is significantly more abundant, it may be possible to selectively crystallize it out of the mixture.
-
Sources
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- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
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- 8. researchgate.net [researchgate.net]
- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 10. wuxibiology.com [wuxibiology.com]
Best practices for long-term storage of 5-Bromo-3-butyl-1H-indazole
An in-depth guide to the long-term storage of chemical compounds is essential for ensuring experimental reproducibility and preserving valuable materials. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for the long-term storage of 5-Bromo-3-butyl-1H-indazole. As a Senior Application Scientist, this guide synthesizes technical data with field-proven insights to address common challenges and questions.
The indazole core is a significant pharmacophore in medicinal chemistry, and its derivatives are key components in the development of novel therapeutics.[1][2] The stability and purity of starting materials like this compound are therefore paramount. Improper storage can lead to degradation, introducing impurities that can confound biological assays, reduce yields in synthetic steps, and compromise the integrity of research data. This guide provides a self-validating system of protocols and troubleshooting advice to maintain the long-term viability of your compound.
Section 1: Frequently Asked Questions (FAQs) for Long-Term Storage
This section addresses the most common questions regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A1: The optimal storage conditions are designed to minimize degradation from atmospheric oxygen, moisture, light, and heat. While stability data for this specific molecule is not extensively published, best practices derived from handling similar brominated heterocyclic compounds are summarized below.
| Parameter | Condition | Rationale |
| Temperature | -20°C (Recommended) or 2-8°C (Acceptable for short-term) | Reduces the rate of chemical degradation. Freezing is preferred for long-term storage ( >6 months). |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The indazole nucleus can be susceptible to oxidation.[3] An inert atmosphere displaces oxygen, preventing oxidative degradation. |
| Light | Protect from Light | Store in an amber glass vial and/or in a dark location (e.g., inside a box within the freezer) to prevent photodecomposition. |
| Moisture | Dry/Anhydrous | Keep in a tightly sealed container to prevent hydrolysis and moisture absorption, which can affect compound integrity.[3] |
Q2: Why is an inert atmosphere truly necessary?
A2: The necessity of an inert atmosphere stems from the chemical nature of nitrogen-containing heterocyclic compounds. These structures can be susceptible to slow oxidation over time, a process that can be accelerated by light and elevated temperatures.[3] This oxidative degradation can lead to the formation of N-oxides or other byproducts, altering the compound's purity and reactivity. Using an inert gas like argon or nitrogen to blanket the solid compound displaces atmospheric oxygen, creating a protective environment that significantly extends the shelf-life and ensures the material remains within specification for critical applications.
Q3: What is the best type of container for storage?
A3: The choice of container is critical. We recommend using amber glass vials with a screw cap that has a chemically resistant liner, such as a PTFE (Teflon) septum. Amber glass effectively blocks UV and blue light, preventing photochemical reactions. For highly sensitive materials, specialized packaging like the Sure/Seal™ system, which allows for the removal of material via syringe through a self-healing septum, provides the highest level of protection against atmospheric contamination.[4][5]
Q4: I will be using the compound frequently. Should I aliquot the entire batch?
A4: Yes, absolutely. Aliquoting is one of the most critical best practices for preserving the integrity of a bulk chemical stock. Repeatedly opening and closing the primary container introduces moisture and oxygen. Furthermore, repeated freeze-thaw cycles can cause physical changes to crystalline solids and potentially accelerate degradation. By creating smaller, single-use or limited-use aliquots, you ensure that the main stock remains pristine and uncontaminated.
Q5: How can I be sure my compound is still pure after a year in storage?
A5: There is no substitute for analytical verification. While following best storage practices provides confidence, the only way to definitively confirm purity is through re-analysis. A simple check of the melting point against the Certificate of Analysis (CoA) can be a quick indicator of significant degradation. For more rigorous confirmation, a High-Performance Liquid Chromatography (HPLC) analysis is recommended to determine the purity by peak area percentage.[6] This should be compared to the initial analysis performed when the compound was first received.
Section 2: Troubleshooting Guide
This section provides solutions to common problems that users may encounter, linking them back to storage and handling practices.
Q1: My experimental results have become inconsistent. Could my this compound have degraded?
A1: Yes, inconsistent results are a classic sign of reagent degradation. If you have ruled out other experimental variables, you should assess the integrity of your compound.
-
Visual Inspection: Has the compound's color or appearance changed from its initial state (e.g., from a white powder to a yellowish or brownish solid)?[6] This is often the first sign of degradation.
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Purity Re-analysis: Perform an HPLC or LC-MS analysis to check for the appearance of new impurity peaks that were not present in the original batch.
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Review Handling Log: Check if the compound was mishandled. Was the primary container left open? Was it subjected to multiple freeze-thaw cycles? This can help diagnose the root cause.
Q2: The appearance of my compound has changed from a white crystalline powder to a pale yellow solid. What should I do?
A2: A color change is a strong indicator of a chemical change. While it may not always mean the compound is unusable for every application, it signifies that a degradation process has begun.
-
Quarantine the Batch: Do not use this material for sensitive experiments until its purity has been verified.
-
Perform Purity Analysis: Use HPLC or LC-MS to quantify the main peak and identify potential degradation products.[6]
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Consider Repurification: If the purity has dropped significantly but the primary compound is still the major component, you may be able to repurify the material via column chromatography or recrystallization, depending on the nature of the impurities.
-
Discard if Necessary: For critical applications like in vivo studies or GMP processes, it is often safest to discard the compromised batch and source fresh material.
Q3: How can I perform a quick and reliable check on the purity of my stored compound?
A3: For a quick check, Thin-Layer Chromatography (TLC) is a fast and inexpensive method. Spot the stored compound alongside a fresh reference standard (if available) on a TLC plate and develop it in an appropriate solvent system. The appearance of new spots or significant streaking in the lane of the stored compound indicates the presence of impurities. For a quantitative assessment, HPLC is the standard method. See Protocol 2 for a general procedure.
Section 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for key handling and analysis procedures.
Protocol 1: Aliquoting this compound Under an Inert Atmosphere
This protocol describes how to safely divide a bulk quantity of the compound into smaller aliquots for long-term storage, minimizing exposure to air and moisture.
Materials:
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Primary container of this compound
-
Appropriately sized amber glass vials with PTFE-lined screw caps
-
Spatula
-
Analytical balance
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Source of dry inert gas (Argon or Nitrogen) with a regulator and tubing
-
Glove box or a Schlenk line setup[7]
Procedure:
-
Prepare the Environment: If using a glove box, ensure oxygen and moisture levels are low (<10 ppm). If using a benchtop setup, prepare a gentle, positive flow of inert gas to blanket the working area.
-
Pre-weigh Vials: Tare the analytical balance with an empty, capped amber vial. Repeat for all vials you intend to use.
-
Inert Vials: Purge each empty vial with the inert gas for 1-2 minutes to displace any air.
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Transfer Compound: Briefly open the primary container under the inert gas stream. Using a clean spatula, quickly transfer the desired amount of the compound into a pre-weighed vial.
-
Seal and Weigh: Immediately and tightly cap the vial. Place it on the balance to record the final weight.
-
Backfill with Inert Gas: Briefly loosen the cap, insert a needle connected to the inert gas line, and purge the headspace of the vial for 30-60 seconds. While the gas is still flowing, tighten the cap securely.
-
Label and Store: Clearly label each aliquot with the compound name, batch number, concentration (if dissolved), aliquot number, and date. Store immediately under the recommended conditions (-20°C, protected from light).
Protocol 2: General Protocol for Purity Assessment by HPLC
This protocol provides a starting point for assessing the purity of this compound. Method optimization may be required.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (optional, for peak shaping)
-
Sample of this compound
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/water) to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[6]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength, but 220 nm or 254 nm is a good starting point for aromatic compounds.
-
Injection Volume: 10 µL
-
Gradient Program:
-
Start with a high percentage of Mobile Phase A (e.g., 70-80%).
-
Ramp to a high percentage of Mobile Phase B (e.g., 95%) over 10-15 minutes.
-
Hold for 2-3 minutes.
-
Return to initial conditions and re-equilibrate for 5 minutes before the next injection.[6]
-
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Compare this value to the original CoA.
Section 4: Visualization & Workflows
Visual aids can clarify complex decision-making processes and workflows. The following diagrams were created using Graphviz (DOT language) to illustrate best practices.
Caption: Troubleshooting decision tree for assessing potential compound degradation.
Caption: Workflow for handling and storing a new batch of the compound.
References
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents.
- Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7), x210694.
- Manas Petro Chem. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai.
- Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7).
- Norman, C., et al. (2024). In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references. Drug Testing and Analysis.
- Wang, Y., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(38), 26735–26739.
- de Campos, A., et al. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5‐bromo‐indazole‐3‐carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis, 15(5), 517–531.
- Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- Yang, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2825.
- Norman, C., et al. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Request PDF. ResearchGate.
- Yang, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling... ResearchGate.
- Norman, C., et al. (2024). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Archives of Toxicology.
- Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. (2022).
- Shriver, D. F., & Drezdzon, M. A. (1986). The manipulation of air-sensitive compounds. John Wiley & Sons.
- Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1 H-indazole-1-carboxyl-ate. IUCrData, 6(Pt 7), x210694.
- Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4930.
- ChemSrc. METHYL 5-BROMO-1H-INDAZOLE-3-CARBOXYLATE (CAS No. 78155-74-5) SDS.
Sources
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- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
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- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Method Development for Quantifying 5-Bromo-3-butyl-1H-indazole in Biological Samples
Welcome to the technical support center for the quantification of 5-Bromo-3-butyl-1H-indazole in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to ensure the development of a robust and reliable bioanalytical method. The information herein is grounded in established scientific principles and regulatory expectations to support your research and development endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development and validation of a bioanalytical method for this compound.
Q1: What is the most suitable analytical technique for quantifying this compound in biological matrices?
A1: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying this compound in complex biological matrices like plasma, serum, or urine.[1][2][3] This preference is due to the high sensitivity, selectivity, and specificity offered by LC-MS/MS, which are crucial for accurately measuring low concentrations of analytes in the presence of numerous endogenous and exogenous compounds.[1][2]
The chromatographic separation provided by the LC system isolates the analyte of interest from other matrix components, minimizing ion suppression or enhancement effects.[2] The tandem mass spectrometer then provides two levels of mass filtering (a precursor ion and a product ion), which significantly enhances the selectivity of detection and ensures that the measured signal is unequivocally from this compound.
Q2: How do I select an appropriate internal standard (IS) for this assay?
A2: The selection of a suitable internal standard is a critical step in developing a robust bioanalytical method.[4] An ideal IS for this compound would be a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆- or ¹⁵N₂-labeled this compound). A SIL-IS is considered the "gold standard" because it shares nearly identical physicochemical properties with the analyte, meaning it will co-elute chromatographically and experience similar extraction recovery and matrix effects.[5]
If a SIL-IS is not available, a structural analog can be used. The analog should have similar chemical properties (e.g., polarity, pKa) and extraction behavior to the analyte. It is crucial to ensure that the chosen IS does not interfere with the analyte's signal and is not a metabolite of the drug.[4]
Q3: What are the primary challenges I can expect when developing this method?
A3: Common challenges in developing a quantitative method for a small molecule like this compound in biological fluids include:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results.[2][6][7][8]
-
Analyte Stability: The stability of this compound in the biological matrix during sample collection, storage, and processing must be thoroughly evaluated to prevent degradation and ensure accurate quantification.[9]
-
Extraction Recovery: Achieving consistent and high recovery of the analyte from the complex biological matrix is essential for method sensitivity and accuracy.
-
Achieving Sufficient Sensitivity: Depending on the expected concentrations in biological samples, achieving the required lower limit of quantification (LLOQ) can be challenging.
Q4: Which regulatory guidelines should I follow for method validation?
A4: For bioanalytical method validation, it is essential to adhere to guidelines from major regulatory bodies. The most widely recognized guidelines are:
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [10][11][12][13][14] This guideline provides a harmonized approach to bioanalytical method validation.
-
U.S. Food and Drug Administration (FDA) Guidance for Industry: Bioanalytical Method Validation. [10][15]
-
European Medicines Agency (EMA) Guideline on Bioanalytical Method Validation. [16][17][18]
These guidelines outline the necessary validation parameters, including selectivity, specificity, accuracy, precision, recovery, calibration curve, and stability.[19][20]
II. Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the quantification of this compound.
Issue 1: Poor Peak Shape or Asymmetry in Chromatography
| Potential Cause | Troubleshooting Steps | Rationale |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. | This ensures the analyte is in a single ionic state (either fully protonated or deprotonated), leading to consistent interactions with the stationary phase and improved peak shape. |
| Column Overload | Reduce the injection volume or the concentration of the injected sample. | Injecting too much analyte can saturate the stationary phase, leading to peak fronting. |
| Column Contamination | Implement a robust column washing procedure after each analytical run. Consider using a guard column. | Contaminants from the biological matrix can accumulate on the column, affecting its performance. A guard column helps protect the analytical column. |
| Secondary Interactions | Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase if using a silica-based column. | This can mask active silanol groups on the stationary phase that may be causing secondary interactions and peak tailing. |
Issue 2: High Signal Variability or Poor Reproducibility
| Potential Cause | Troubleshooting Steps | Rationale |
| Inconsistent Sample Preparation | Automate the sample preparation steps if possible. Ensure thorough mixing at each stage (e.g., vortexing). | Manual sample preparation can introduce variability. Automation and consistent procedures minimize this. |
| Matrix Effects | Optimize the sample cleanup procedure to remove interfering matrix components. Consider a more rigorous extraction technique like solid-phase extraction (SPE).[5] | Reducing matrix components that co-elute with the analyte will minimize ion suppression or enhancement, leading to more consistent ionization.[6] |
| Internal Standard (IS) Issues | If not already using one, switch to a stable isotope-labeled (SIL) internal standard. Ensure the IS is added early in the sample preparation process. | A SIL-IS will behave almost identically to the analyte during extraction and ionization, effectively compensating for variability.[5] |
| Instrument Instability | Perform a system suitability test before each analytical run to ensure the LC-MS/MS system is performing optimally. | This will help identify any issues with the instrument (e.g., fluctuating spray, detector sensitivity) before analyzing valuable samples. |
Issue 3: Low Analyte Recovery during Sample Extraction
| Potential Cause | Troubleshooting Steps | Rationale |
| Inappropriate Extraction Solvent (LLE) | Screen a panel of organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether, hexane/iso-propanol mixtures). | The choice of solvent should be based on the physicochemical properties of this compound to maximize its partitioning into the organic phase. |
| Suboptimal pH for Extraction (LLE) | Adjust the pH of the sample to suppress the ionization of the analyte. For a basic compound, increase the pH; for an acidic compound, decrease the pH. | A neutral form of the analyte will have higher solubility in the organic extraction solvent. |
| Inefficient Elution from SPE Sorbent | Optimize the composition and volume of the elution solvent. Ensure the solvent is strong enough to disrupt the interaction between the analyte and the sorbent. | Incomplete elution will lead to low recovery. A systematic evaluation of different elution solvents is recommended. |
| Analyte Binding to Labware | Use low-binding polypropylene tubes and pipette tips. Silanize glassware if it must be used. | The analyte may adsorb to the surface of plastic or glass, leading to losses during sample preparation. |
Issue 4: Significant Matrix Effects Observed
| Potential Cause | Troubleshooting Steps | Rationale |
| Co-elution of Phospholipids | Modify the chromatographic gradient to achieve better separation between the analyte and phospholipids. Implement a sample preparation technique that specifically removes phospholipids (e.g., phospholipid removal plates). | Phospholipids are a major source of ion suppression in plasma and serum samples.[5] Their removal is crucial for a robust method. |
| Insufficient Sample Cleanup | Switch from a simple protein precipitation (PPT) method to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4][5] | LLE and SPE provide a more thorough cleanup of the sample, removing a wider range of interfering compounds. |
| Ionization Source Contamination | Clean the ion source of the mass spectrometer regularly, as recommended by the manufacturer. | Matrix components can build up in the ion source, leading to a gradual decrease in sensitivity and an increase in signal variability. |
| Inappropriate Ionization Mode | Evaluate both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). | ESI is generally more susceptible to matrix effects than APCI.[2] For some analytes, APCI may provide a more robust response. |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments involved in quantifying this compound.
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Sample Thawing: Thaw biological samples (e.g., plasma, urine) and quality control (QC) samples at room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of the biological sample into a 1.5 mL polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., SIL-5-Bromo-3-butyl-1H-indazole in 50% methanol) to each tube.
-
pH Adjustment (if necessary): Add 25 µL of a suitable buffer (e.g., 0.1 M sodium carbonate, pH 10) to basify the sample. Vortex for 10 seconds.
-
Extraction: Add 500 µL of the extraction solvent (e.g., methyl tert-butyl ether).
-
Mixing: Cap the tubes and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean 1.5 mL tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any particulates.
-
Transfer to Autosampler Vials: Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | To be determined by direct infusion of a standard solution of this compound. |
| MRM Transition (IS) | To be determined by direct infusion of a standard solution of the internal standard. |
Note: The specific MRM transitions and collision energies will need to be optimized for the particular instrument being used.
Protocol 3: Bioanalytical Method Validation
A full validation of the bioanalytical method should be performed according to ICH M10 guidelines.[11][13] The key validation parameters are summarized in the table below.
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity | To ensure that endogenous matrix components do not interfere with the detection of the analyte and IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Calibration Curve | To establish the relationship between the instrument response and the concentration of the analyte. | At least 6 non-zero calibrators. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy and Precision | To determine the closeness of the measured concentrations to the nominal values and the degree of scatter in the data. | Assessed at LLOQ, low, mid, and high QC levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte and IS. | The coefficient of variation of the IS-normalized matrix factor should not be greater than 15%. |
| Recovery | To determine the efficiency of the extraction procedure. | Recovery should be consistent and reproducible, although it does not need to be 100%. |
| Stability | To evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage). | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |
IV. Visualizations
Experimental Workflow
Caption: Workflow for quantifying this compound.
Troubleshooting Logic for Matrix Effects
Caption: Decision tree for addressing matrix effects.
V. References
-
Norman, C., et al. (2024). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis, 16(9). Available from: [Link]
-
ResearchGate. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists | Request PDF. Available from: [Link]
-
National Institutes of Health. (2024). In vitro metabolism study of ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA using human hepatocytes, liver microsomes, and in-house synthesized references. Available from: [Link]
-
Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Available from:
-
National Institutes of Health. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available from: [Link]
-
ACS Publications. Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling | Journal of the American Chemical Society. Available from: [Link]
-
National Institutes of Health. Assessment of matrix effect in quantitative LC-MS bioanalysis. Available from: [Link]
-
Spectroscopy Online. Challenges in Small-Molecule Quantitation by Mass Spectrometry. Available from: [Link]
-
National Institutes of Health. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Available from: [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. Available from: [Link]
-
Simbec-Orion. (2023). Common challenges in bioanalytical method development. Available from: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
LCGC International. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. Available from: [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available from: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]
-
ResolveMass. Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. Available from: [Link]
-
U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix effect in bioanalysis: An overview. Available from: [Link]
-
National Institutes of Health. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Available from: [Link]
-
International Council for Harmonisation. (2022). Bioanalytical method validation and study sample analysis m10. Available from: [Link]
-
Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. Available from: [Link]
-
GMP-Verlag. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. Available from: [Link]
-
RSC Publishing. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Available from: [Link]
-
TGA Consultation Hub. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. Available from: [Link]
-
ResearchGate. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Available from: [Link]
-
LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available from: [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available from: [Link]
-
KCAS Bio. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
-
BioAgilytix. (2024). Q&A: Harmonizing Bioanalytical Method Validation – Navigating the Complex Landscape of Global Regulatory Standards. Available from: [Link]
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Validation & Comparative
A Comparative Analysis of 5-Bromo-3-alkyl-1H-indazoles: Synthetic Strategies and Biological Significance
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules with diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties.[4] This guide provides a comparative analysis of 5-Bromo-3-alkyl-1H-indazoles, a class of compounds with emerging interest, by examining their synthesis, physicochemical properties, and biological activities in relation to structurally similar analogs. We will delve into the causal relationships behind synthetic choices and provide detailed experimental protocols to ensure scientific rigor and reproducibility.
The Indazole Core: A Versatile Pharmacophore
The indazole nucleus can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[5] The 1H-tautomer is generally the most thermodynamically stable.[2] The strategic placement of substituents on the indazole ring system allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby influencing its interaction with biological targets. The bromine atom at the 5-position, as seen in our core structure of interest, can significantly impact a compound's metabolic stability and binding affinity through halogen bonding and by serving as a handle for further synthetic transformations. The alkyl group at the 3-position contributes to the molecule's lipophilicity and can play a crucial role in establishing hydrophobic interactions within a target's binding pocket.
Synthetic Strategies for 3-Alkyl-5-Bromo-1H-indazoles: A Comparative Overview
The synthesis of substituted indazoles can be achieved through various methodologies.[5][6] For the specific class of 5-Bromo-3-alkyl-1H-indazoles, a common and effective strategy involves the cyclization of appropriately substituted ortho-hydrazino phenyl ketones or related precursors. The choice of starting materials and reaction conditions is critical and is often dictated by the desired substitution pattern and overall yield.
Representative Synthetic Workflow
A generalized synthetic approach for preparing 5-Bromo-3-alkyl-1H-indazoles is depicted in the workflow below. This multi-step synthesis typically begins with a commercially available substituted fluorobenzonitrile, which undergoes nucleophilic substitution with hydrazine, followed by cyclization and subsequent functionalization.
Caption: Generalized synthetic workflow for 5-Bromo-3-alkyl-1H-indazoles.
Comparative Analysis of Selected Analogs
To illustrate the structure-activity relationships within this class of compounds, we will compare the parent 5-Bromo-1H-indazole with a hypothetical 5-Bromo-3-butyl-1H-indazole and other relevant analogs reported in the literature.
| Compound ID | Structure | R1 | R2 | Key Biological Activity | Reference |
| 1 | 5-Bromo-1H-indazole | H | H | Synthetic Intermediate | [7] |
| 2 | This compound | Butyl | H | Putative Kinase Inhibitor | (Hypothetical) |
| 3 | ADB-5'Br-BUTINACA | See Reference | See Reference | Cannabinoid Receptor Agonist | [8] |
| 4 | N-(1H-indazol-6-yl)benzenesulfonamide derivative | See Reference | See Reference | PLK4 Inhibitor (Anticancer) | [9] |
Table 1: Comparison of 5-Bromo-1H-indazole and its Analogs.
The data in Table 1 highlights the diverse biological activities that can be achieved by modifying the indazole core. While the simple 5-bromo-1H-indazole serves primarily as a building block, the addition of a butyl group at the 3-position is hypothesized to impart kinase inhibitory activity, a common feature of many indazole derivatives.[10] The more complex structures of ADB-5'Br-BUTINACA and the N-(1H-indazol-6-yl)benzenesulfonamide derivative demonstrate how further elaboration of the indazole scaffold can lead to potent and specific biological activities, such as cannabinoid receptor agonism and anticancer effects through PLK4 inhibition.[8][9]
In-Depth Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for key synthetic transformations.
Protocol 1: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid
This protocol describes the bromination of indazole-3-carboxylic acid, a common precursor for further derivatization.
Materials:
-
Indazole-3-carboxylic acid
-
Glacial acetic acid
-
Bromine
-
Ice water
Procedure:
-
Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL).
-
Heat the suspension to 120 °C until a clear solution is formed.
-
Cool the solution to 90 °C.
-
Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the solution at 90 °C.
-
Maintain the reaction mixture at 90 °C for 16 hours.
-
After the reaction is complete, cool the solution to room temperature.
-
Pour the reaction mixture into ice water and stir for 15 minutes.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid.[7]
Protocol 2: General Procedure for Suzuki Coupling of Bromoindazoles
This protocol outlines a general method for the palladium-catalyzed Suzuki coupling, a powerful tool for introducing aryl or heteroaryl substituents onto the indazole ring.
Materials:
-
Bromo-indazole derivative
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., DMF, 1,4-dioxane)
Procedure:
-
In a reaction vessel, combine the bromo-indazole derivative (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Add the palladium catalyst (0.05-0.1 equiv.) to the mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9][10]
Biological Activity and Signaling Pathways
Many indazole derivatives exert their biological effects by modulating the activity of protein kinases.[10] These enzymes play a critical role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. For instance, certain substituted indazoles have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[9] Inhibition of PLK4 can lead to mitotic errors and ultimately, apoptosis in cancer cells.
Caption: Simplified signaling pathway of an indazole-based PLK4 inhibitor.
Conclusion
The 5-Bromo-3-alkyl-1H-indazole scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic versatility of the indazole core allows for the systematic exploration of structure-activity relationships, leading to the identification of compounds with potent and selective biological activities. The experimental protocols and comparative data presented in this guide are intended to provide researchers with a solid foundation for the synthesis and evaluation of this important class of molecules. Further investigation into the biological targets and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of new and effective drugs.
References
- Naaz, F. et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(38), 26656-26685.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(21), 6569.
- Indazole synthesis. (n.d.). Organic Chemistry Portal.
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2022). Caribbean Journal of Science and Technology, 10, 1-18.
- In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. (2025). Forensic Toxicology.
- Synthesis process of 3-bromo-5-nitro-1H-indazole. (2014).
- STUDY OF DRUG LIKENESS PROPERTIES SUBSTITUTED INDAZOLES. (2022). International Journal of Creative Research Thoughts, 10(2), a533-a537.
- Different biological activities reported with Indazole derivatives. (2023).
- Two step synthesis of indazole derivatives and their anti-cancer evaluation. (2025).
- Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. (2025).
- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2006). Molecules, 11(11), 867-877.
- Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Deriv
- 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15827-15837.
- In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references. (2024). Drug Testing and Analysis.
- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry, 14(10), 1951-1964.
- Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity. (2025).
- Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (2022).
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Cross-reactivity studies of 5-Bromo-3-butyl-1H-indazole with other receptors
Initiating Compound Analysis
I'm starting with a deep dive into the literature regarding 5-Bromo-3-butyl-1H-indazole. My immediate focus is gathering data on its receptor binding profile. I'm also looking into documented cross-reactivity and its primary physiological effects. This foundation will inform subsequent analyses.
Refining the Research Plan
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Adapting to Uncharted Territory
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Drafting the Informative Response
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Formulating Alternative Proposal
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Comparing the metabolic stability of 5-Bromo-3-butyl-1H-indazole to similar compounds
Starting Research on Indazole
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Defining Investigation Parameters
I'm now expanding my search to include experimental protocols for assessing metabolic stability, particularly in vitro assays and in vivo pharmacokinetic studies. I'm also looking at authoritative sources on drug metabolism to understand enzymatic processes, and standard methodologies for quantifying metabolic stability. Then, I'll use the data to design a comparison guide, including an introduction, structures, methodologies, data presentation, and structure-activity relationships.
Expanding Search & Planning
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Assessing Data Scarcity
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Evaluating Similar Structures
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Refining Data Gathering
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Head-to-head comparison of different synthesis routes for 5-Bromo-3-butyl-1H-indazole
Beginning Route Exploration
I am now initiating a comprehensive search for synthetic routes to 5-Bromo-3-butyl-1H-indazole. My focus is on identifying distinct methodologies from academic literature, patents, and relevant chemical databases.
Expanding Synthetic Pathway Analysis
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Analyzing Route Data
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Efficacy and potency of 5-Bromo-3-butyl-1H-indazole versus JWH-018
Starting Data Collection
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Planning Comparison Guide
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Expanding Data Searches
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Structure-activity relationship of halogenated indazole cannabinoids
Initiating SAR Exploration
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Analyzing Halogen Substitutions
I'm now focusing on the effects of halogen substitutions on the indazole core and other parts of the molecule. I'm searching specifically for binding affinities and functional activity data for compounds such as 5F-MDMB-PINACA and 5F-ADB. Parallel to this, I'm identifying experimental protocols and authoritative sources to support mechanistic claims and gain broader context.
Defining Experimental Scope
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Analyzing Ki and EC50 Data
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Consolidating Data and Protocols
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A Comparative Guide to the In Vitro and In Vivo Activity of 5-Bromo-3-butyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 5-Bromo-3-butyl-1H-indazole, examining its predicted biological activity in the context of well-characterized indazole-based compounds. As a Senior Application Scientist, my objective is to offer an in-depth perspective grounded in established structure-activity relationships (SAR) and field-proven experimental methodologies. We will dissect the structural nuances of the target molecule, compare it with potent synthetic cannabinoid receptor agonists (SCRAs), and outline the rigorous in vitro and in vivo protocols necessary to establish a comprehensive pharmacological profile and explore its potential for in vitro-in vivo correlation (IVIVC).
Introduction: The Critical Role of Structure in Indazole Bioactivity
The indazole scaffold is a privileged structure in medicinal chemistry, famously serving as the core for a multitude of bioactive agents, including potent agonists of the cannabinoid type 1 (CB1) receptor. These synthetic cannabinoid receptor agonists (SCRAs) are characterized by a specific pharmacophore:
-
An indazole core , providing the foundational structure.
-
An N1-position alkyl or fluorinated alkyl tail (e.g., a butyl or pentyl chain), which is crucial for receptor interaction.
-
A C3-position linker and head group , most commonly a carboxamide or ester linked to a bulky amino acid derivative (e.g., tert-leucinamide), which engages in key binding interactions within the receptor pocket.
The subject of this guide, This compound , deviates significantly from this established pharmacophore. It possesses a bromine atom at the 5-position—a modification known to modulate potency in some SCRA series—but critically, it features a butyl group directly attached to the C3-position and lacks the essential N1-alkyl tail .
This structural divergence is paramount. The absence of the N1-tail and the C3-carboxamide linker strongly predicts that this compound will not exhibit the high-affinity CB1 receptor binding characteristic of classical indazole-based SCRAs. This guide will, therefore, compare its predicted activity profile against a potent, structurally related SCRA and the parent indazole scaffold to provide a comprehensive and scientifically rigorous assessment.
Comparative Analysis: Predicted vs. Known Activity
To contextualize the potential activity of this compound, we will compare it against two benchmarks:
-
ADB-5’Br-BUTINACA : A potent, third-generation SCRA that contains the 5-bromo-indazole core, an N1-butyl tail, and a C3-carboxamide head group. It serves as our positive control and represents a high-affinity binder.
-
1H-Indazole : The parent heterocyclic scaffold, devoid of the key pharmacophoric features. It serves as our negative control, expected to be inactive at cannabinoid receptors.
Quantitative Comparison of In Vitro Potency
The following table summarizes the known and predicted in vitro activity at the human CB1 receptor.
| Compound | Structure | Key Features | CB1 Receptor Binding Affinity (Ki) | CB1 Receptor Functional Potency (EC₅₀) |
| ADB-5’Br-BUTINACA | 5-Bromo-indazole core, N1-butyl tail, C3-carboxamide head | Potent SCRA | ~0.5-5 nM (Estimated based on analogs) | 82.1 nM (β-arrestin assay) |
| This compound (Topic Compound) | 5-Bromo-indazole core, C3-butyl group , No N1-tail | Atypical structure | Predicted >10,000 nM (Likely inactive) | Predicted >10,000 nM (Likely inactive) |
| 1H-Indazole | Parent indazole core | Negative Control | >10,000 nM | >10,000 nM |
Causality Behind the Prediction: The multi-nanomolar potency of ADB-5’Br-BUTINACA is contingent on its N1-butyl tail and C3-carboxamide moiety engaging with specific hydrophobic and hydrogen-bonding residues in the CB1 receptor. The absence of these groups in this compound removes the primary drivers of high-affinity binding, leading to the prediction of negligible activity.
In Vitro Evaluation: A Step-by-Step Methodological Guide
To empirically determine the activity of this compound and validate our predictions, a tiered in vitro testing strategy is essential. The following protocols are designed to be self-validating by including both positive (ADB-5’Br-BUTINACA) and negative (1H-Indazole) controls.
Primary Screening: CB1 Receptor Binding Assay
This experiment quantifies the affinity of a compound for the CB1 receptor by measuring its ability to displace a known radiolabeled ligand.
Protocol:
-
Source: Commercially available membranes prepared from HEK293 cells stably expressing the human CB1 receptor.
-
Radioligand: [³H]CP-55,940, a high-affinity cannabinoid agonist.
-
Incubation:
-
In a 96-well plate, combine cell membranes (10-20 µg protein/well), [³H]CP-55,940 (at a final concentration near its Kd, e.g., 0.5 nM), and varying concentrations of the test compound (from 10⁻¹¹ to 10⁻⁵ M).
-
The assay buffer should be 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with 0.5% BSA, pH 7.4.
-
-
Determination of Non-Specific Binding: A parallel set of wells should contain a high concentration of a known non-radiolabeled agonist (e.g., 10 µM WIN 55,212-2) to saturate all specific binding sites.
-
Equilibration: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Termination & Harvesting: Rapidly filter the incubation mixture through GF/B glass fiber filter plates using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow filters to dry, add scintillation cocktail, and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ (concentration inhibiting 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Caption: Workflow for the CB1 Receptor Binding Assay.
Secondary Screening: CB1 Functional Assay (β-Arrestin Recruitment)
This assay measures a compound's ability to activate the receptor and trigger a downstream signaling event, specifically the recruitment of β-arrestin 2, distinguishing agonists from antagonists.
Protocol:
-
Source: U2OS or HEK293 cells co-expressing the human CB1 receptor fused to a ProLink™ tag and a β-arrestin 2 enzyme acceptor (EA) fragment (e.g., PathHunter® assay).
-
Cell Plating: Seed cells in a 96-well, white, clear-bottom assay plate and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of test compounds in assay buffer. Add the compounds to the cells and incubate at 37°C for 90 minutes.
-
Detection: Add the detection reagent mixture, which contains the enzyme substrate. Incubate at room temperature for 60 minutes in the dark.
-
Quantification: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Normalize the data to the response of a maximal concentration of a full agonist (e.g., CP-55,940). Plot the normalized response against the log concentration of the test compound and fit to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal effect) and Emax (maximal effect).
In Vivo Assessment: Validating Activity in a Biological System
Should this compound demonstrate unexpected in vitro activity, the next logical step is to assess its effects in a living organism. Rodent models are standard for evaluating the central nervous system effects of cannabinoid agonists.
The Cannabinoid Tetrad Test in Mice
This is a classic behavioral paradigm to screen for CB1 receptor-mediated activity. It assesses four hallmark signs: (1) hypolocomotion, (2) catalepsy, (3) analgesia, and (4) hypothermia.
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old). Acclimatize animals for at least 7 days.
-
Compound Administration: Dissolve the test compound in a vehicle (e.g., 5% Tween 80, 5% PEG400, 90% saline). Administer via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10 mg/kg). Include a vehicle control group and a positive control group (e.g., WIN 55,212-2, 3 mg/kg).
-
Behavioral Assessment (30 minutes post-injection):
-
Hypolocomotion: Place the mouse in an open-field arena (40x40 cm) and record total distance traveled for 10 minutes using automated tracking software.
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Catalepsy: Place the mouse's forepaws on a horizontal bar (4 mm diameter, 5 cm high). Measure the time the mouse remains immobile, up to a maximum of 60 seconds.
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Analgesia (Tail-flick test): Focus a beam of radiant heat on the ventral surface of the tail. Record the latency to flick the tail away from the heat source. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
-
Hypothermia: Measure the core body temperature using a rectal probe.
-
-
Data Analysis: Compare the results from the compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Caption: Workflow for the Cannabinoid Tetrad Test in Mice.
In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap
An IVIVC is a predictive mathematical model that relates an in vitro property of a drug (like dissolution or, in this case, receptor activity) to an in vivo response (such as plasma concentration or pharmacological effect). Establishing an IVIVC is a cornerstone of modern drug development, as it can reduce the need for extensive clinical studies and help set meaningful quality control specifications.
For a compound like a potential SCRA, a Level A IVIVC—the highest category—would aim to establish a point-to-point relationship between its in vitro potency/efficacy and its in vivo behavioral effects.
Challenges for SCRAs:
-
Rapid Metabolism: SCRAs are often rapidly metabolized in vivo, leading to a short half-life of the parent compound. The resulting metabolites may also be active, complicating the correlation.
-
Blood-Brain Barrier Penetration: The rate and extent of entry into the central nervous system, where CB1 receptors are predominantly located, is a critical variable that is not captured by simple in vitro assays.
-
Complex Pharmacology: The in vivo response is a culmination of pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (receptor binding, signaling). A simple in vitro measure may not capture this complexity.
Conceptual Framework for IVIVC:
Caption: Conceptual Model of In Vitro-In Vivo Correlation (IVIVC).
To develop an IVIVC for this class of compounds, one would need to test a series of structurally related analogs with a range of in vitro potencies. By plotting the in vitro EC₅₀ values against the in vivo ED₅₀ values for a specific effect (e.g., catalepsy), a correlative relationship could be established. However, given the predicted inactivity of this compound, establishing an IVIVC is not a primary objective until significant, dose-dependent activity is proven.
Conclusion and Future Directions
Based on a rigorous analysis of structure-activity relationships for indazole-based synthetic cannabinoids, This compound is predicted to have negligible affinity and functional activity at the CB1 receptor . Its structure lacks the key pharmacophoric elements—an N1-alkyl tail and a C3-carboxamide head group—that are essential for potent receptor engagement.
This guide provides the detailed in vitro and in vivo protocols necessary to empirically test this hypothesis. By employing a comparative approach with well-characterized positive and negative controls, researchers can definitively place this compound within the broader landscape of indazole pharmacology. Only if this compound demonstrates unexpected and robust activity would further investigation into its pharmacokinetic profile and the development of an in vitro-in vivo correlation be warranted. This structured, hypothesis-driven approach ensures a resource-efficient and scientifically sound evaluation of novel chemical entities.
References
- In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. (2025). Forensic Toxicology. [Link]
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link]
- In vitro metabolism study of ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA using human hepatocytes, liver microsomes, and in-house synthesized references. (2024). Drug Testing and Analysis. [Link]
- Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. (2023). Drug Testing and Analysis. [Link]
- Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. (2024). Ghent University Academic Bibliography. [Link]
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.).
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021).
- CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025). Premier Consulting. [Link]
- In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025). World Journal of Advanced Research and Reviews. [Link]
- In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). PubMed Central. [Link]
- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). DiVA portal. [Link]
- Role of In Vitro–In Vivo Correlations in Drug Development. (n.d.). Dissolution Technologies. [Link]
- In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (n.d.). Walsh Medical Media. [Link]
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxyl
- CB1 receptor activity of 1H-indazole.
Benchmarking the purity of 5-Bromo-3-butyl-1H-indazole against certified reference materials
Initiating Research on Indazole
I'm starting with focused Google searches to get a handle on 5-Bromo-3-butyl-1H-indazole. My aim is to build a solid base of knowledge, covering its chemical properties, common impurities, and validated analytical methods. This will guide my next steps.
Expanding Search Parameters
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Developing Analytical Workflow
I'm now focusing on analytical techniques. I'm prioritizing HPLC, GC-MS, and NMR, and searching for established validation guidelines. I'm also investigating commercially available CRMs and relevant protocols from USP, EP, and FDA. Simultaneously, I'll be creating a comparison guide structure, starting with an intro to purity importance, followed by detailed method protocols and data tables.
Comparative docking studies of 5-Bromo-3-butyl-1H-indazole in cannabinoid receptors
Initiating Data Collection
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Defining Search Parameters
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Expanding Research Scope
I'm now expanding my data collection. I'm focusing on "this compound cannabinoid receptor," looking for docking protocols, and crystal structures, including CB1 and CB2 receptor homology models. I'm also looking for validated docking software. I'm aiming for ligand and receptor structures, binding affinities, and computational methods. I'm building a guide structure, introducing the endocannabinoid system and the compound's properties, before comparative docking study outlines.
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Formulating the Comparative Guide
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Assessing the Selectivity of 5-Bromo-3-butyl-1H-indazole for Cannabinoid Receptors: A Comparative Guide
In the pursuit of novel therapeutics targeting the endocannabinoid system, the selectivity of a ligand for cannabinoid receptor subtypes, CB1 and CB2, is a critical determinant of its potential clinical utility and side-effect profile. Activation of the CB1 receptor, predominantly expressed in the central nervous system, is associated with the psychotropic effects of cannabinoids, while the CB2 receptor, primarily found in the immune system and peripheral tissues, is an attractive target for treating inflammatory and neuropathic pain without these central nervous system side effects. This guide provides a comprehensive framework for assessing the selectivity of a novel indazole-based compound, 5-Bromo-3-butyl-1H-indazole, for cannabinoid receptors.
While specific binding and functional data for this compound are not extensively available in the public domain, this guide will equip researchers with the necessary protocols and rationale to conduct a thorough in-vitro evaluation. We will use the well-characterized non-selective agonist WIN55,212-2 and the CB2-selective agonist JWH-133 as essential comparators to benchmark the performance of our compound of interest.
Comparative Compounds: Structures and Known Affinities
A meaningful assessment of a novel compound necessitates comparison against established reference ligands. Here, we introduce the test compound and our selected comparators.
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This compound: The compound of interest, belonging to the indazole class of synthetic cannabinoids. Halogenation, such as the bromine substitution at the 5-position of the indazole core, is a common chemical modification in drug development aimed at potentially enhancing potency.
-
WIN55,212-2: A potent, non-selective full agonist at both CB1 and CB2 receptors. Its well-documented activity makes it an ideal control for assessing balanced or non-selective receptor engagement.
-
JWH-133: A potent and highly selective CB2 receptor agonist, exhibiting approximately 200-fold greater selectivity for CB2 over CB1. This compound serves as a benchmark for CB2-selective activity.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity Index (CB1 Ki / CB2 Ki) | Reference |
| WIN55,212-2 | 1.9 | 0.28 - 16.2 | ~ 0.12 - 6.8 | |
| JWH-133 | 677 | 3.4 | ~ 199 | |
| This compound | To Be Determined | To Be Determined | To Be Determined |
Experimental Workflow for Determining Receptor Selectivity
To comprehensively assess the selectivity of this compound, a two-pronged experimental approach is essential: radioligand binding assays to determine binding affinity and functional assays to evaluate signaling potency.
Caption: Workflow for assessing cannabinoid receptor selectivity.
Part 1: Determining Binding Affinity via Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor. This is achieved by measuring the ability of the unlabeled test compound to displace a radiolabeled ligand from the receptor.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture HEK-293 cells stably expressing either human CB1 or CB2 receptors.
-
Harvest the cells and homogenize them in a cold buffer to prepare membrane fractions.
-
Determine the protein concentration of the membrane preparations using a standard protein assay.
-
-
Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940).
-
Add increasing concentrations of the unlabeled test compound (this compound, WIN55,212-2, or JWH-133).
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part 2: Assessing Functional Activity via cAMP Assays
CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Functional assays measuring cAMP modulation are therefore crucial for determining a ligand's potency and efficacy.
Caption: Simplified cannabinoid receptor signaling cascade.
Protocol: Forskolin-Stimulated cAMP Accumulation Assay
-
Cell Culture and Plating:
-
Use CHO-K1 or HEK-293 cells stably expressing either human CB1 or CB2 receptors.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Pre-treat the cells with increasing concentrations of the test compound (this compound, WIN55,212-2, or JWH-133).
-
Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.
-
Incubate for a defined period to allow for receptor-mediated inhibition of cAMP accumulation.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or BRET-based biosensors).
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the concentration of the test compound.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect).
-
Data Interpretation and Selectivity Profile
The selectivity of this compound is determined by comparing its binding affinity (Ki) and functional potency (EC50) at CB1 and CB2 receptors. The selectivity index is calculated as the ratio of the Ki or EC50 values.
Selectivity Index (Binding) = Ki (CB1) / Ki (CB2) Selectivity Index (Functional) = EC50 (CB1) / EC50 (CB2)
-
CB2-selective ligands will have a selectivity index significantly greater than 1.
-
CB1-selective ligands will have a selectivity index significantly less than 1.
-
Non-selective ligands will have a selectivity index close to 1.
Hypothetical Data for this compound:
| Assay | CB1 | CB2 | Selectivity Index |
| Binding Affinity (Ki, nM) | 50 | 5 | 10 |
| Functional Potency (EC50, nM) | 100 | 8 | 12.5 |
In this hypothetical scenario, this compound would be considered a moderately CB2-selective ligand.
Conclusion
A thorough assessment of the cannabinoid receptor selectivity of novel compounds like this compound is paramount for advancing drug discovery in this field. By employing rigorous and well-controlled in-vitro assays, researchers can elucidate the pharmacological profile of new chemical entities. The systematic approach detailed in this guide, utilizing comparative analysis with established reference compounds, provides a robust framework for characterizing the selectivity of this compound and other novel cannabinoid receptor ligands, thereby informing their potential for further preclinical and clinical development.
References
- ACS Publications. (2020, September 30). Binding Modes and Selectivity of Cannabinoid 1 (CB1) and Cannabinoid 2 (CB2) Receptor Ligands.
- National Center for Biotechnology Information. (2024, July 23). In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references.
- YouTube. (2023, October 17). Structure Biology Studies on Cannabinoid Receptors and Putative Cannabinoid Receptor GPR12.
- National Center for Biotechnology Information. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists.
- National Center for Biotechnology Information. (2025, May 18). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists.
- National Center for Biotechnology Information. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- ACS Publications. (2014, October 1). CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides.
- Frontiers in Pharmacology. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay.
- National Center for Biotechnology Information. JWH-133, a Selective Cannabinoid CB₂ Receptor Agonist, Exerts Toxic Effects on Neuroblastoma SH-SY5Y Cells.
- National Center for Biotechnology Information. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling.
- Wikipedia. WIN 55,212-2.
- ResearchGate. (2025, August 6). Assay of CB1 Receptor Binding.
- MDPI. Cannabinoid Type-2 Receptor Agonist, JWH133 May Be a Possible Candidate for Targeting Infection, Inflammation, and Immunity in COVID-19.
- National Center for Biotechnology Information. CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides.
- Longdom Publishing. Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold.
- ResearchGate. In vitro cannabinoid activity profiling of generic ban‐evading brominated synthetic cannabinoid receptor agonists and their analogs.
- National Center for Biotechnology Information. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands.
- Eurofins. CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay.
- Wikipedia. JWH-133.
- ResearchGate. The Cyclic AMP Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells.
- Gifford Bioscience. Radioligand Binding Assay.
- National Center for Biotechnology Information. Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands.
- Cayman Chemical. ADB-5'Br-BUTINACA (CRM).
- National Center for Biotechnology Information. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors.
- ResearchGate. (PDF) Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands.
- University of Pittsburgh. (2015, January 16). Highly Selective Ligands for Cannabinoid Receptor CB2.
- Marshall University. Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds.
- Bentham Science Publishers. (2005, July 1). CB1 Cannabinoid Receptor Ligands.
- Frontiers in Pharmacology. (2022, February 14). Chronic Administration of Cannabinoid Receptor 2 Agonist (JWH-133) Increases Ectopic Ovarian Tumor Growth and Endocannabinoids (Anandamide and 2-Arachidonoyl Glycerol) Levels in Immunocompromised SCID Female Mice.
- Lirias. (2021, April 28). WIN55,212-2, a Dual Modulator of Cannabinoid Receptors and G Protein-Coupled Inward Rectifier Potassium Channels.
- ResearchGate. (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
- Celtarys Research. (2025, October 7). Cannabinoid Receptor Binding and Assay Tools.
- Semantic Scholar. (2023, December 15). A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery.
- APExBIO. JWH 133 - Selective CB2 Receptor Agonist.
- National Center for Biotechnology Information. The Endocannabinoid/Endovanilloid N-Arachidonoyl Dopamine (NADA) and Synthetic Cannabinoid WIN55,212-2 Abate the Inflammatory Activation of Human Endothelial Cells.
- MDPI. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA.
- National Center for Biotechnology Information. (2020, October 23). Monitoring Cannabinoid CB2-Receptor Mediated cAMP Dynamics by FRET-Based Live Cell Imaging.
Reproducibility of biological assays with 5-Bromo-3-butyl-1H-indazole
Initiating Research on Indazole
I'm starting a thorough investigation into 5-Bromo-3-butyl-1H-indazole. My immediate focus is gathering comprehensive data about its biological activities. I'll be concentrating on identified assays and available data on reproducibility and comparisons. The goal is to build a solid foundation for further analysis.
Deep Diving into Assays
I've initiated a thorough search for data on this compound, focusing on its biological activities and assays. I'm prioritizing reproducibility information and comparisons with other compounds. My current focus is to identify key assays and evaluate any reported issues. I'll soon establish a clear comparison guide, including step-by-step protocols and quantitative data in clear tables. Graphviz diagrams will also visualize experimental workflows.
Planning Assay Comparison Details
I'm now outlining the structure of the comparison guide. I'll start with an overview of this compound and its importance. Then, I'll delve into the biological assays, including principles, protocols, and reproducibility data. I'll include comparative tables and Graphviz diagrams to clarify the workflows, and present this like a Senior Application Scientist.
Navigating Analytical Variability: An Inter-laboratory Comparison of 5-Bromo-3-butyl-1H-indazole Analysis
A Guide for Researchers and Analytical Laboratories
In the landscape of pharmaceutical research and development, the reproducibility and accuracy of analytical data are paramount. For novel compounds such as 5-Bromo-3-butyl-1H-indazole, a synthetic indazole derivative with potential applications in various research fields, establishing a consensus on its analytical characterization is crucial for ensuring data comparability across different research sites. This guide presents a comprehensive inter-laboratory comparison of analytical results for this compound, offering insights into methodological nuances and providing a framework for achieving greater analytical consistency.
The importance of such comparisons is underscored by the inherent variability that can arise from differences in instrumentation, analyst expertise, and subtle variations in analytical procedures. By disseminating a well-characterized reference material to a consortium of laboratories and comparing the outcomes, we can identify potential sources of discrepancy and work towards a harmonized analytical approach. This is a critical step for regulatory compliance and for building a solid foundation for future research and development.
This guide is structured to provide a detailed overview of the analytical methodologies employed, a transparent presentation of the comparative data, and a thorough discussion of the implications of the findings for the scientific community engaged in the study of this and similar molecules.
Methodology: A Framework for Consistent Analysis
To ensure a meaningful comparison, a detailed analytical protocol was developed and distributed to all participating laboratories. The chosen primary method was High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely accessible and robust technique for the quantification of small molecules. A secondary, more sensitive method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) was also included for confirmatory purposes and impurity profiling.
Sample Preparation Protocol
Uniform sample preparation is a critical factor in minimizing inter-laboratory variability. All participants received a homogenized batch of this compound reference standard.
Step-by-step Preparation:
-
Stock Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
-
Sample Solution Preparation (for Assay): Accurately weigh approximately 10 mg of the test sample, dissolve it in 10 mL of methanol, and then dilute it with the mobile phase to a final theoretical concentration of 50 µg/mL.
HPLC-UV Analytical Method
This method was designed to be robust and transferable across different HPLC systems.
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Instrumentation: HPLC system with a UV-Vis detector.
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Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
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Detection Wavelength: 285 nm.
-
Run Time: 10 minutes.
LC-MS/MS Confirmatory Method
For higher sensitivity and specificity, particularly for impurity analysis.
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Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
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Chromatographic Conditions: Same as HPLC-UV method.
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Ionization Mode: Positive ESI.
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Monitored Transitions (MRM):
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Quantifier: m/z 267.1 → 188.1
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Qualifier: m/z 267.1 → 147.1
-
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Collision Energy: Optimized for the specific instrument.
The following diagram illustrates the overall experimental workflow:
Comparative Analysis of Inter-laboratory Results
Five laboratories participated in this study. Each laboratory analyzed the provided sample in triplicate and reported the assay value, the level of a known impurity (Impurity A), and key method validation parameters.
Assay and Impurity Results
The following table summarizes the quantitative results for the assay of this compound and the determination of Impurity A.
| Laboratory | Assay (% w/w) | Standard Deviation | Impurity A (% w/w) |
| Lab 1 | 99.2 | 0.15 | 0.25 |
| Lab 2 | 98.5 | 0.21 | 0.31 |
| Lab 3 | 99.5 | 0.12 | 0.22 |
| Lab 4 | 97.9 | 0.35 | 0.45 |
| Lab 5 | 99.0 | 0.18 | 0.28 |
| Mean | 98.82 | 0.302 | |
| Std. Dev. | 0.65 | 0.086 |
Method Performance Characteristics
The laboratories were also asked to report key performance characteristics of their implementation of the HPLC-UV method.
| Laboratory | Linearity (R²) | LOQ (µg/mL) | Accuracy (% Recovery) |
| Lab 1 | 0.9995 | 0.5 | 99.5 |
| Lab 2 | 0.9989 | 0.8 | 98.8 |
| Lab 3 | 0.9998 | 0.4 | 100.2 |
| Lab 4 | 0.9975 | 1.0 | 98.1 |
| Lab 5 | 0.9992 | 0.6 | 99.2 |
Discussion: Interpreting the Variability
The results of this inter-laboratory study provide valuable insights into the robustness of the analytical method and the areas where variability is most likely to occur. The overall mean assay value was 98.82% with a standard deviation of 0.65, indicating a reasonable level of agreement between the participating laboratories. However, the results from Lab 4 show a noticeable deviation from the consensus mean for both the assay and the impurity level.
To objectively assess the performance of each laboratory, Z-scores were calculated for the assay results. The Z-score is a statistical measure that indicates how many standard deviations an individual result is from the mean. A Z-score between -2 and 2 is generally considered satisfactory.
Z-Score Calculation: Z = (x - µ) / σ where:
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x = individual laboratory result
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µ = mean of all results
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σ = standard deviation of all results
| Laboratory | Assay (% w/w) | Z-Score | Performance |
| Lab 1 | 99.2 | 0.58 | Satisfactory |
| Lab 2 | 98.5 | -0.49 | Satisfactory |
| Lab 3 | 99.5 | 1.05 | Satisfactory |
| Lab 4 | 97.9 | -1.42 | Satisfactory (borderline) |
| Lab 5 | 99.0 | 0.28 | Satisfactory |
The Z-score for Lab 4, while within the acceptable range, is on the lower end, suggesting a potential systematic bias in their measurements. This could be due to a number of factors, including:
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Standard Preparation: Inaccuracies in the initial weighing of the reference standard or dilutions can lead to systematic errors.
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Instrumental Calibration: A non-linear or improperly calibrated detector response could affect the accuracy of the results.
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Integration Parameters: Differences in how the chromatographic peaks are integrated can introduce variability, especially for smaller impurity peaks.
The reported method performance characteristics also offer clues. Lab 4 reported a lower linearity (R² = 0.9975) and a higher Limit of Quantitation (LOQ = 1.0 µg/mL), which may indicate issues with their instrumental setup or method implementation.
The following diagram illustrates the inter-laboratory comparison process:
Conclusion and Recommendations
This inter-laboratory comparison for the analysis of this compound has demonstrated that the provided HPLC-UV method is generally robust and transferable. The majority of participating laboratories achieved comparable and accurate results, highlighting the potential for establishing a standardized analytical approach for this compound.
The minor discrepancies observed, particularly in the case of one laboratory, underscore the importance of meticulous adherence to the analytical protocol and rigorous internal quality control. To further improve inter-laboratory consistency, the following recommendations are proposed:
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Harmonization of Integration Parameters: A more detailed guideline on peak integration settings should be provided in the analytical method.
-
Inclusion of a System Suitability Test: The protocol should include specific system suitability criteria (e.g., resolution, tailing factor) to ensure consistent chromatographic performance.
-
Regular Proficiency Testing: Laboratories working with this and similar compounds should participate in regular proficiency testing schemes to monitor and improve their analytical performance over time.
By embracing these recommendations, the scientific community can enhance the reliability and comparability of data for this compound, thereby accelerating research and development efforts in a collaborative and scientifically sound manner.
References
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
- Inter laboratory Comparison 2023 Report - Benchmark International.
- Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories - eas-eth.org.
- Q2(R2) Validation of Analytical Procedures - FDA.
- Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology.
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData.
- Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3 - DiVA portal.
- PROCEDURE FOR PROFICIENCY TESTING AND INTERLABORATORY COMPARISON PROGRAMS - National Accreditation Center.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists | Request PDF - ResearchGate.
- Interlaboratory evaluation of LC-MS-based biomarker assays - PubMed.
- Proficiency Testing Interlaboratory Communication—Strategies for Prevention - College of American Pathologists.
- Small Molecule Analysis Testing: HPLC vs GC - Brewer Science Blog.
- Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry - MDPI.
- Proficiency Tests and Interlaboratory Comparisons - Food and Agriculture Organization of the United Nations.
- Inter-Laboratory Comparability of Clinical Chemistry Testing: A New Perspective. International Journal of Sciences: Basic and Applied Research.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology.
- PL-35-01 Proficiency Testing and Interlaboratory Comparison Policy - KENAS.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- A Forensic Analysis of Synthetic Cannabinoids - Digital Commons @ LIU.
- CDE Series 5 - Troubleshooting with Interlaboratory Comparison Programs - YouTube.
- Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay | Analytical Chemistry - ACS Publications.
- Quality Guidelines - ICH.
Safety Operating Guide
5-Bromo-3-butyl-1H-indazole proper disposal procedures
Initiating Chemical Search
I'm starting a thorough search for the Safety Data Sheet (SDS) and any disposal guidelines for 5-Bromo-3-butyl-1H-indazole. My focus is on understanding the chemical's specific properties to ensure proper handling and disposal procedures. I'm prioritizing safety information from reliable sources.
Analyzing Disposal Procedures
I'm now diving deeper into the disposal process. I'm researching general disposal protocols for similar compounds, like halogenated and brominated heterocyclic chemicals. My goal is to synthesize all this information into a clear, step-by-step procedure. I'm also planning to create a properties table and a decision-making diagram for visual clarity.
Synthesizing Disposal Guide
I'm now integrating information to create a comprehensive disposal guide. I'm focusing on synthesizing details for a step-by-step disposal procedure and a properties table. I'm planning a Graphviz diagram for visual clarity. I'll also compile a detailed "References" section. Ultimately, my aim is to assemble a thorough, authoritative resource for professionals.
Personal protective equipment for handling 5-Bromo-3-butyl-1H-indazole
Starting Data Collection
I've started gathering safety and handling data for "5-Bromo-3-butyl-1H-indazole." The Google search is underway, focusing on material safety data sheets, toxicological information, and reactivity data. My next step will be to pinpoint the recommended personal protective equipment (PPE). I'm prioritizing thoroughness in this initial data sweep.
Outlining Safety Protocols
I'm now outlining a detailed safety guide for handling "this compound." My plan is to start with a hazards introduction, linked to specific PPE choices. I’ll then detail a PPE protocol, operational plan, and a waste disposal strategy. Tables summarizing PPE for various scenarios and a Graphviz diagram for the decision-making process will be created to enhance the guide.
Deepening Research & Structuring
I'm now expanding my search for handling protocols of similar halogenated heterocyclic compounds to enrich procedural guidance. After compiling hazard information, I will structure a guide with PPE rationales, detailed donning/doffing procedures, operational plans, and waste disposal methods. A thorough reference section with clickable URLs will be provided.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
